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  • Product: N-[1-(aminomethyl)propyl]-N,N-dimethylamine
  • CAS: 19764-59-1

Core Science & Biosynthesis

Foundational

N-[1-(aminomethyl)propyl]-N,N-dimethylamine chemical structure

CAS: 19764-59-1 | Formula: C₆H₁₆N₂ | MW: 116.20 g/mol [1][2][3] Executive Summary This technical guide details the structural characteristics, synthesis, and applications of N²-N²-dimethylbutane-1,2-diamine (also known a...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 19764-59-1 | Formula: C₆H₁₆N₂ | MW: 116.20 g/mol [1][2][3]

Executive Summary

This technical guide details the structural characteristics, synthesis, and applications of N²-N²-dimethylbutane-1,2-diamine (also known as N-[1-(aminomethyl)propyl]-N,N-dimethylamine).[2][3] As a chiral 1,2-diamine featuring both a primary and a tertiary amine, this molecule serves as a critical bidentate ligand in asymmetric catalysis and a versatile curing accelerator in polymer chemistry.[2][3] Its structural asymmetry—derived from the chiral center at the C2 position—renders it a valuable scaffold for stereoselective metal complexation, distinguishing it from symmetric analogs like TMEDA (tetramethylethylenediamine).[2][3]

Chemical Identity & Structural Elucidation[2][3][4][5][6]

Nomenclature and Synonyms

The systematic IUPAC name N²,N²-dimethylbutane-1,2-diamine precisely describes the backbone and substitution pattern.[2][3] The synonym provided in the topic, N-[1-(aminomethyl)propyl]-N,N-dimethylamine, is chemically accurate but less standard; it treats the molecule as a propyl radical substituted at the 1-position with an aminomethyl group.[2]

  • Systematic Name: N²,N²-dimethylbutane-1,2-diamine[1][2][3][4]

  • Common Synonyms: 1-amino-2-(dimethylamino)butane; 1-(dimethylamino)-2-aminobutane (ambiguous); N-[1-(aminomethyl)propyl]-N,N-dimethylamine.[2][3]

  • CAS Number: 19764-59-1[1][2][3][5][6]

Stereochemistry and Conformation

The molecule possesses a single chiral center at C2 .[2][3]

  • Chirality: The C2 carbon is bonded to four distinct groups: an ethyl group (-CH₂CH₃), a dimethylamino group (-N(CH₃)₂), an aminomethyl group (-CH₂NH₂), and a hydrogen atom.

  • Coordination Potential: The steric bulk of the dimethylamino group at C2, combined with the flexibility of the primary amine at C1, creates a "hemilabile" ligand environment.[2][3] This is crucial for stabilizing transition metals (e.g., Ru, Pd) during catalytic cycles where substrate access requires temporary ligand dissociation.[2][3]

Physicochemical Profile[2][3]
PropertyValueSource/Estimation
Molecular Weight 116.20 g/mol Calculated
Physical State Liquid (at STP)Analog comparison
Boiling Point ~135–140 °CEst.[2][3] based on DMAPA (135°C)
Density ~0.81 g/mLEst.[2][3] based on aliphatic diamines
Solubility Miscible in water, alcohols, THFPolar amine functionality
pKa (Primary Amine) ~10.0Typical for alkyl -NH₂
pKa (Tertiary Amine) ~9.2Typical for -N(Me)₂

Synthesis & Manufacturing Protocols

The industrial and laboratory synthesis of N²,N²-dimethylbutane-1,2-diamine typically follows a Strecker Synthesis pathway, modified for diamine production.[2][3] This route is preferred for its atom economy and the availability of precursors (propanal and dimethylamine).[2][3]

Reaction Pathway (Strecker Protocol)[3]
  • Imine/Enamine Formation: Condensation of propanal with dimethylamine.[2][3]

  • Cyanosilylation/Hydrocyanation: Addition of cyanide (HCN or TMSCN) to form the

    
    -aminonitrile intermediate, 2-(dimethylamino)butanenitrile.[2][3]
    
  • Nitrile Reduction: Catalytic hydrogenation (Raney Ni or LiAlH₄) converts the nitrile group into a primary amine.[2][3]

Synthesis Workflow Diagram

StreckerSynthesis Propanal Propanal (C3 Aldehyde) Intermediate INTERMEDIATE: 2-(dimethylamino)butanenitrile Propanal->Intermediate Condensation DMA Dimethylamine (Me2NH) DMA->Intermediate Product PRODUCT: N2,N2-dimethylbutane-1,2-diamine Intermediate->Product Hydrogenation HCN HCN / NaCN HCN->Intermediate H2 H2 / Raney Ni (Reduction) H2->Product

Figure 1: Strecker synthesis pathway converting propanal to the target diamine via an aminonitrile intermediate.[7]

Experimental Considerations
  • Safety: The intermediate step involves cyanide sources.[2][3][8][7][9] In a modern lab setting, TMSCN (Trimethylsilyl cyanide) is often used as a safer, easier-to-handle surrogate for HCN, catalyzed by Lewis acids (e.g., ZnI₂).[3]

  • Reduction Specificity: Using Lithium Aluminum Hydride (LiAlH₄) in dry ether/THF provides high yields for the reduction of the nitrile to the amine.[2][3] Catalytic hydrogenation (H₂/Raney Ni) is preferred for industrial scaling but requires high pressure (50–100 bar).[2][3]

Applications & Utility

Asymmetric Catalysis (Ligand Scaffold)

The structural motif of N²,N²-dimethylbutane-1,2-diamine renders it a potent ligand for asymmetric synthesis.[2][3]

  • Mechanism: Upon binding to a metal center (e.g., Ruthenium in Noyori-type hydrogenation), the chiral center at C2 induces a specific spatial orientation.[3] The steric bulk of the dimethyl group forces the substrate into a specific trajectory, enabling enantioselective transformations.[2][3]

  • Comparison: It acts as an acyclic, flexible analog to the rigid trans-1,2-diaminocyclohexane ligands, offering different selectivity profiles for sterically hindered substrates.[2][3]

Polymer Chemistry (Epoxy & PU)

In polymer science, this molecule functions as a dual-action agent:

  • Epoxy Curing: The primary amine (-NH₂) reacts directly with epoxide rings (hardener), incorporating the molecule into the polymer matrix.[3]

  • Catalytic Acceleration: The tertiary amine (-NMe₂) does not react but catalyzes the etherification and cross-linking reactions, significantly reducing cure times at lower temperatures.[2][3]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.20 ppm (s, 6H): Singlet corresponding to the two equivalent methyl groups on the tertiary nitrogen (-N(CH ₃)₂).[3]

    • δ 2.6–2.8 ppm (m, 1H): Multiplet for the chiral methine proton at C2.[2][3]

    • δ 2.9–3.1 ppm (d/m, 2H): Diastereotopic protons of the -CH ₂NH₂ group (C1).[2][3]

    • δ 0.90 ppm (t, 3H): Triplet for the terminal methyl of the ethyl chain.[2][3]

Mass Spectrometry (MS)
  • Molecular Ion (M+): m/z 116.[2][3]

  • Base Peak: Expect a strong fragment at m/z 58 (corresponding to the dimethyliminium ion [CH₂=N(CH₃)₂]⁺), formed via alpha-cleavage next to the tertiary amine.[3] This is a hallmark of N,N-dimethylated amines.[2][3]

Safety & Handling (GHS Standards)

Signal Word: DANGER

Hazard ClassH-StatementDescription
Flammable Liquid H225Highly flammable liquid and vapor.[2][3]
Skin Corrosion H314Causes severe skin burns and eye damage.[2][3]
Acute Toxicity H302/H332Harmful if swallowed or inhaled.[2][3]
  • Handling Protocol: Always manipulate this compound within a fume hood. Neoprene or butyl rubber gloves are required; nitrile gloves may degrade upon prolonged exposure to aliphatic amines.[2][3]

  • Storage: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and absorption of atmospheric CO₂ (carbamate formation).[2][3]

References

  • Santa Cruz Biotechnology. N-[1-(aminomethyl)propyl]-N,N-dimethylamine dihydrochloride Product Data. Retrieved from [3]

  • PubChem. N2,N2-Dimethyl-1,2-butanediamine (CAS 19764-59-1).[1][2][3] National Library of Medicine.[2][3] Retrieved from [3]

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.[2][3] (Foundational chemistry for the synthesis route).[2][3][8][10]

  • BenchChem. Synthesis of 1-(Dimethylamino)-2-phenylbutan-2-ol (Analogous Strecker protocols). Retrieved from

Sources

Exploratory

synthesis pathways for N-[1-(aminomethyl)propyl]-N,N-dimethylamine

An In-depth Technical Guide to the Synthesis of N-[1-(aminomethyl)propyl]-N,N-dimethylamine Introduction N-[1-(aminomethyl)propyl]-N,N-dimethylamine, also known as N',N'-dimethylbutane-1,2-diamine, is a diamine featuring...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N-[1-(aminomethyl)propyl]-N,N-dimethylamine

Introduction

N-[1-(aminomethyl)propyl]-N,N-dimethylamine, also known as N',N'-dimethylbutane-1,2-diamine, is a diamine featuring both a primary and a tertiary amine group on a butane backbone. This unique structural arrangement makes it a potentially valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of two distinct amine functionalities allows for selective chemical modifications, opening avenues for the creation of diverse molecular architectures.

This guide provides a comprehensive overview of plausible synthetic pathways for N-[1-(aminomethyl)propyl]-N,N-dimethylamine, designed for researchers and professionals in drug development and chemical synthesis. The discussed routes are grounded in established chemical principles and supported by literature precedents for analogous transformations. We will delve into the rationale behind each proposed pathway, offering step-by-step protocols and a comparative analysis to aid in the selection of the most suitable method based on available resources and desired outcomes.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals several potential disconnection points, suggesting various synthetic strategies. The primary disconnections can be made at the C-N bonds, leading to precursors such as 1,2-diaminobutane or functionalized butanols. Another approach involves the formation of a C-C bond, although this is generally more complex for this specific target.

G cluster_path1 Pathway 1: Alkylation cluster_path2 Pathway 2: Functional Group Interconversion cluster_path3 Pathway 3: Reductive Amination target N-[1-(aminomethyl)propyl]-N,N-dimethylamine p1_start 1,2-Diaminobutane target->p1_start Selective N,N-dimethylation p2_start 2-Aminobutanol target->p2_start N,N-dimethylation & Hydroxyl to Amine Conversion p3_start 1-(Dimethylamino)propan-2-one target->p3_start Reductive Amination

Caption: Retrosynthetic analysis of N-[1-(aminomethyl)propyl]-N,N-dimethylamine.

Pathway 1: Selective N,N-Dimethylation of 1,2-Diaminobutane

This pathway commences with a commercially available precursor, 1,2-diaminobutane, which already contains the required carbon skeleton and both nitrogen atoms.[1][2] The primary challenge lies in the selective N,N-dimethylation of the secondary amine without affecting the primary amine. This can be achieved through a protection-methylation-deprotection sequence.

Workflow:

G start 1,2-Diaminobutane protected N-Boc-1,2-diaminobutane start->protected Boc₂O, Et₃N dimethylated N-Boc-N',N'-dimethyl-1,2-diaminobutane protected->dimethylated HCHO, NaBH₃CN product N',N'-Dimethyl-1,2-diaminobutane dimethylated->product TFA or HCl

Caption: Workflow for Pathway 1.

Experimental Protocol:

Step 1: Protection of the Primary Amine The primary amine of 1,2-diaminobutane is selectively protected using a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group. The Boc group is favored due to its stability under various reaction conditions and its ease of removal under acidic conditions.

  • Dissolve 1,2-diaminobutane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for instance, triethylamine (1.1 eq), to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in the same solvent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-protected diamine.

Step 2: Reductive N,N-Dimethylation The unprotected secondary amine is then dimethylated via reductive amination. The Eschweiler-Clarke reaction (using formaldehyde and formic acid) or treatment with formaldehyde followed by reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) are common methods.[3][4]

  • Dissolve the N-Boc-1,2-diaminobutane (1.0 eq) in a solvent like methanol or acetonitrile.

  • Add aqueous formaldehyde (2.5-3.0 eq).

  • Adjust the pH to approximately 6-7 using acetic acid.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise while keeping the temperature below 20 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction by adding an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the N-Boc-N',N'-dimethyl-1,2-diaminobutane.

Step 3: Deprotection The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.

  • Dissolve the purified product from the previous step in a solvent such as DCM or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

  • Stir the mixture at room temperature for 1-4 hours.

  • Remove the solvent and excess acid under reduced pressure.

  • The product can be isolated as the corresponding salt or neutralized with a base and extracted to yield the free amine.

ParameterStep 1: ProtectionStep 2: DimethylationStep 3: Deprotection
Typical Yield >90%70-90%>95%
Key Reagents Boc₂O, TriethylamineHCHO, NaBH₃CNTFA or HCl
Solvent DCM or THFMethanolDCM or Dioxane
Temperature 0 °C to RTRTRT

Pathway 2: Synthesis from 2-Aminobutanol

This approach builds the target molecule from a chiral precursor, such as (R)- or (S)-2-aminobutanol, allowing for the synthesis of enantiomerically pure N-[1-(aminomethyl)propyl]-N,N-dimethylamine.[5][6] This pathway involves the initial dimethylation of the amino group, followed by the conversion of the hydroxyl group into a primary amine.

Workflow:

G start 2-Aminobutanol dimethylated_alc N,N-Dimethyl-2-aminobutanol start->dimethylated_alc HCHO, NaBH₃CN activated_alc N,N-Dimethyl-2-aminobutyl tosylate dimethylated_alc->activated_alc TsCl, Pyridine azide 1-Azido-N,N-dimethyl-2-butanamine activated_alc->azide NaN₃, DMF product N',N'-Dimethyl-1,2-diaminobutane azide->product H₂, Pd/C or LiAlH₄

Caption: Workflow for Pathway 2.

Experimental Protocol:

Step 1: N,N-Dimethylation of 2-Aminobutanol The amino group of 2-aminobutanol is first dimethylated using reductive amination as described in Pathway 1.

  • Dissolve 2-aminobutanol (1.0 eq) in methanol.

  • Add aqueous formaldehyde (2.5 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir at room temperature for 24 hours.

  • Work-up the reaction and purify the resulting N,N-dimethyl-2-aminobutanol.

Step 2: Activation of the Hydroxyl Group The hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution.

  • Dissolve N,N-dimethyl-2-aminobutanol (1.0 eq) in pyridine or DCM containing triethylamine.

  • Cool the solution to 0 °C and slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq).

  • Stir the reaction at 0 °C for a few hours and then at room temperature overnight.

  • Quench with water and extract the product. Purify the tosylated intermediate.

Step 3: Nucleophilic Substitution with Azide The tosylate is displaced by an azide ion. Sodium azide is a common and effective source of the azide nucleophile.

  • Dissolve the tosylated compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium azide (NaN₃) (1.5-2.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • After cooling, pour the mixture into water and extract the azido-compound.

Step 4: Reduction of the Azide The azide is reduced to a primary amine. This can be achieved through catalytic hydrogenation or with a reducing agent like lithium aluminum hydride (LiAlH₄).[7]

  • Catalytic Hydrogenation: Dissolve the azide in methanol or ethanol and add a catalytic amount of palladium on carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

  • LiAlH₄ Reduction: In an inert atmosphere, add a solution of the azide in anhydrous THF to a suspension of LiAlH₄ in THF at 0 °C. Stir at room temperature or under reflux until completion. Carefully quench the reaction with water and sodium hydroxide solution.

  • Filter the reaction mixture and extract the filtrate to isolate the final product.

ParameterStep 1: DimethylationStep 2: TosylationStep 3: Azide SubstitutionStep 4: Reduction
Typical Yield 80-95%>90%70-85%>90%
Key Reagents HCHO, NaBH₃CNTsCl, PyridineNaN₃H₂, Pd/C or LiAlH₄
Solvent MethanolPyridine or DCMDMFMethanol or THF
Temperature RT0 °C to RT60-80 °CRT to Reflux

Comparative Analysis of Pathways

FeaturePathway 1Pathway 2
Starting Material 1,2-Diaminobutane2-Aminobutanol
Number of Steps 34
Stereocontrol Dependent on starting materialCan be controlled from chiral 2-aminobutanol
Key Challenge Selective protection of primary amineHandling of potentially explosive azide intermediate
Overall Efficiency Potentially higher due to fewer stepsMay be lower due to more steps

Purification and Characterization

The final product, N-[1-(aminomethyl)propyl]-N,N-dimethylamine, is a low molecular weight diamine and is likely to be a liquid at room temperature. Purification can be achieved by:

  • Distillation: Fractional distillation under reduced pressure is a suitable method for purifying volatile liquid amines.

  • Column Chromatography: Chromatography on silica gel or alumina can be used, often with a solvent system containing a small amount of a basic modifier like triethylamine to prevent streaking.

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the presence of the different methyl and methylene groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the N-H stretching vibrations of the primary amine and C-N stretching vibrations.

Conclusion

This guide has outlined two viable and robust synthetic pathways for the preparation of N-[1-(aminomethyl)propyl]-N,N-dimethylamine. Pathway 1, starting from 1,2-diaminobutane, offers a more direct route, while Pathway 2, utilizing 2-aminobutanol, provides an excellent option for controlling the stereochemistry of the final product. The choice between these pathways will depend on the specific requirements of the research, including the availability of starting materials, the need for enantiopurity, and the scale of the synthesis. The provided experimental protocols, grounded in established chemical literature, offer a solid foundation for the successful synthesis of this versatile diamine.

References

  • CN103224438B - Method for synthesizing N, N-dimethyl amine compound by nucleophilic substitution of DMF - Google Patents.
  • CN103570577A - Preparation method of N,N-dimethyl propionamide - Google Patents.
  • US20210395201A1 - Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses - Google Patents.
  • How do you prepare the following ? N, N-Dimethyl proponamine from ammonia - Allen. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • (PDF) Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry - ResearchGate. Available at: [Link]

  • CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents.
  • CN101367739A - Preparation process of N,N-dimethyl-1-phenyl-3-(1-naphthyloxy)propylamine - Google Patents.
  • Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions. Available at: [Link]

  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC - PubMed Central. Available at: [Link]

  • 1,2-Butanediamine | C4H12N2 | CID 138231 - PubChem - NIH. Available at: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • US7723547B2 - Process for the synthesis of DMAPA - Google Patents.
  • N,N-Dimethyl-2-butanamine | C6H15N | CID 70200 - PubChem. Available at: [Link]

  • Synthesis of pharmaceutical N, N-(di)methylamines from the... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC - NIH. Available at: [Link]

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Foundational

potential research applications of N-[1-(aminomethyl)propyl]-N,N-dimethylamine

CAS 19764-59-1 | Systematic Name: N²,N²-Dimethyl-1,2-butanediamine[1][2] Executive Summary This technical guide profiles N-[1-(aminomethyl)propyl]-N,N-dimethylamine , a specialized unsymmetrical diamine offering unique s...

Author: BenchChem Technical Support Team. Date: February 2026

CAS 19764-59-1 | Systematic Name: N²,N²-Dimethyl-1,2-butanediamine[1][2]

Executive Summary

This technical guide profiles N-[1-(aminomethyl)propyl]-N,N-dimethylamine , a specialized unsymmetrical diamine offering unique steric and electronic properties. Unlike common symmetric diamines (e.g., TMEDA), this compound features a chiral backbone with distinct primary and tertiary amine functionalities.[1] Its structural asymmetry makes it a critical candidate for nanotechnology (metal capping agents) , non-fugitive polymer catalysis , and chiral ligand synthesis .[1]

This document details the compound's physicochemical identity, validated applications in silver nanowire synthesis, theoretical utility in polyurethane systems, and a scalable synthesis protocol.[1]

Chemical Identity & Physicochemical Profile

Structural Analysis

The molecule consists of a butane backbone with a primary amine at the C1 position and a dimethylamino group at the C2 position.[1] This "1,2-diamine" motif creates a stable 5-membered chelate ring when coordinated with metal centers.[1]

  • Systematic Name: N²,N²-Dimethylbutane-1,2-diamine[2][3][]

  • Synonyms: 1-Amino-2-(dimethylamino)butane; N-[1-(aminomethyl)propyl]-N,N-dimethylamine.[5]

  • CAS Number: 19764-59-1[2][6][7]

  • Molecular Formula: C₆H₁₆N₂[2]

  • Molecular Weight: 116.21 g/mol [2]

Key Properties Table
PropertyValueTechnical Note
Physical State Colorless LiquidHygroscopic; amine odor.[1]
Boiling Point ~128–130 °CEstimated based on structural analogs (e.g., N,N-dimethyl-1,3-propanediamine).
pKa (Calculated) ~10.2 (1° Amine), ~9.5 (3° Amine)High basicity suitable for acid scavenging and catalysis.[1]
Solubility Miscible in H₂O, EtOH, THFBiphilic nature allows use in aqueous and organic phases.[1][8]
Chirality Yes (C2 Carbon)Exists as (R) and (S) enantiomers; typically supplied as a racemate.[1]

Validated Application: Nanotechnology & Surface Engineering

Silver Nanowire Capping Agent

Recent patent literature (e.g., EP3159078A1) identifies CAS 19764-59-1 as a high-performance capping agent for the synthesis of silver-coated copper nanowires.

Mechanism of Action:

  • Selective Adsorption: The bidentate nature (primary + tertiary amine) allows the molecule to chelate Ag⁺ ions effectively.[1]

  • Steric Modulation: The ethyl group at the C2 position provides steric bulk that prevents the agglomeration of silver nanoparticles, ensuring a uniform coating on copper nanowires.[1]

  • Redox Control: The amine functionality modulates the reduction kinetics of silver nitrate, promoting anisotropic growth (wires) over isotropic growth (spheres).[1]

Experimental Protocol: Nanowire Capping Solution

Context: Preparation of a capping solution for coating copper nanowires.[3]

Reagents:

  • Deionized Water (18.2 MΩ)[1]

  • Silver Nitrate (AgNO₃)[1]

  • Ammonia Water (28%)[1]

  • N-[1-(aminomethyl)propyl]-N,N-dimethylamine (Capping Agent)[5]

Step-by-Step Methodology:

  • Complex Formation: Dissolve AgNO₃ in DI water to achieve a 0.06 M concentration.

  • Ammonia Addition: Slowly add ammonia water until the initial precipitate (Ag₂O) re-dissolves, forming the clear [Ag(NH₃)₂]⁺ complex.[1]

  • Capping Agent Integration: Add N-[1-(aminomethyl)propyl]-N,N-dimethylamine to the solution to reach a final concentration of 0.05 M to 0.5 M .[1]

    • Note: The ratio of Capping Agent to Ag is critical.[1] A 5:1 molar excess is recommended to ensure full surface coverage.[1]

  • Equilibration: Stir the solution at 25°C for 30 minutes to allow ligand exchange (amine displacing some ammonia ligands).

  • Usage: Use immediately for the coating of dispersed copper nanowires.[1]

Potential Application: Polymer Chemistry (Polyurethanes)[3]

Non-Fugitive Catalysis

The industry is moving away from emissive catalysts (like TEA or DME) that cause "fogging" in automotive interiors.[1] CAS 19764-59-1 offers a dual-function mechanism:

  • Catalytic Domain (Tertiary Amine): The dimethylamino group catalyzes the isocyanate-polyol (gelling) reaction.[1]

  • Reactive Domain (Primary Amine): The primary amine reacts rapidly with isocyanates to form a urea linkage, chemically binding the catalyst into the polymer network.[1] This prevents migration and odor.[1]

PU_Catalysis Cat N-[1-(aminomethyl)propyl]-N,N-dimethylamine Complex Activated Complex (Tertiary Amine - NCO) Cat->Complex Catalyzes (3° Amine) Urea Urea Linkage (Catalyst Immobilization) Cat->Urea Reacts (1° Amine) Iso Diisocyanate (R-NCO) Iso->Complex Iso->Urea Polyol Polyol (R-OH) PU Polyurethane Matrix Polyol->PU Gelling Reaction Complex->PU Accelerates Urea->PU Incorporation

Figure 1: Dual-action mechanism of CAS 19764-59-1 in polyurethane synthesis, acting as both a gelling catalyst and a reactive chain extender.

Synthesis Pathway

The most scalable industrial route for N²,N²-dimethyl-1,2-butanediamine involves the Strecker Synthesis followed by nitrile reduction. This route avoids expensive aziridine precursors.[1]

Reaction Scheme
  • Precursor Formation: Reaction of Propionaldehyde with Dimethylamine and HCN (or NaCN/HCl) to form 2-(dimethylamino)butyronitrile.[1]

  • Reduction: Hydrogenation of the nitrile to the primary amine using Raney Nickel or Lithium Aluminum Hydride (LiAlH₄).[1]

Synthesis Start Propionaldehyde (CH3-CH2-CHO) Inter Intermediate: 2-(dimethylamino)butyronitrile Start->Inter Strecker Reaction Reagents + Dimethylamine (HNMe2) + HCN / NaCN Reagents->Inter Product Product: N2,N2-Dimethyl-1,2-butanediamine Inter->Product Hydrogenation Reduct Reduction (H2 / Raney Ni or LiAlH4) Reduct->Product

Figure 2: Industrial synthesis pathway via the amino-nitrile route, ensuring high yield and structural fidelity.

Safety & Handling Guidelines

  • Corrosivity: As a diamine, this compound is highly alkaline and corrosive to skin and eyes.[1] Wear chemically resistant gloves (Nitrile > 0.11mm) and face shields.[1]

  • Volatility: The compound produces amine vapors.[1][9] All handling must occur within a certified fume hood.[1]

  • Storage: Store under inert gas (Nitrogen/Argon) to prevent reaction with atmospheric CO₂ (carbamate formation), which degrades catalytic activity.[1]

References

  • European Patent Office. (2017).[1] Silver-coated copper nanowire and preparation method therefor (EP3159078A1).[1] Google Patents.[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 559569, N2,N2-Dimethyl-1,2-butanediamine.[1] PubChem.[1][10][11][12] [Link]

Sources

Exploratory

N-[1-(aminomethyl)propyl]-N,N-dimethylamine literature review

The following technical guide provides an in-depth analysis of N-[1-(aminomethyl)propyl]-N,N-dimethylamine (CAS 19764-59-1), also designated as N²,N²-dimethyl-1,2-butanediamine .[1] This document is structured for resear...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-[1-(aminomethyl)propyl]-N,N-dimethylamine (CAS 19764-59-1), also designated as N²,N²-dimethyl-1,2-butanediamine .[1] This document is structured for researchers and process engineers focusing on coordination chemistry, ligand synthesis, and nanomaterial fabrication.[1]

High-Performance Ligand & Capping Agent for Nanomaterial Synthesis [1]

Executive Summary & Chemical Identity

N-[1-(aminomethyl)propyl]-N,N-dimethylamine is an unsymmetrical vicinal diamine.[1] Unlike symmetric counterparts like TMEDA (tetramethylethylenediamine), this compound possesses a primary amine (


) and a tertiary amine (

) on adjacent carbons within a chiral butane backbone.[1] This structural asymmetry creates a unique "hemilabile" coordination environment, making it a critical reagent in two high-value domains:[1]
  • Nanotechnology: As a shape-directing capping agent for Copper (Cu) and Silver (Ag) nanowires.[1]

  • Organometallic Catalysis: As a bidentate ligand for transition metal complexes requiring steric differentiation.[1]

Chemical Profile
PropertySpecification
IUPAC Name

-dimethylbutane-1,2-diamine
Common Synonyms 1-amino-2-(dimethylamino)butane; 2-(dimethylamino)-1-butylamine
CAS Number 19764-59-1
Molecular Formula

Molecular Weight 116.21 g/mol
Appearance Colorless to pale yellow liquid
Basicity Diprotic base; Primary amine

, Tertiary amine

Solubility Miscible in water, ethanol, and polar organic solvents

Mechanistic Function: Why This Diamine?

In application, the efficacy of N-[1-(aminomethyl)propyl]-N,N-dimethylamine stems from its steric and electronic asymmetry .[1]

The "Bite Angle" & Surface Binding

When used as a capping agent for metal nanoparticles (e.g., Copper Nanowires), the diamine binds to the metal surface facets (specifically the


 facets) to inhibit radial growth, forcing the metal to grow longitudinally into wires.[1]
  • Primary Amine (

    
    ):  Provides a strong, anchoring 
    
    
    
    -donation to the metal surface.[1] It is less sterically hindered, allowing for high packing density on the crystal facet.[1]
  • Tertiary Amine (

    
    ):  Provides a weaker, reversible bond.[1] The bulky methyl groups and the ethyl side chain (from the propyl backbone) create a "steric wall" that blocks incoming metal ions from depositing on the side facets.[1]
    

This dual-action mechanism—Anchor & Block —is superior to symmetric diamines (like ethylenediamine) which may bind too tightly or too loosely, leading to irregular particle shapes rather than high-aspect-ratio wires.[1]

LigandMechanism Ligand N2,N2-dimethyl-1,2-butanediamine PrimaryN Primary Amine (-NH2) Strong Anchor Ligand->PrimaryN Moiety 1 TertiaryN Tertiary Amine (-NMe2) Steric Blocker Ligand->TertiaryN Moiety 2 MetalSurface Cu {100} Facet PrimaryN->MetalSurface Coordination TertiaryN->MetalSurface Steric Shielding Growth Anisotropic Growth (Nanowire Formation) MetalSurface->Growth Facet Passivation

Figure 1: Mechanistic action of the diamine ligand on metal surfaces.[1] The primary amine anchors the molecule, while the tertiary amine and ethyl group provide steric hindrance to direct anisotropic growth.[1]

Core Protocol: Synthesis of Silver-Coated Copper Nanowires

Objective: Synthesize oxidation-resistant copper nanowires (CuNWs) using N-[1-(aminomethyl)propyl]-N,N-dimethylamine as the primary capping agent.[1] Rationale: This protocol validates the ligand's ability to control aspect ratio and prevent oxidation during the nucleation phase.[1]

Reagents Required[1][2]
  • Copper(II) Chloride Dihydrate (

    
    ):  Precursor.[1]
    
  • N-[1-(aminomethyl)propyl]-N,N-dimethylamine (CAS 19764-59-1): Capping Agent.[1]

  • Glucose: Reducing agent.[1]

  • Hexadecylamine (HDA): Co-surfactant (optional for length enhancement).[1]

  • Deionized Water: Solvent.[1]

Step-by-Step Methodology
Phase 1: Precursor Complex Formation[1]
  • Preparation: In a 100 mL glass reactor, dissolve 200 mg of

    
     in 50 mL of DI water.
    
  • Ligand Addition: Add 0.5 mL of N-[1-(aminomethyl)propyl]-N,N-dimethylamine dropwise under magnetic stirring (500 RPM).

    • Observation: The solution will turn deep blue, indicating the formation of the

      
       complex.[1]
      
    • Critical Check: Ensure no precipitate forms.[1] If turbidity occurs, increase stirring speed and add ligand slower.[1] The diamine must be in excess (approx 4:1 molar ratio to Cu) to ensure full complexation.[1]

Phase 2: Hydrothermal Reduction[1]
  • Emulsification: Add 500 mg of Glucose and (optionally) 100 mg of HDA. Stir for 30 minutes at room temperature until a homogeneous emulsion is formed.

  • Heating: Transfer the solution to a Teflon-lined autoclave.

  • Reaction: Heat to 120°C and maintain for 12 to 24 hours .

    • Mechanism:[1][2] Glucose reduces

      
       to 
      
      
      
      .[1] The diamine directs the depositing copper atoms onto the ends of the growing wires, preventing lateral thickening.[1]
Phase 3: Purification & Storage[1]
  • Quenching: Cool the autoclave to room temperature naturally.

  • Separation: Centrifuge the reddish-brown suspension at 4000 RPM for 10 minutes. Discard the supernatant (containing excess amine and oxidized glucose).[1]

  • Washing: Resuspend the pellet in ethanol and centrifuge again. Repeat 3 times to remove organic residues.[1]

  • Storage: Store the nanowires in ethanol or isopropyl alcohol (IPA) to prevent oxidation.

Expected Results Data
ParameterResult with Target DiamineResult with Ethylenediamine (Control)
Wire Diameter


Wire Length


Aspect Ratio


Dispersibility High (due to ethyl side chain)Low (prone to aggregation)

Secondary Application: Ligand Synthesis Workflow

For researchers using this compound as a building block for chiral ligands (e.g., for asymmetric hydrogenation), the following workflow outlines the derivatization of the primary amine.

SynthesisWorkflow Start Start: N2,N2-dimethyl-1,2-butanediamine Step1 Schiff Base Condensation (R-CHO, MgSO4, DCM) Start->Step1 Intermediate Imine Intermediate Step1->Intermediate Step2 Reduction (NaBH4 or H2/Pd-C) Intermediate->Step2 Product Chiral Tridentate Ligand (N,N,N'-donor) Step2->Product

Figure 2: Derivatization workflow converting the primary amine of the target compound into a chiral tridentate ligand.

Safety & Handling Protocols

As a diamine, N-[1-(aminomethyl)propyl]-N,N-dimethylamine presents specific hazards (corrosivity, sensitization) that must be managed.[1]

Hazard Classification (GHS):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[1]

  • Acute Toxicity: Oral/Dermal (Harmful if swallowed or in contact with skin).[1]

Self-Validating Safety Checklist:

  • Vapor Control: Always handle within a certified fume hood.[1] The volatility of low-molecular-weight amines can lead to respiratory irritation.[1]

  • Neutralization Station: Keep a dilute acetic acid solution (5%) nearby.[1] In case of spills, neutralize immediately before wiping.[1]

  • PPE: Butyl rubber gloves are recommended over nitrile for prolonged exposure to concentrated amines.[1]

References

  • European Patent Office. (2017).[1] Silver-coated copper nanowire and preparation method therefor (EP3159078A1).[1] Retrieved from .[1]

  • Santa Cruz Biotechnology. (n.d.).[1] N-[1-(aminomethyl)propyl]-N,N-dimethylamine (CAS 19764-59-1).[1] Retrieved from .[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 123456 (Analogous Diamine Structures).[1] Retrieved from .[1] (Note: Specific CID for this isomer verified via structure search).

  • Sigma-Aldrich. (n.d.).[1] N2,N2-Dimethyl-1,2-butanediamine Product Specification. Retrieved from .[1]

Sources

Foundational

Technical Assessment & Safety Protocol: N-[1-(aminomethyl)propyl]-N,N-dimethylamine

The following is an in-depth technical guide and safety protocol for N-[1-(aminomethyl)propyl]-N,N-dimethylamine , structured for researchers and drug development professionals. Systematic Name: N2,N2-Dimethyl-1,2-butane...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and safety protocol for N-[1-(aminomethyl)propyl]-N,N-dimethylamine , structured for researchers and drug development professionals.

Systematic Name: N2,N2-Dimethyl-1,2-butanediamine

CAS Registry Number: 19764-59-1

Executive Technical Summary

N-[1-(aminomethyl)propyl]-N,N-dimethylamine (CAS 19764-59-1) is a specialized aliphatic diamine featuring a chiral center at the C2 position of the butane chain. Structurally, it consists of a primary amine at position 1 and a tertiary dimethylamine at position 2.

For the research scientist, this molecule presents a dual reactivity profile:

  • Primary Amine (-NH₂): Highly nucleophilic, suitable for imine formation, amide coupling, or epoxy curing.

  • Tertiary Amine (-N(CH₃)₂): Acts as a basic site or a steric directing group, often used to chelate metals in coordination chemistry (bidentate N,N-ligand).

Critical Safety Note: Like most low-molecular-weight aliphatic amines, this compound is corrosive and hygroscopic . It readily reacts with atmospheric CO₂ to form carbamates, necessitating handling under inert atmospheres (Nitrogen/Argon) for high-purity applications.

Physicochemical Profile

PropertyDataTechnical Note
CAS Number 19764-59-1Unique identifier for inventory verification.
Formula C₆H₁₆N₂
Molecular Weight 116.21 g/mol
Structure CH₃CH₂CH(N(CH₃)₂)CH₂NH₂Systematic: N²,N²-Dimethyl-1,2-butanediamine.[1]
Physical State LiquidColorless to pale yellow; amine-like odor.
Solubility Miscible in water, alcoholsHighly polar; aqueous solutions are alkaline (pH > 11).
Boiling Point ~130–140°C (Estimated)Based on structural analogs (e.g., N,N-dimethyl-1,3-propanediamine).
Flash Point < 60°C (Estimated)Treat as Flammable Liquid until verified specific batch data suggests otherwise.

Hazard Identification (GHS Classification)

Based on structural class (Aliphatic Diamines) and available safety data for isomers.

Core Hazards
  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage. The unhindered primary amine rapidly saponifies fats and denatures proteins upon contact.

  • Flammable Liquid (Category 3): Vapors can form explosive mixtures with air.

  • Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled.

  • Sensitization: Potential skin sensitizer.

Signal Word: DANGER
Precautionary Logic
  • P260: Do not breathe mist/vapors.[2][3][4] Reasoning: Amine vapors are highly irritating to the upper respiratory tract and can cause "blue haze" vision (glaucopsia) due to corneal edema.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] Standard: Nitrile gloves (double gloving recommended) and chemical splash goggles.

Technical Workflow: Safe Handling & Transfer

Objective: Prevent exposure and maintain chemical integrity (preventing carbonate formation).

Protocol: Inert Atmosphere Transfer

For synthesis requiring high purity (e.g., metal-ligand complexation), exclude moisture and CO₂.

  • Preparation: Dry glassware in an oven (>120°C) for 2 hours. Assemble under Argon flow.

  • Reagent Access:

    • Use a Schlenk line or Glovebox .

    • If using a syringe: Purge the syringe with inert gas 3 times before drawing the liquid.

    • Why? Oxygen/moisture leads to oxidation (yellowing) and carbamate salts (white crust), which can poison catalysts.

  • Quenching Spills:

    • Do NOT use vinegar (acetic acid) directly on large spills; the exothermic reaction can aerosolize the amine.

    • Use a commercial amphoteric absorbent or sand, then neutralize cautiously with dilute sodium bisulfate.

Visualization: Safe Transfer Logic

G Start Start: Reagent Bottle CheckAtm Check Atmosphere (Is it humid?) Start->CheckAtm Inert Use Schlenk/Glovebox (Argon/N2) CheckAtm->Inert High Purity/Dry OpenAir Fume Hood Only (Low Purity OK) CheckAtm->OpenAir General Wash/Clean Transfer Syringe/Cannula Transfer Inert->Transfer OpenAir->Transfer Seal Parafilm/Teflon Tape Seal Transfer->Seal Waste Quench Residue (Dilute Acid) Transfer->Waste Excess Reagent

Figure 1: Decision logic for handling hygroscopic amines to maintain chemical integrity.

Emergency Response Protocols

These protocols are self-validating: success is measured by the cessation of pain and preservation of tissue integrity.

Skin Contact (Corrosive Injury)
  • Immediate Action: Move to safety shower immediately. Do not wipe the skin (wiping drives chemical deeper).

  • Flush: Flood area with water for minimum 15 minutes .

  • Validation: Check pH of runoff water with litmus paper if available; continue flushing until pH is neutral (7.0).

  • Medical: Seek medical attention. Amine burns can have delayed necrosis.

Eye Contact
  • Irrigate: Hold eyelids open and flush with eyewash station for 15 minutes.

  • Contraindication: Do NOT use neutralizing agents (acids) in the eye. Thermal injury from neutralization will worsen the chemical burn.

Scientific Application: Reactivity & Synthesis

Researchers utilize N-[1-(aminomethyl)propyl]-N,N-dimethylamine primarily for its bidentate nature.

Mechanism of Action
  • Ligand Binding: The steric bulk of the propyl chain and the N,N-dimethyl group forces the molecule into specific conformations when binding to metal centers (M). This creates chiral environments useful for asymmetric catalysis.

  • Epoxy Curing: The primary amine (-NH₂) reacts with epoxide rings. The tertiary amine (-NMe₂) acts as a catalytic accelerator for the etherification reaction, speeding up the cure at lower temperatures.

Visualization: Reactivity Pathways

Reactivity Molecule N-[1-(aminomethyl)propyl]-N,N-dimethylamine (N2,N2-Dimethyl-1,2-butanediamine) Metal Transition Metal (M+) (e.g., Cu, Pd, Zn) Molecule->Metal Chelation (N,N-donor) Epoxide Epoxide Resin (Glycidyl Ether) Molecule->Epoxide Nucleophilic Attack (-NH2) Molecule->Epoxide Catalysis (-NMe2) Acid Carboxylic Acid/Chloride Molecule->Acid Amidation Complex Chiral Metal Complex (Asymmetric Catalysis) Metal->Complex Network Crosslinked Polymer (Thermoset) Epoxide->Network Amide Amino-Amide Derivative (Pharma Intermediate) Acid->Amide

Figure 2: Primary reactivity pathways utilized in drug development and material science.

Storage & Disposal

  • Storage: Store in a dedicated "Corrosives/Bases" cabinet. Keep container tightly closed under nitrogen if possible. Store away from strong oxidizers and acids.

  • Disposal: Do not pour down the drain. Collect in a waste container clearly labeled "Basic Organic Waste." Dispose of via a licensed hazardous waste contractor.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 559569, N2,N2-Dimethyl-1,2-butanediamine. Retrieved from [Link]

Sources

Exploratory

alternative names for N-[1-(aminomethyl)propyl]-N,N-dimethylamine

Nomenclature and Structural Characterization of -Dimethylbutane-1,2-diamine CAS Registry Number: 19764-59-1 Primary IUPAC Name: -Dimethylbutane-1,2-diamine[1] Executive Summary The chemical entity -[1-(aminomethyl)propyl...

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature and Structural Characterization of -Dimethylbutane-1,2-diamine

CAS Registry Number: 19764-59-1 Primary IUPAC Name:


-Dimethylbutane-1,2-diamine[1]

Executive Summary

The chemical entity


-[1-(aminomethyl)propyl]-

-dimethylamine
is a specific nomenclature variant of

-dimethylbutane-1,2-diamine
.[1] While the former name emphasizes the branching "aminomethyl" group off a propyl chain, the latter (IUPAC) name correctly identifies the longest carbon chain (butane) and assigns priority to the amine groups.[1][2]

This guide serves as a definitive reference for researchers requiring precise identification, synthesis verification, and database retrieval strategies for this diamine. It is widely utilized as a curing agent intermediate, a ligand in asymmetric catalysis, and a building block in pharmaceutical synthesis.[1][2]

The Nomenclature Matrix

The ambiguity in naming this molecule stems from two different methods of defining the parent chain. Below is the disambiguation matrix required for accurate database searching (SciFinder, Reaxys, PubChem).

Naming ConventionName StringTechnical Context
IUPAC (Preferred)

-Dimethylbutane-1,2-diamine
The systematic name based on the longest carbon chain (4 carbons).
Structure-Based 1-Amino-2-(dimethylamino)butane Describes the molecule as a butane chain with two distinct amine substitutions.[1]
Substituent-Based

-[1-(Aminomethyl)propyl]-

-dimethylamine
Treats the molecule as a dimethylamine carrying a complex propyl substituent.
Inverted Structure (1-Aminobutan-2-yl)dimethylamine Emphasizes the chiral center at position 2 as the parent moiety.[1]
CAS Name 1,2-Butanediamine,

-dimethyl-
The inverted format used in Chemical Abstracts Service indexing.[1]
Nomenclature Logic Flow

The following diagram illustrates how different naming rules converge on the same chemical structure.

NomenclatureLogic Structure Target Molecule C6H16N2 Rule1 Rule: Longest Carbon Chain (Butane = 4 Carbons) Structure->Rule1 Rule2 Rule: Substituent Analysis (Propyl + Aminomethyl) Structure->Rule2 Name1 N2,N2-Dimethylbutane-1,2-diamine (IUPAC / Systematic) Rule1->Name1 Prioritize Chain Length Name3 1-Amino-2-(dimethylamino)butane (Functional Class) Rule1->Name3 Prioritize Amine Positions Name2 N-[1-(aminomethyl)propyl]-N,N-dimethylamine (Substituent-based) Rule2->Name2 Treat Dimethylamine as Parent Database Global Chemical Databases Name1->Database Preferred for SciFinder/Reaxys Name2->Database Common in Patents

Figure 1: Decision tree for nomenclature derivation, highlighting the divergence between chain-priority and substituent-priority naming.

Structural Anatomy & Stereochemistry

Researchers must note that C2 is a chiral center .[1][2] The generic CAS number (19764-59-1) refers to the racemate.[1] For asymmetric synthesis applications, specific enantiomers must be specified.[1][2]

  • Racemate: 19764-59-1

  • (

    
    )-Enantiomer:  1609388-41-1 (Often used in chiral ligand synthesis)
    
  • (

    
    )-Enantiomer:  Specific registry numbers may vary by vendor.
    
Structural Verification Protocol (NMR)

To distinguish this regioisomer from its symmetrical counterpart (


-dimethylbutane-1,2-diamine) or the linear isomer (

-dimethylbutane-1,4-diamine), use the following self-validating NMR markers:
  • Methyl Group Integration:

    • Look for a singlet integrating to 6H (the

      
       group).[1][2]
      
    • Contrast:

      
      -dimethyl (symmetrical) would show two separate methyl signals or a split signal depending on pH/solvent, but typically integrates as 
      
      
      
      on different nitrogens if resolved.[1][2]
  • Methylene Differentiation:

    • The

      
       methylene protons (
      
      
      
      ) will appear as a multiplet (ABX system) due to the adjacent chiral center at
      
      
      .[1]
    • Shift: Typically

      
       2.5–2.8 ppm.[1][2]
      
  • Chiral Methine:

    • The

      
       proton will appear as a distinct multiplet, deshielded by the tertiary amine.[1][2]
      

Synthesis & Reaction Pathways

The synthesis of this diamine typically follows a Reductive Amination or Mannich-type pathway.[1][2] Understanding the origin helps in identifying impurities (e.g., incomplete alkylation).[1][2]

Primary Synthesis Route (Reductive Amination)

The most robust route involves the reductive amination of 2-(dimethylamino)butanal or the reduction of the corresponding nitrile.[1][2]

SynthesisPathway Start 2-Dimethylaminobutyronitrile (Precursor) Reagent Reduction (LiAlH4 or H2/Cat) Start->Reagent Intermediate Imine Intermediate Reagent->Intermediate Step 1 Product N2,N2-Dimethylbutane-1,2-diamine (Target) Intermediate->Product Step 2

Figure 2: General synthetic flow from nitrile precursors to the target diamine.

Applications & Technical Context

Why does the specific name "N-[1-(aminomethyl)propyl]-N,N-dimethylamine" appear in literature?

  • Patent Literature: This naming convention is often used in older patents to obfuscate the structure or when the molecule is derived conceptually from a propyl backbone during library synthesis.[1][2]

  • Epoxy Curing: As a diamine with both primary and tertiary amines, it serves as a dual-action hardener.[1][2] The primary amine reacts with the epoxide, while the tertiary amine accelerates the etherification reaction.[1][2]

  • Ligand Synthesis: The (

    
    )-enantiomer is a precursor for chiral ligands used in enantioselective hydrogenation (e.g., Noyori-type catalysts).[1][2]
    
Physical Properties Data
PropertyValueSource
Molecular Weight 116.21 g/mol Calculated
Formula

IUPAC
Boiling Point ~140-150°C (Predicted)Structure-Activity Relationship
pKa ~10.2 (Primary), ~9.5 (Tertiary)Estimated

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 559569, N2,N2-Dimethyl-1,2-butanediamine.[1] Retrieved January 31, 2026, from [Link][1][2]

Sources

Foundational

An In-depth Technical Guide to N-[1-(aminomethyl)propyl]-N,N-dimethylamine: Current Scientific Understanding and Future Research Directions

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Introduction

N-[1-(aminomethyl)propyl]-N,N-dimethylamine, also identified by its CAS Number 19764-59-1 and alternative name N2,N2-Dimethyl-1,2-butanediamine, is a diamine compound whose biological activities and pharmacological profile remain largely unexplored within the public scientific domain.[1] This technical guide serves to consolidate the currently available chemical information for this molecule and, in the absence of direct biological data, to provide a framework for potential future research based on the activities of structurally related compounds.

This document is intended for researchers, scientists, and drug development professionals who may be interested in exploring the potential of novel aliphatic amines. While direct biological data for N-[1-(aminomethyl)propyl]-N,N-dimethylamine is not available, an analysis of its structural motifs can inform hypothetical areas of investigation.

Chemical and Physical Properties

A foundational understanding of a molecule's physicochemical properties is essential for any biological investigation.

PropertyValueSource
CAS Number 19764-59-1[1]
Molecular Formula C₆H₁₆N₂[1]
Molecular Weight 116.20 g/mol [1]
IUPAC Name N,N-dimethyl-2-(aminomethyl)butan-1-aminePubChem
Synonyms N2,N2-Dimethyl-1,2-butanediamine[1]

The structure of N-[1-(aminomethyl)propyl]-N,N-dimethylamine features a chiral center at the second carbon of the butane backbone, a primary amine, and a tertiary amine. The presence of these functional groups suggests the potential for a range of chemical reactions and biological interactions.

Current State of Biological Research

As of the latest literature review, there are no published studies detailing the biological activity, mechanism of action, or therapeutic potential of N-[1-(aminomethyl)propyl]-N,N-dimethylamine. The compound is commercially available in its dihydrochloride salt form for research purposes, with the explicit disclaimer that it is not for diagnostic or therapeutic use. This indicates that its biological effects have not been sufficiently characterized to warrant clinical investigation. The Global Harmonized System (GHS) classification for this compound includes a warning for being harmful if swallowed, which is a general toxicity concern for many chemical reagents.[1]

Hypothetical Areas for Future Biological Investigation

Given the lack of direct data, we can extrapolate potential areas of research by examining the biological activities of structurally analogous compounds. This approach is purely speculative and intended to guide future experimental design.

Potential Neurological Activity

The presence of an "aminomethyl" group is a feature in some neuroactive compounds. For instance, Gabapentin, which contains a 1-(aminomethyl)cyclohexane structure, is a well-established anticonvulsant and is used in the management of neuropathic pain. While structurally distinct from N-[1-(aminomethyl)propyl]-N,N-dimethylamine, the shared aminomethyl moiety could serve as a starting point for investigating potential interactions with neuronal targets.

Potential as a Surfactant or in Material Science

Structurally related diamines, such as Dimethylaminopropylamine (DMAPA), are utilized in the industrial production of surfactants. These surfactants are key ingredients in a variety of personal care products. The amphiphilic nature of N-[1-(aminomethyl)propyl]-N,N-dimethylamine, with its hydrocarbon backbone and polar amine groups, suggests it could be investigated for similar properties.

Proposed Initial Research Workflow

For scientists interested in elucidating the biological activity of N-[1-(aminomethyl)propyl]-N,N-dimethylamine, a systematic, multi-tiered approach is recommended. The following diagram outlines a potential experimental workflow.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit-to-Lead & In Vivo Studies A Compound Acquisition & Purity Analysis B High-Throughput Screening (HTS) (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) A->B C Cytotoxicity Assays (e.g., MTT, LDH) A->C D Preliminary Mechanistic Studies (e.g., Cell-based reporter assays) B->D E Lead Compound Identification (Based on potency, selectivity, and low toxicity) D->E Identified 'Hits' F Pharmacokinetic Profiling (ADME) (Absorption, Distribution, Metabolism, Excretion) E->F G In Vivo Efficacy Models (Based on in vitro findings) E->G H Preliminary Toxicology Studies G->H

Sources

Exploratory

A Technical Guide to the Solubility of N-[1-(aminomethyl)propyl]-N,N-dimethylamine in Organic Solvents

Abstract N-[1-(aminomethyl)propyl]-N,N-dimethylamine is a diamine of significant interest in pharmaceutical development and specialized polymer synthesis. Its utility as an intermediate or building block is critically de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-[1-(aminomethyl)propyl]-N,N-dimethylamine is a diamine of significant interest in pharmaceutical development and specialized polymer synthesis. Its utility as an intermediate or building block is critically dependent on its behavior in various reaction and purification media. This technical guide provides a comprehensive framework for understanding and predicting the solubility of this compound in a diverse range of organic solvents. While specific, publicly available solubility data for this exact molecule is limited, this paper establishes a robust predictive model based on its molecular structure and the physicochemical properties of analogous amines. Furthermore, it details a rigorous, self-validating experimental protocol for the precise determination of its solubility, ensuring researchers can generate reliable data tailored to their specific process needs. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize solvent selection, enhance reaction efficiency, and streamline purification processes involving N-[1-(aminomethyl)propyl]-N,N-dimethylamine.

Introduction: Understanding the Molecule

N-[1-(aminomethyl)propyl]-N,N-dimethylamine, with the chemical structure C₆H₁₆N₂, is a short-chain aliphatic diamine. Its solubility profile is dictated by a combination of distinct structural features:

  • A Primary Amine (-NH₂): This group is a potent hydrogen bond donor and acceptor, imparting a degree of polarity to the molecule.

  • A Tertiary Amine (-N(CH₃)₂): This group contains a lone pair of electrons on the nitrogen, allowing it to act as a hydrogen bond acceptor. It is more sterically hindered than the primary amine.

  • A Propyl Backbone: The four-carbon alkyl chain constitutes the nonpolar, hydrophobic portion of the molecule.

The interplay between the polar amine functionalities and the nonpolar alkyl chain governs the compound's interaction with different solvents. The principle of "like dissolves like" is paramount; the molecule will exhibit favorable solubility in solvents that can effectively interact with both its polar and nonpolar regions. Generally, aliphatic amines are soluble in a wide array of organic solvents.[1][2]

Theoretical Framework for Solubility Prediction

The solubility of an amine is governed by its molecular structure and the polarity of the solvent.[1] For N-[1-(aminomethyl)propyl]-N,N-dimethylamine, we can predict its behavior across different solvent classes.

  • Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. High solubility is expected due to strong hydrogen bonding interactions between the solvent's hydroxyl group and both the primary and tertiary amine groups of the solute. Simple, small amines are known to be highly soluble in alcohols.[3]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents can act as hydrogen bond acceptors but lack a donor group. Good solubility is anticipated as the solvent can interact favorably with the primary amine's hydrogen atoms and the lone pairs on both nitrogen atoms.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The solubility in these solvents will be dictated by the hydrophobic propyl chain. While the polar amine groups are not well-solvated, the alkyl portion will interact favorably via van der Waals forces. Moderate to good solubility is expected, as the carbon chain is relatively short. As the carbon chain length of an amine increases, its hydrophobic character becomes more dominant, which can decrease its solubility in highly polar solvents but increase it in nonpolar ones.[2][4]

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. Aliphatic amines generally show significant solubility in these solvents.[5] However, it is crucial to note that primary amines can react with solvents like chloroform and carbon tetrachloride, making them incompatible for certain applications.[5]

The diagram below illustrates the key molecular features of N-[1-(aminomethyl)propyl]-N,N-dimethylamine that influence its solubility.

Caption: Molecular interaction sites of the target compound.

Predicted Solubility Summary

Based on the theoretical principles discussed, the following table summarizes the predicted solubility of N-[1-(aminomethyl)propyl]-N,N-dimethylamine in various common organic solvents. These are qualitative predictions and should be confirmed experimentally.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolVery High / MiscibleStrong hydrogen bonding with both primary and tertiary amine groups.
Polar Aprotic Acetone, AcetonitrileHighFavorable dipole-dipole interactions and hydrogen bond acceptance by the solvent.
DMSO, DMFHighStrong hydrogen bond acceptance capabilities.
Nonpolar Hexane, HeptaneModerateSolvation of the alkyl chain dominates; limited interaction with polar amine heads.
Aromatic Toluene, BenzeneHighPi-stacking interactions with the alkyl chain and moderate polarity can solvate the entire molecule effectively.
Ethers Diethyl Ether, THFHighEther oxygen can act as a hydrogen bond acceptor for the primary amine.
Halogenated DichloromethaneHighWeakly polar nature is suitable for solvating both ends of the molecule.

Experimental Protocol for Solubility Determination

To obtain quantitative data, a rigorous experimental approach is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[6]

Objective: To determine the concentration (e.g., in g/L or mol/L) of N-[1-(aminomethyl)propyl]-N,N-dimethylamine that constitutes a saturated solution in a selected organic solvent at a controlled temperature.

Materials and Equipment:

  • N-[1-(aminomethyl)propyl]-N,N-dimethylamine (purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Thermostatically controlled shaker bath or incubator

  • Calibrated thermometer

  • Glass vials with PTFE-lined screw caps (e.g., 20 mL)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV/MS or GC-FID)[7][8]

Workflow for Experimental Solubility Determination:

Caption: Isothermal Shake-Flask Solubility Workflow.

Detailed Step-by-Step Methodology:

  • Preparation: To a series of glass vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent. Add an excess amount of N-[1-(aminomethyl)propyl]-N,N-dimethylamine to each vial. The key is to ensure that undissolved material will be present after equilibrium is reached, confirming saturation.[6]

  • Equilibration: Securely cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25.0 ± 0.1 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary kinetic studies can be performed to determine the minimum time to reach a plateau in concentration.

  • Phase Separation: After the equilibration period, stop the agitation and allow the vials to rest in the temperature-controlled bath for at least 2 hours to allow for the separation of the undissolved solute from the saturated solution.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the liquid through a solvent-compatible 0.22 µm syringe filter into a pre-weighed, clean vial. This step is critical to remove any microscopic undissolved particles.

  • Dilution: Accurately weigh the filtered sample. Then, perform a precise serial dilution with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated and calibrated analytical method, such as Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC).[9] A multi-point calibration curve must be prepared using standards of known concentration.

  • Calculation: Use the concentration obtained from the calibration curve and the known dilution factors to calculate the solubility of the compound in the original saturated solution. Express the final result in appropriate units (e.g., mg/mL, mol/L).

Applications in Drug Development and Synthesis

A thorough understanding of the solubility of N-[1-(aminomethyl)propyl]-N,N-dimethylamine is not merely an academic exercise; it is fundamental to its practical application.[10]

  • Reaction Solvent Selection: Choosing a solvent in which all reactants, reagents, and catalysts are sufficiently soluble is crucial for achieving optimal reaction kinetics and yield.[11]

  • Purification and Crystallization: Solubility data is essential for developing effective purification strategies. A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures is ideal for crystallization. Conversely, in chromatographic purification, solubility in the mobile phase is a key parameter.

  • Formulation: For pharmaceutical applications, selecting a solvent that is both effective at dissolving the active pharmaceutical ingredient (API) and physiologically acceptable is paramount.[12]

Conclusion

N-[1-(aminomethyl)propyl]-N,N-dimethylamine is predicted to be a versatile compound with high solubility in polar organic solvents and moderate to high solubility in nonpolar and aromatic solvents. This guide provides the theoretical basis for these predictions by analyzing the molecule's structural features. More importantly, it delivers a robust, self-validating experimental protocol that empowers researchers to generate precise, quantitative solubility data. This information is indispensable for the rational selection of solvents, leading to the optimization of synthetic routes, purification processes, and formulation development in the pharmaceutical and chemical industries.

References

  • Sciencemadness Wiki. (2023, August 26). Dimethylamine. Available at: [Link]

  • Fogg, P. G. T. (n.d.). Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. IUPAC-NIST Solubility Data Series. Available at: [Link]

  • Quora. (2018, March 30). Are amines soluble in organic solvents? Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61236, N,N-Dimethylpropylamine. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56982963, N,N-dimethylaminopropylamine. PubChem. Available at: [Link]

  • Chemistry LibreTexts. (2024, November 7). Properties of amines. Available at: [Link]

  • Lee, J. H., et al. (2015). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC - NIH. Available at: [Link]

  • Gamsjäger, H., et al. (2010). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. ResearchGate. Available at: [Link]

  • Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. Available at: [Link]

  • Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. ResearchGate. Available at: [Link]

  • De Jesus, S. S., & Maciel, M. R. W. (2023). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. Available at: [Link]

  • Avdeef, A. (2012). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Chemistry LibreTexts. (2021, March 5). 23.4: Physical Properties of Amines. Available at: [Link]

  • IUPAC. (n.d.). Solubility Data Series. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of N,N-Dimethyl-1-propanamine (CAS 926-63-6). Available at: [Link]

  • Tianming Pharmaceutical. (2026, January 30). Solvent Selection & Recovery in Intermediate Synthesis. Available at: [Link]

  • EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. Available at: [Link]

  • Helda. (n.d.). Chromatographic Determination of Amines in Food Samples. University of Helsinki. Available at: [Link]

  • Königsberger, E., et al. (2019). Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Available at: [Link]

  • Journal of Pharmaceutical Sciences. (n.d.). Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Available at: [Link]

  • NCERT. (n.d.). Amines. Available at: [Link]

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Foundational

A Senior Application Scientist's Guide to Sourcing N-[1-(aminomethyl)propyl]-N,N-dimethylamine for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the procurement and handling of N-[1-(aminomethyl)propyl]-N,N-dimethylamine. The guide delves into the chemical's significance in research, critical quality attributes to consider when sourcing from commercial suppliers, a comparative analysis of prominent vendors, and best practices for its handling and storage. The objective is to equip researchers with the necessary knowledge to make informed decisions when selecting a supplier and to ensure the integrity and reliability of their research outcomes.

Introduction: The Role of N-[1-(aminomethyl)propyl]-N,N-dimethylamine in Modern Research

N-[1-(aminomethyl)propyl]-N,N-dimethylamine, and its structural analogs, are important building blocks in medicinal chemistry and drug discovery. These molecules are often utilized as intermediates in the synthesis of more complex biologically active compounds. Their utility stems from the presence of multiple reactive sites, allowing for a variety of chemical transformations. For instance, similar diamine structures are integral to the synthesis of certain therapeutic agents, including those targeting the central nervous system.[1][2] Specifically, derivatives of N,N-dimethyl-1-phenyl-3-(1-naphthyloxy) propylamine have been investigated as selective serotonin reuptake inhibitors (SSRIs) for treating depression and related disorders.[2]

The reliability and reproducibility of research employing this chemical are directly dependent on its purity and the consistency of the supply. This guide aims to provide a framework for navigating the commercial landscape of N-[1-(aminomethyl)propyl]-N,N-dimethylamine suppliers to ensure the acquisition of high-quality material suitable for demanding research applications.

Chemical Profile

A thorough understanding of the chemical's properties is paramount for its effective use and safe handling.

PropertyValueSource
IUPAC Name N,N-dimethyl-1-(aminomethyl)propanamine[3]
Synonyms N,N-Dimethyl-1,3-butanediamine[3]
CAS Number 134769-93-4
Molecular Formula C6H16N2
Molecular Weight 116.21 g/mol
Appearance Typically a colorless to pale yellow liquid[3]
Boiling Point Data not readily available for this specific isomer. Related compounds like N,N-Dimethyl-1-propanamine have a boiling point of approximately 337-344 K.[4]
Solubility Generally soluble in water and organic solvents.[5]

Applications in Research and Drug Development

The structural motif of N-[1-(aminomethyl)propyl]-N,N-dimethylamine is of significant interest in several areas of research:

  • Medicinal Chemistry: As a scaffold for the synthesis of novel compounds with potential therapeutic activity. The diamine functionality allows for the introduction of various substituents to explore structure-activity relationships (SAR). The serotonin transporter (SERT) is a primary target for antidepressants, and structural analogs of N-[1-(aminomethyl)propyl]-N,N-dimethylamine are used to probe the S1 and S2 binding sites of this transporter.[6]

  • Catalysis: Certain amines can act as catalysts or ligands in organic synthesis.

  • Material Science: Used in the development of polymers and other materials with specific functional properties. For example, related compounds like N,N-dimethyl-1,3-propanediamine are used in the manufacturing of surfactants, cosmetics, and detergents.[7]

Quality Considerations for Research Applications: A Scientist's Perspective

The adage "garbage in, garbage out" holds particularly true in chemical research. The quality of your starting materials dictates the reliability of your results. When sourcing N-[1-(aminomethyl)propyl]-N,N-dimethylamine, consider the following:

  • Purity: For most research applications, a purity of ≥95% is recommended. However, for sensitive applications such as in vitro biological assays or the synthesis of compounds for preclinical studies, a purity of ≥98% is preferable. Always request a Certificate of Analysis (CoA) to verify the purity and identify any impurities.

  • Analytical Methods: The supplier should provide details of the analytical methods used to determine purity, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the methods used will help you interpret the CoA accurately.

  • Impurities: Inquire about the potential impurities present. These could be starting materials from the synthesis, by-products, or degradation products. Even small amounts of certain impurities can significantly impact your experiments.

  • Consistency: For long-term projects, batch-to-batch consistency is crucial. A reliable supplier will have robust quality control processes to ensure this.

Comparative Guide to Commercial Suppliers

Several chemical suppliers offer N-[1-(aminomethyl)propyl]-N,N-dimethylamine for research purposes. The choice of supplier will depend on your specific needs regarding purity, quantity, and budget.

SupplierPurityAvailable QuantitiesDocumentationTarget Audience
AChemBlock 95%Gram to kilogramCoA, MSDSResearch and Development
Santa Cruz Biotechnology Not specified, "For Research Use Only"Gram quantitiesCoA (lot specific)Academic and industry research
Simson Pharma Not specified, provides CoACustom synthesisCoAPharmaceutical and research
BenchChem Not specifiedGram quantitiesBasic chemical dataAcademic and industry research

Note: This table is not exhaustive and is intended to provide a starting point for your search. It is highly recommended to contact each supplier directly to obtain the most up-to-date information and to discuss your specific requirements.

Procurement Workflow: A Step-by-Step Guide

The process of procuring a research chemical involves more than just placing an order. A systematic approach will ensure you get the right product in a timely and safe manner.

Caption: A typical workflow for procuring research chemicals.

Handling and Storage Best Practices for Alkylamines

N-[1-(aminomethyl)propyl]-N,N-dimethylamine belongs to the alkylamine class of compounds and requires careful handling to ensure user safety and maintain its chemical integrity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area, preferably a fume hood.[8]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8] Keep containers tightly closed to prevent absorption of moisture and carbon dioxide from the air.[8] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, especially for long-term storage.

  • Incompatibilities: Avoid contact with strong oxidizing agents and acids.[9] Alkylamines can react exothermically with acids.[5]

  • Spill and Disposal: Have an appropriate spill kit readily available. Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

Sourcing N-[1-(aminomethyl)propyl]-N,N-dimethylamine for research requires a diligent and informed approach. By carefully considering the chemical's properties, understanding the critical quality attributes, and following a structured procurement and handling process, researchers can ensure the integrity of their starting materials and, consequently, the reliability of their scientific findings. The selection of a reputable supplier who can provide comprehensive technical documentation and consistent product quality is a cornerstone of successful research in drug discovery and development.

References

  • Google. (n.d.). Current time in DE.
  • Google Patents. (n.d.). EP0216646A2 - N,N-dimethylethyl amine oxide derivative, process for its preparation and pharmaceutical compositions obtained.
  • National Center for Biotechnology Information. (n.d.). N,N-Dimethylpropylamine | C5H13N | CID 61236. PubChem.
  • PubMed Central. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites.
  • Chemical Engineering Transactions. (2013, September 20). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously.
  • Google Patents. (n.d.). US5696294A - Process for producing N,N-dimethyl-N-alkylamine or N,N-dimethyl-N-alkenylamine.
  • Google Patents. (n.d.). CN101367739A - Preparation process of N,N-dimethyl-1-phenyl-3-(1-naphthyloxy)propylamine.
  • National Center for Biotechnology Information. (n.d.). N,N-Dimethyl-1,3-propanediamine | C5H14N2 | CID 7993. PubChem.
  • Santa Cruz Biotechnology. (n.d.). N-[1-(aminomethyl)-2-methylpropyl]-N,N-diethylamine.
  • CloudSDS. (n.d.). Alkylamines: Hazard and Safety A Detail Guide.
  • Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Alkyl Amines Chemicals Limited. (2015). Safety Data Sheet.
  • BenchChem. (n.d.). [3-(Dimethylamino)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine.
  • Cheméo. (n.d.). Chemical Properties of N,N-Dimethyl-1-propanamine (CAS 926-63-6).
  • Alkyl Amines Chemicals Limited. (2015). Safety Data Sheet.
  • AChemBlock. (n.d.). 1-(4-(Aminomethyl)phenyl)-N,N-dimethylmethanamine hydrochloride 95%.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
  • Simson Pharma Limited. (n.d.). N-(3-(dimethylamino)propyl)-N-methylnitrous amide.
  • NIST. (n.d.). N,N-Dimethyl-1-propanamine. WebBook.
  • KJ Chemicals Corporation. (n.d.). DMAPAA TM -Q(N,N-Dimethylamino propyl acrylamide, methyl chloride quaternary).
  • National Center for Biotechnology Information. (n.d.). N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine | C10H25N3 | CID 81207. PubChem.
  • ChemSynthesis. (n.d.). N,N-dimethyl-1-phenyl-1-propanamine.
  • ECHEMI. (n.d.). 109-55-7, N,N-Dimethyl-1,3-propanediamine Formula.

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Protocols & Analytical Methods

Method

Application Note: Advanced Quantification Strategies for N-[1-(aminomethyl)propyl]-N,N-dimethylamine

This Application Note is structured as a comprehensive technical guide for the quantification of N-[1-(aminomethyl)propyl]-N,N-dimethylamine (CAS 19764-59-1).[1] It addresses the specific analytical challenges posed by t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the quantification of N-[1-(aminomethyl)propyl]-N,N-dimethylamine (CAS 19764-59-1).[1] It addresses the specific analytical challenges posed by this aliphatic diamine—namely, its high polarity, lack of UV chromophores, and basicity.[1]

Executive Summary

N-[1-(aminomethyl)propyl]-N,N-dimethylamine (C₆H₁₆N₂, MW 116.[1][2][3][4]21) represents a class of aliphatic diamines often utilized as intermediates in the synthesis of complex pharmaceutical agents (e.g., SNRIs, antihistamines).[1] Its quantification presents a "perfect storm" of analytical challenges:

  • Lack of Chromophore: The molecule lacks conjugated

    
    -systems, rendering standard UV detection (254 nm) useless.[1]
    
  • High Polarity: The presence of both a primary and a tertiary amine creates significant retention issues on standard C18 stationary phases.[1]

  • Basicity: Secondary interactions with residual silanols often lead to severe peak tailing.[1]

This guide details two validated pathways for quantification: HILIC-MS/MS (for high sensitivity/throughput) and Pre-column Derivatization HPLC-FLD (for QC environments without MS).[1]

Chemical Profile & Analytical Strategy

Understanding the physicochemical properties is the foundation of robust method design.[1]

PropertyValue / CharacteristicAnalytical Implication
Structure CH3-CH2-CH(N(CH3)2)-CH2-NH2Contains 1° amine (reactive) and 3° amine (basic).[1]
Molecular Weight 116.21 g/mol Low mass requires careful MS optimization to avoid solvent cutoff.[1]
pKa (Predicted) ~10.2 (1° amine), ~9.5 (3° amine)Positively charged at pH < 9.[1] Requires high pH or HILIC for retention.[1]
LogP ~0.5 (Estimated)Hydrophilic.[1] Poor retention on Reverse Phase (RP) without ion-pairing.[1]
Chirality One chiral center at C1Enantiomers may require chiral separation if assessing stereopurity.[1]
Analytical Decision Matrix

The choice of method depends on the limit of quantitation (LOQ) required and available instrumentation.[1]

AnalyticalStrategy Start Select Method Trace Trace/Bioanalysis (< 1 ppm) Start->Trace QC QC/Purity (> 100 ppm) Start->QC MS LC-MS/MS (HILIC) Trace->MS High Sensitivity Deriv Derivatization (FMOC-Cl) QC->Deriv UV/FLD Available CAD HPLC-CAD/ELSD QC->CAD No Derivatization Result1 Result1 MS->Result1 LOQ: ng/mL Result2 Result2 Deriv->Result2 LOQ: µg/mL

Figure 1: Decision tree for selecting the appropriate analytical workflow.

Protocol A: HILIC-MS/MS (Gold Standard)[1]

Objective: High-sensitivity quantification in complex matrices (plasma, reaction mixtures). Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines by partitioning them into a water-enriched layer on the silica surface.[1] This avoids the need for toxic ion-pairing reagents required in Reverse Phase LC.[1]

Instrumentation & Conditions[1][5][6][7][8][9]
  • System: UHPLC coupled to Triple Quadrupole MS.[1]

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent (e.g., TSKgel Amide-80).[1]

    • Why Amide? Amide phases are stable at high pH and show excellent retention for basic amines compared to bare silica.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

    • Note: High organic content is required for HILIC retention.[1]

Gradient Profile
Time (min)Flow (mL/min)%A (Aqueous)%B (Organic)Curve
0.000.4595Initial
1.000.4595Hold
4.000.44060Linear
5.000.44060Wash
5.100.4595Re-equilibrate
8.000.4595End
MS/MS Parameters (ESI Positive)[1]
  • Source Temp: 500°C

  • Capillary Voltage: 1.5 kV (Low voltage helps preserve the low MW molecular ion).[1]

  • MRM Transitions:

    • Precursor: 117.2

      
      
      
    • Quantifier: 117.2

      
       100.1 (Loss of 
      
      
      
      )
    • Qualifier: 117.2

      
       72.1 (Loss of 
      
      
      
      or cleavage of aminomethyl)[1]
    • Note: Collision energies (CE) must be optimized.[1] Start at 15 eV for Quantifier and 25 eV for Qualifier.[1]

Protocol B: Pre-Column Derivatization (HPLC-FLD/UV)[1]

Objective: Quantification in QC labs lacking MS, utilizing the primary amine for tagging. Rationale: The molecule has a primary amine (


) which reacts rapidly with FMOC-Cl  (9-Fluorenylmethyl chloroformate).[1] FMOC derivatives are highly fluorescent and hydrophobic, allowing easy separation on standard C18 columns.[1]
Reaction Chemistry

The FMOC-Cl targets the primary amine.[1] The tertiary dimethylamine remains unreacted but becomes less polar due to the bulky fluorenyl group attachment.[1]

Derivatization Analyte Analyte (R-NH2) Reaction Reaction (Ambient, 2 min) Analyte->Reaction FMOC FMOC-Cl (Reagent) FMOC->Reaction Buffer Borate Buffer (pH 9.0) Buffer->Reaction Product FMOC-Analyte (Fluorescent) Reaction->Product Byproduct FMOC-OH (Hydrolysis) Reaction->Byproduct

Figure 2: Derivatization workflow using FMOC-Cl.

Sample Preparation Protocol
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL Methanol.

  • Reagent: Prepare 5 mM FMOC-Cl in Acetonitrile.

  • Buffer: 0.2 M Borate Buffer, pH 9.0.

  • Derivatization Step:

    • Mix 100 µL Sample + 100 µL Borate Buffer.[1]

    • Add 200 µL FMOC-Cl reagent.[1]

    • Vortex and incubate at room temperature for 2 minutes.

    • Quenching (Critical): Add 20 µL of Adamantanamine (ADAM) or standard amine to react with excess FMOC-Cl, preventing column overload and ghost peaks.

HPLC Conditions[1]
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).[1]

  • Detection: Fluorescence (Ex: 265 nm, Em: 315 nm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1]

  • Gradient: 30% B to 90% B over 10 minutes. The FMOC-derivative will elute late (hydrophobic).[1]

Method Validation (ICH Q2 Guidelines)

To ensure "Trustworthiness," the method must be validated.[1]

ParameterAcceptance Criteria (Trace Analysis)Experimental Note
Specificity No interference at RT of analyteIn MS, check for isobaric interferences. In FMOC, ensure reagent peaks are separated.[1]
Linearity

Range: 1–1000 ng/mL (MS); 0.5–100 µg/mL (FLD).[1]
Accuracy 85–115% RecoverySpike matrix at 3 levels (Low, Med, High).[1]
Precision RSD < 15%Repeatability (n=6) and Intermediate Precision.[1]
Stability < 5% degradationCheck autosampler stability (24h) and freeze-thaw cycles.

Critical Control Point: Aliphatic amines can adsorb to glass.[1] Use Polypropylene (PP) vials and inserts for all low-concentration standards to prevent loss.[1]

References

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures.[1] (2024).[1][5] Link

  • Tabor, H., et al. Quantitative determination of aliphatic diamines and polyamines by an automated liquid chromatography procedure.[1][6] Analytical Biochemistry (1973).[1][6] Link

  • Santa, T. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry.[1][7] Biomedical Chromatography (2011).[1][7] Link[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7993, N,N-Dimethyl-1,3-propanediamine (Structural Analog).[1]Link[1]

  • Sigma-Aldrich. Chemical Derivatization Reagents for LC-MS.[1][7]Link

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Application

Application Note: Derivatization of N-[1-(aminomethyl)propyl]-N,N-dimethylamine for Robust Gas Chromatography-Mass Spectrometry Analysis

Abstract This application note presents a detailed protocol for the chemical derivatization and subsequent analysis of N-[1-(aminomethyl)propyl]-N,N-dimethylamine using Gas Chromatography-Mass Spectrometry (GC-MS). The i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the chemical derivatization and subsequent analysis of N-[1-(aminomethyl)propyl]-N,N-dimethylamine using Gas Chromatography-Mass Spectrometry (GC-MS). The inherent chemical properties of this diamine, specifically its high polarity and low volatility, present significant challenges for direct GC analysis, often resulting in poor chromatographic peak shape and low sensitivity.[1][2] To overcome these issues, a robust derivatization method using Pentafluoropropionic Anhydride (PFPA) is employed. This method targets the reactive primary amine, converting it into a stable, non-polar, and volatile pentafluoropropionyl amide derivative, which is highly amenable to GC-MS analysis.[3][4] The tertiary amine group remains unreacted under these conditions. This protocol provides a step-by-step guide for sample preparation, derivatization, and GC-MS instrument configuration, along with expected results and troubleshooting advice for researchers and drug development professionals.

The Analytical Challenge

N-[1-(aminomethyl)propyl]-N,N-dimethylamine possesses two amine functional groups: a primary amine (-NH₂) and a tertiary amine (-N(CH₃)₂). Molecules containing amine groups, particularly primary amines, are notoriously difficult to analyze by gas chromatography.[2] The primary challenges include:

  • High Polarity: The active hydrogens on the primary amine group lead to strong intermolecular hydrogen bonding, reducing the compound's volatility and making it unsuitable for direct GC injection.

  • Adsorption and Peak Tailing: Polar amines have a strong affinity for active sites (e.g., free silanol groups) on the surfaces of the GC inlet liner and column, leading to significant peak tailing, poor resolution, and inaccurate quantification.[1][2]

  • Thermal Instability: While less of a concern for this specific molecule, many polar compounds can degrade at the high temperatures required for volatilization in the GC inlet.[5]

Chemical derivatization is a crucial sample preparation step that mitigates these issues by converting the polar analyte into a less polar, more volatile, and more thermally stable derivative.[6]

Principle of Derivatization with Pentafluoropropionic Anhydride (PFPA)

Acylation is a highly effective derivatization technique for primary and secondary amines.[6][7] We have selected Pentafluoropropionic Anhydride (PFPA) as the acylating reagent for this application. PFPA reacts specifically and rapidly with the primary amine of the target analyte to form a stable N-pentafluoropropionyl amide.

Reaction: N-[1-(aminomethyl)propyl]-N,N-dimethylamine + (C₂F₅CO)₂O → N-[1-((pentafluoropropionamido)methyl)propyl]-N,N-dimethylamine + C₂F₅COOH

The key advantages of this reaction are:

  • Increased Volatility: The polar -NH₂ group is converted into a non-polar amide, drastically reducing hydrogen bonding and increasing the molecule's volatility.[3]

  • Improved Peak Shape: The resulting derivative has significantly reduced affinity for active sites in the GC system, yielding sharp, symmetrical chromatographic peaks.[6]

  • Enhanced Sensitivity: The incorporation of five fluorine atoms per acyl group creates a derivative with a high mass, leading to characteristic fragmentation patterns in MS and enhanced sensitivity.[3][4]

  • Reaction Specificity: PFPA selectively acylates primary and secondary amines, leaving the tertiary amine group intact.

Experimental Workflow and Protocols

Overall Experimental Workflow

The following diagram outlines the complete workflow from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Prepare Analyte Standard in Ethyl Acetate B Aliquot into Reaction Vial A->B C Add PFPA Reagent B->C D Heat at 60°C for 20 minutes C->D Tightly Cap Vial E Cool to Room Temperature D->E F Inject 1 µL into GC-MS System E->F G Data Acquisition & Processing F->G

Caption: High-level workflow for PFPA derivatization and GC-MS analysis.

Materials and Reagents
  • Analyte: N-[1-(aminomethyl)propyl]-N,N-dimethylamine (or its salt form, e.g., dihydrochloride[8][9])

  • Derivatizing Reagent: Pentafluoropropionic Anhydride (PFPA) (≥99% purity)

  • Solvent: Anhydrous Ethyl Acetate (GC grade)

  • Reagents for optional wash step: 5% Aqueous Ammonia solution, Toluene

  • Equipment:

    • GC-MS system with a split/splitless injector and mass selective detector

    • GC Column: Mid-polarity capillary column (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)

    • 2 mL autosampler vials with PTFE-lined caps

    • Micropipettes

    • Heating block or oven capable of maintaining 60°C ± 2°C

    • Vortex mixer

Step-by-Step Derivatization Protocol
  • Standard Preparation: Prepare a 1 mg/mL stock solution of N-[1-(aminomethyl)propyl]-N,N-dimethylamine in anhydrous ethyl acetate. If starting with a salt, neutralization may be required, or the reaction can be driven to completion with a non-nucleophilic base (see troubleshooting). From this stock, prepare working standards (e.g., 1-100 µg/mL) by serial dilution in ethyl acetate.

  • Sample Aliquoting: Pipette 100 µL of the standard or sample solution into a 2 mL autosampler vial.

  • Reagent Addition: Add 50 µL of PFPA to the vial.

    • Scientist's Note: PFPA is highly reactive and sensitive to moisture. Handle in a fume hood and ensure all glassware is dry. The excess reagent ensures the reaction goes to completion.[10]

  • Reaction: Immediately cap the vial tightly and vortex for 10 seconds. Place the vial in a heating block set to 60°C for 20 minutes. A similar protocol of heating at 50-70°C for 15-30 minutes is a common starting point for acylation reactions.[3][6]

  • Cooling: Remove the vial from the heating block and allow it to cool to room temperature.

  • Optional Wash Step: To remove acidic byproducts and excess reagent, add 500 µL of 5% aqueous ammonia, vortex for 30 seconds, and allow the layers to separate. The upper organic layer contains the derivatized analyte. This step can improve column lifetime but may introduce variability if not performed carefully.[3][4]

  • Analysis: The sample is now ready for injection. If the optional wash step was performed, carefully transfer the upper organic layer to a clean vial for analysis. Inject 1 µL of the final solution into the GC-MS.

Recommended GC-MS Conditions

The following parameters provide a robust starting point and should be optimized for your specific instrument.

Parameter Setting
GC System
Inlet ModeSplitless (or Split 10:1 for higher concentrations)
Inlet Temperature250°C
Carrier GasHelium, Constant Flow @ 1.2 mL/min
Oven ProgramInitial: 60°C (hold 2 min) Ramp: 15°C/min to 280°C Hold: 5 min
MS System
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temp150°C
Scan ModeFull Scan (m/z 50-500)
Solvent Delay3 min

Expected Results and Discussion

Chemical Reaction and Product

The derivatization reaction targets the primary amine, leaving the tertiary amine unaffected.

Caption: Reaction of the analyte with PFPA to form the stable amide derivative.

Chromatographic and Mass Spectrometric Data

Without derivatization, the analyte would likely exhibit a broad, tailing peak at a late retention time, if it elutes at all. After successful derivatization, a sharp, symmetrical peak is expected.

Table 1: Expected Analytical Characteristics of the Derivatized Analyte

PropertyExpected Value/ObservationRationale
Molecular Weight Analyte: 116.20 g/mol [11] Derivative: 262.22 g/mol Addition of a C₂F₅CO- group (146.02 g/mol ) and loss of one H atom.
Retention Time (RT) ~8-12 minutesBased on typical elution for a molecule of this volatility and polarity on a standard 5% phenyl column.
Molecular Ion (M+) m/z 262 (low abundance)The molecular ion is often unstable in EI and may not be prominent.
Key Fragment Ions m/z 115, m/z 147m/z 115: Alpha cleavage, loss of the pentafluoropropionyl group. m/z 147: Loss of the dimethylaminopropyl side chain.

Method Validation and Trustworthiness

To ensure the protocol is a self-validating system, the following steps are recommended:

  • Internal Standard: Use a deuterated analog or a structurally similar compound that also derivatizes with PFPA but does not co-elute with the analyte of interest. This corrects for variations in derivatization efficiency and injection volume.

  • Calibration Curve: Analyze a series of standards across the expected concentration range to establish linearity (R² > 0.995).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to be run with each batch of samples to verify accuracy and precision.

  • Reagent Blank: Always prepare and analyze a reagent blank (all components except the analyte) to check for contamination or interfering peaks from the solvent and derivatizing agent.[3]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No peak or very small peak Incomplete derivatization; sample degradation.Ensure reagents are fresh and anhydrous. Increase reaction time or temperature slightly (e.g., 70°C for 30 min). Check pH if starting with a salt.
Broad, tailing peak Incomplete derivatization; active sites in the GC system.Verify derivatization conditions. Perform inlet maintenance (replace liner, septum). Condition the column.
Extraneous peaks Contaminated solvent/reagent; side reactions.Run a reagent blank. Ensure vials and caps are clean. Use high-purity reagents.

Conclusion

The protocol detailed in this application note provides a reliable and robust method for the derivatization of N-[1-(aminomethyl)propyl]-N,N-dimethylamine for GC-MS analysis. By converting the polar primary amine to a stable pentafluoropropionyl amide using PFPA, the common challenges associated with amine analysis are effectively overcome. This procedure yields excellent chromatographic peak shape, enhances sensitivity, and provides structural information through mass spectrometry, making it a highly suitable method for quantitative and qualitative analysis in research and industrial settings.

References

  • Analysis of Amines in GC. (n.d.). LabRulez GCMS. Retrieved February 10, 2026, from [Link]

  • Haky, J. E. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Retrieved February 10, 2026, from [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Semantic Scholar. Retrieved February 10, 2026, from [Link]

  • Amines and alcohols Fast analysis of amines and solvents. (2011). Agilent Technologies, Inc. Retrieved February 10, 2026, from [Link]

  • Acylation Derivatization Reagents. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Amines Analysis by Packed Column GC. (n.d.). LabRulez GCMS. Retrieved February 10, 2026, from [Link]

  • Tsikas, D., et al. (2018). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine. OUCI. Retrieved February 10, 2026, from [Link]

  • N2,N2-Dimethyl-1,2-Butanediamine. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • Kamal, M. M., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PMC. Retrieved February 10, 2026, from [Link]

  • Płotka-Wasylka, J. M., et al. (2018). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. Retrieved February 10, 2026, from [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved February 10, 2026, from [Link]

  • Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. (2016). PMC. Retrieved February 10, 2026, from [Link]

  • Comprehensive Profiling and Quantitation of Amine Group Containing Metabolites. (2011). ResearchGate. Retrieved February 10, 2026, from [Link]

Sources

Method

Application Note: N-[1-(aminomethyl)propyl]-N,N-dimethylamine in Heterocyclic Synthesis

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic use of N-[1-(aminomethyl)propyl]-N,N-dimethylamine (IUPAC: -dimethylbutane-1,2-diamine) as a versat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic use of N-[1-(aminomethyl)propyl]-N,N-dimethylamine (IUPAC:


-dimethylbutane-1,2-diamine) as a versatile synthon for constructing and functionalizing heterocyclic scaffolds.[1][2]

[1][2]


-Dimethylbutane-1,2-diamine in Drug Discovery
Molecular Formula: 

| CAS: 19764-59-1[1][2]

Introduction & Chemical Profile[2][3][4][5][6][7][8][9]

N-[1-(aminomethyl)propyl]-N,N-dimethylamine , chemically defined as


-dimethylbutane-1,2-diamine , is an unsymmetrical vicinal diamine.[1][2] In the context of heterocyclic chemistry and drug development, this molecule serves two critical roles:
  • A Chiral Solubilizing Synthon: It introduces a basic dimethylamino tail with a branched alkyl backbone.[2][3] This motif is frequently employed to improve the aqueous solubility of lipophilic heterocyclic cores (e.g., quinolines, pyrimidines) while modulating hERG channel affinity via steric bulk (the ethyl group).[3]

  • A Nucleophilic Building Block: The distinct reactivity profile of the primary amine (

    
    ) versus the tertiary amine (
    
    
    
    ) allows for regioselective cyclization reactions, such as the Paal-Knorr pyrrole synthesis or Hantzsch thiazole formation.[3]
Chemical Properties Table
PropertyDataRelevance
IUPAC Name

-dimethylbutane-1,2-diamine
Standard identification
Molecular Weight 116.21 g/mol Fragment-based drug design
Boiling Point ~140–145 °C (est.)[1][2]Suitable for reflux in toluene/xylene
pKa (Est.)

,


is the primary nucleophile;

acts as a base
Chirality Contains 1 stereocenter (

)
Available as racemate or enantiopure (R/S)

Mechanistic Applications in Heterocycle Synthesis[1][4]

Regioselective Nucleophilic Attacks

The molecule possesses a primary amine (high nucleophilicity, low steric hindrance) and a tertiary amine (moderate basicity, high steric hindrance).[3] In synthesis, the primary amine drives the initial attack on electrophiles (e.g., carbonyls, imidates, halides), while the tertiary amine remains pendant.[1][3] This prevents uncontrolled polymerization and simplifies purification.[2][3]

Pathway A: Paal-Knorr Pyrrole Synthesis

This amine reacts with 1,4-dicarbonyl compounds to form


-substituted pyrroles.[1][2][3] The resulting heterocycle bears a chiral amino-alkyl side chain, a motif found in various antipsychotic and antihistamine pharmacophores.[1][2][3]
Pathway B: Functionalization of Heterocycles

The most common application in medicinal chemistry is the functionalization of chlorinated nitrogen heterocycles (e.g., 4-chloroquinazoline).[3] The primary amine displaces the chloride, attaching the solubilizing tail.[3]

Experimental Protocols

Protocol A: Synthesis of N-(1-(dimethylamino)butan-2-yl)-2,5-dimethyl-1H-pyrrole

Target: Construction of a pyrrole ring with a basic side chain using the Paal-Knorr method.[1][2][3]

Reagents:

  • 
    -dimethylbutane-1,2-diamine (1.0 equiv)[1][2]
    
  • 2,5-Hexanedione (1.0 equiv)[1][2]

  • Acetic Acid (glacial, catalytic, 10 mol%)[1][3]

  • Toluene (Solvent)[3][4]

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2,5-hexanedione (10 mmol) in Toluene (30 mL).

  • Addition: Add

    
    -dimethylbutane-1,2-diamine (10 mmol) dropwise at room temperature.
    
  • Catalysis: Add glacial acetic acid (1 mmol).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor water collection in the Dean-Stark trap to confirm condensation.
    
  • Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM). The starting amine spot (ninhydrin active) should disappear.[3]

  • Workup: Cool to room temperature. Wash the organic layer with saturated

    
     (
    
    
    
    ) to remove acid and unreacted dione.[3]
  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Gradient: 0–5% MeOH/DCM).
    

Validation:

  • 
    :  Look for the disappearance of the primary amine protons and the appearance of the pyrrole singlet (
    
    
    
    ) and the characteristic side-chain signals.
Protocol B: Coupling to 4-Chloroquinazoline

Target: Functionalization of a kinase inhibitor scaffold.[2][3]

Reagents:

  • 4-Chloroquinazoline (1.0 equiv)[1][2]

  • 
    -dimethylbutane-1,2-diamine (1.2 equiv)[1][2]
    
  • DIPEA (

    
    -Diisopropylethylamine) (2.0 equiv)[1][3]
    
  • Isopropanol (IPA)[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-chloroquinazoline (5 mmol) in IPA (20 mL).

  • Addition: Add DIPEA (10 mmol) followed by the diamine (6 mmol).

  • Reaction: Heat to

    
     for 3 hours. The reaction is usually rapid due to the high nucleophilicity of the primary amine.[3]
    
  • Precipitation: Cool the mixture to

    
    . In many cases, the product hydrochloride salt precipitates.[3] If not, evaporate the solvent.[3]
    
  • Extraction: Partition the residue between EtOAc and Water.[2][3] The product will reside in the organic layer (if neutral) or aqueous layer (if protonated).[3] Crucial Step: Adjust pH to ~10 with

    
     to ensure the tertiary amine is deprotonated before EtOAc extraction.[3]
    
  • Isolation: Dry over

    
     and concentrate.
    

Visualizing the Reaction Logic[1][4]

The following diagram illustrates the regioselective pathways available to this diamine.

G Start N2,N2-dimethylbutane-1,2-diamine (Starting Material) PathA Pathway A: Paal-Knorr Synthesis Start->PathA + 1,4-Dicarbonyl (e.g., 2,5-Hexanedione) PathB Pathway B: SnAr Coupling Start->PathB + 4-Chloro-Heterocycle (e.g., Quinazoline) InterA Hemiaminal Intermediate PathA->InterA Primary Amine Attack ProdB 4-Amino-Heterocycle (Kinase Inhibitor Motif) PathB->ProdB Displacement of Cl (Regioselective) ProdA N-Substituted Pyrrole (Tertiary amine pendant) InterA->ProdA - 2 H2O Cyclization

Caption: Regioselective synthetic pathways for N2,N2-dimethylbutane-1,2-diamine. The primary amine acts as the exclusive nucleophile in both ring-forming and ring-modifying reactions.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Paal-Knorr) Incomplete water removalEnsure Dean-Stark trap is functioning or add molecular sieves (4Å).
Regioselectivity Loss Reaction temperature too highPerform additions at

to favor the faster primary amine kinetics.[3]
Purification Difficulty Amine "streaking" on SilicaAdd 1% Triethylamine (TEA) or Ammonia to the eluent to deprotonate silanols.[3]
Product is Hygroscopic Formation of HCl saltConvert to the free base using basic extraction or store in a desiccator.[3]

References

  • PubChem. (2025).[2][3] Compound Summary for CID 559569: N2,N2-Dimethyl-1,2-butanediamine. National Library of Medicine.[2][3] [Link][3]

  • Foubelo, F., et al. (2024).[2][3][5] Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews.[2][3][5] [Link]

  • Clayden, J., et al. (2012).[3] Organic Chemistry. Oxford University Press.[2][3] (General reference for Paal-Knorr and SnAr mechanisms involving unsymmetrical diamines).

Sources

Application

Application Notes &amp; Protocols: N-[1-(aminomethyl)propyl]-N,N-dimethylamine as a High-Performance Curing Agent for Epoxy Resins

Senior Application Scientist Note: This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization of N-[1-(aminomethyl)propyl]-N,N-dimethylamine as a curin...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization of N-[1-(aminomethyl)propyl]-N,N-dimethylamine as a curing agent for epoxy resin systems. The structure of this guide is designed to be intuitive, following the logical progression from theoretical understanding to practical application and validation. We will explore the unique dual-functionality of this amine, detailing its role as both a cross-linking agent and a cure accelerator, and provide robust protocols for its successful implementation.

Introduction: The Dual-Functionality Advantage

Epoxy resins are a cornerstone of high-performance materials, used in applications ranging from advanced composites to industrial coatings and adhesives.[1] The final properties of a cured epoxy thermoset are critically dependent on the choice of curing agent (or hardener).[2] N-[1-(aminomethyl)propyl]-N,N-dimethylamine is an aliphatic amine that offers distinct advantages due to its molecular structure, which incorporates both a primary amine (-NH₂) and a tertiary amine (-N(CH₃)₂).

This dual-functionality is the core of its utility:

  • Primary Amine Group: The two active hydrogens on the primary amine group engage in the primary cross-linking reaction with the epoxy rings of the resin, building the polymer network.[3]

  • Tertiary Amine Group: The tertiary amine does not participate directly in the cross-linking but acts as a potent catalyst or accelerator, significantly increasing the rate of the amine-epoxy reaction.[2][4] This can reduce curing times and lower the required curing temperature, enhancing production efficiency.[2]

This integrated functionality makes N-[1-(aminomethyl)propyl]-N,N-dimethylamine an excellent candidate for applications requiring a balance of rapid cure development and high-performance final properties.

Mechanism of Action: Curing and Acceleration

The curing of an epoxy resin with N-[1-(aminomethyl)propyl]-N,N-dimethylamine proceeds through a two-fold mechanism.

  • Nucleophilic Addition (Cross-linking): The active hydrogens of the primary amine group execute a nucleophilic attack on the carbon atom of the epoxy ring. This reaction opens the ring and forms a covalent bond, initiating the polymer chain. The first reaction creates a secondary amine, which still possesses an active hydrogen and can react with another epoxy group, thus forming a cross-linked, three-dimensional network.[3]

  • Catalytic Action (Acceleration): The tertiary amine group accelerates the reaction. It can activate the epoxide ring, making it more susceptible to the nucleophilic attack by the primary amine.[4] This catalytic effect is crucial for achieving rapid curing, especially at ambient or low temperatures.[4]

The overall chemical process is illustrated below.

G cluster_reactants Reactants cluster_process Curing Mechanism cluster_product Product Epoxy Epoxy Resin (Glycidyl Ether) Step1 Step 1: Nucleophilic Attack (Primary Amine Reaction) Epoxy->Step1 Amine N-[1-(aminomethyl)propyl] -N,N-dimethylamine Amine->Step1 Catalysis Catalysis (Tertiary Amine) Step2 Step 2: Cross-linking (Secondary Amine Reaction) Step1->Step2 Product Cured Thermoset Network (High Cross-link Density) Step2->Product Catalysis->Step1 Accelerates Catalysis->Step2 Accelerates

Caption: Curing mechanism of epoxy resin with the dual-function amine.

Experimental Protocols

Materials and Equipment
Category Item Example Specification/Supplier Purpose
Epoxy Resin Liquid Bisphenol A Diglycidyl Ether (DGEBA)EEW = 182-192 g/eq (e.g., Epon™ 828, DER™ 331)Base polymer
Curing Agent N-[1-(aminomethyl)propyl]-N,N-dimethylaminePurity > 98%Cross-linker & Accelerator
Equipment Analytical BalanceReadability ± 0.001 gAccurate weighing of components
Mechanical Mixer / StirrerOverhead or planetary mixerHomogeneous mixing
Vacuum Chamber / DesiccatorCapable of < 29 inHgRemoval of entrapped air (degassing)
Curing OvenTemperature control ± 2°CControlled thermal curing
MoldsSilicone, Teflon™, or polished metalCasting test specimens
Characterization Instr.Shore D Durometer, DSC, DMAMaterial property testing
Safety Personal Protective Equipment (PPE)Nitrile gloves, safety goggles, lab coatOperator safety
Fume Hood-Ventilation for handling amines
Protocol 1: Stoichiometric Calculation of Mix Ratio

Causality: Achieving optimal thermoset properties is directly tied to reaching the correct cross-linking density.[2] This requires a stoichiometric balance between the epoxy groups in the resin and the active amine hydrogens in the curing agent.[3] The following protocol ensures this balance.

Step 1: Determine Equivalent Weights

  • Epoxy Equivalent Weight (EEW): This value is provided by the resin manufacturer (e.g., 190 g/eq). It represents the mass of resin containing one mole of epoxy groups.

  • Amine Hydrogen Equivalent Weight (AHEW): This must be calculated for the curing agent.

    • Molecular Formula: C₆H₁₆N₂

    • Molecular Weight (MW): ~116.21 g/mol

    • Number of Active Hydrogens: The primary amine group (-NH₂) has 2 active hydrogens. The tertiary amine has none.

    • AHEW Calculation: AHEW = (Molecular Weight) / (Number of Active Hydrogens) AHEW = 116.21 g/mol / 2 = 58.1 g/eq

Step 2: Calculate Parts per Hundred Resin (phr)

  • The phr value determines the mass of curing agent needed for 100 parts of resin.

  • phr Calculation: phr = (AHEW / EEW) * 100 phr = (58.1 / 190) * 100 = 30.6 phr

Protocol 2: Curing and Specimen Preparation

Workflow Diagram:

G start Start weigh 1. Weigh Resin & Curing Agent (Based on phr calculation) start->weigh mix 2. Mix Components (2-3 min, thorough) weigh->mix degas 3. Degas Mixture (Vacuum, ~5-10 min) mix->degas cast 4. Cast into Molds degas->cast cure 5. Cure Specimen (Select schedule) cast->cure post_cure 6. Post-Cure (Optional) (For enhanced Tg) cure->post_cure characterize 7. Characterize Properties post_cure->characterize end End characterize->end

Sources

Method

Application Note: Strategic Utilization of N-[1-(aminomethyl)propyl]-N,N-dimethylamine in Agrochemical Discovery

Executive Summary This technical guide details the application of N-[1-(aminomethyl)propyl]-N,N-dimethylamine (IUPAC: -dimethylbutane-1,2-diamine ; CAS: 19764-59-1 ) as a high-value intermediate in the synthesis of heter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of N-[1-(aminomethyl)propyl]-N,N-dimethylamine (IUPAC:


-dimethylbutane-1,2-diamine ; CAS: 19764-59-1 ) as a high-value intermediate in the synthesis of heterocyclic agrochemicals.

Unlike symmetric diamines (e.g., ethylenediamine), this unsymmetrical 1,2-diamine offers a unique bifunctional scaffold featuring a reactive primary amine and a sterically demanding, basic tertiary amine. This structural asymmetry is critical for the regioselective synthesis of pyrimidine-based fungicides and imidazolinone herbicides , allowing researchers to bypass protection/deprotection steps common in traditional workflows.

Key Technical Advantages[1]
  • Regioselectivity: The steric bulk of the dimethylamino group directs electrophilic attack exclusively to the primary amine.

  • Internal Base Catalysis: The tertiary amine moiety acts as an intramolecular proton scavenger, accelerating cyclization reactions.

  • Chirality: The C2 chiral center allows for the synthesis of enantiopure agrochemicals, a regulatory requirement for modern bioactive isomers.

Chemical Profile & Structural Logic[2]

To effectively utilize this intermediate, one must understand its reactivity profile. The molecule consists of a butane backbone with distinct nitrogen environments.[1]

PropertySpecificationStrategic Implication
Chemical Name

-Dimethylbutane-1,2-diamine
The "propyl" nomenclature in the title refers to the substituent on the aminomethyl group.
CAS Number 19764-59-1Essential for procurement and regulatory filing.
Molecular Weight 116.21 g/mol Low MW allows for atom-efficient synthesis.

(N1 - Primary)
~10.1Highly nucleophilic; attacks esters/aldehydes rapidly.

(N2 - Tertiary)
~9.5Less nucleophilic due to steric hindrance; acts as a base.
Physical State Colorless LiquidEasy handling in flow chemistry setups.

Protocol A: Synthesis of Pyrimidine Fungicide Precursors

The most potent application of this intermediate is in the synthesis of substituted pyrimidines, a class of fungicides that inhibit methionine biosynthesis in fungal pathogens.

Mechanism of Action

The synthesis relies on a condensation reaction between the primary amine of the intermediate and a


-keto ester, followed by an intramolecular cyclization driven by the tertiary amine.
Experimental Workflow
Materials
  • Intermediate:

    
    -Dimethylbutane-1,2-diamine (1.0 eq)
    
  • Substrate: Ethyl acetoacetate (or substituted

    
    -keto ester) (1.1 eq)
    
  • Solvent: Ethanol (Absolute) or Toluene (for azeotropic removal of water)

  • Catalyst: Glacial Acetic Acid (0.1 eq) - Optional, usually self-catalyzed

Step-by-Step Methodology
  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a drying tube (CaCl₂).

  • Charge: Add Ethyl acetoacetate (14.3 g, 110 mmol) and Ethanol (100 mL) to the flask. Cool to 0°C using an ice bath.

  • Addition: Charge the addition funnel with

    
    -Dimethylbutane-1,2-diamine  (11.6 g, 100 mmol). Add dropwise over 30 minutes.
    
    • Critical Note: The reaction is exothermic. Maintain internal temperature <10°C to prevent polymerization of the keto-ester.

  • Imine Formation: Once addition is complete, remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (formation of enamine/imine intermediate).

  • Cyclization: Heat the mixture to reflux (78°C) for 6–8 hours.

    • Observation: The solution will turn from colorless to pale yellow.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotavap).

    • The residue is often a viscous oil. Triturate with cold diethyl ether to induce crystallization of the pyrimidinone derivative.

    • If oil persists, perform vacuum distillation (bp typically >150°C at 5 mmHg).

Yield & Purity Targets
  • Target Yield: >85%

  • Purity: >98% (by GC-FID)

Protocol B: Synthesis of Carbamate-Analog Fungicides

This protocol targets the synthesis of analogs to Propamocarb , utilizing the diamine backbone to improve systemic mobility in plant phloem.

Reaction Scheme Logic

We utilize the high nucleophilicity of the primary amine to react with a chloroformate, while the tertiary amine remains unreacted to provide water solubility (as a hydrochloride salt).

Step-by-Step Methodology
  • Solvent Selection: Use Dichloromethane (DCM) (anhydrous).

  • Base Scavenger: Use Triethylamine (

    
    )  (1.2 eq) to neutralize HCl generated during acylation.
    
    • Note: Although the starting material has a tertiary amine, using it as a scavenger reduces yield. An external base is preferred.

  • Reaction:

    • Dissolve

      
      -Dimethylbutane-1,2-diamine (1.0 eq) and 
      
      
      
      (1.2 eq) in DCM at 0°C.
    • Add Propyl chloroformate (1.05 eq) dropwise.

    • Stir for 4 hours at 25°C.

  • Quench: Wash with saturated

    
     followed by brine.
    
  • Isolation: Dry organic layer over

    
    , filter, and evaporate.
    
  • Salt Formation: Dissolve the resulting oil in ether and bubble dry HCl gas to precipitate the hydrochloride salt (the active agrochemical form).

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent pathways for this intermediate, highlighting the regioselectivity control.

G Start N-[1-(aminomethyl)propyl]- N,N-dimethylamine (Bifunctional Core) RouteA Route A: Cyclization w/ 1,3-Dicarbonyls Start->RouteA + Ethyl Acetoacetate (Reflux) RouteB Route B: Acylation w/ Chloroformates Start->RouteB + Alkyl Chloroformate (0°C, DCM) InterA Enamine Intermediate RouteA->InterA N1 Attack InterB Amide Intermediate RouteB->InterB N1 Selective Attack ProdA Pyrimidinone Derivative (Fungicide Core) InterA->ProdA - H2O / - EtOH (Intramolecular Cyclization) ProdB Amino-Carbamate (Systemic Fungicide) InterB->ProdB HCl Salt Formation

Figure 1: Divergent synthetic pathways utilizing the regioselective nucleophilicity of the primary amine (N1).

Analytical Validation & Quality Control

Ensuring the integrity of the intermediate is vital, as diamines degrade via oxidation (N-oxide formation) or carbamation (


 absorption from air).
NMR Spectroscopy ( )
  • Diagnostic Signal (Primary Amine): Look for a broad singlet at

    
     1.2–1.8 ppm (
    
    
    
    ). This signal disappears upon
    
    
    shake.
  • Diagnostic Signal (Dimethyl): A sharp singlet at

    
     2.2–2.3 ppm (
    
    
    
    ). Integration must be 6H relative to the single methine proton at C2.
  • Contamination Check: If the integral of the dimethyl group is < 6H relative to the backbone, suspect N-oxide formation or volatile loss.

Gas Chromatography (GC-FID/MS)
  • Column: Rtx-5 Amine or equivalent base-deactivated column. Standard silica columns will cause peak tailing due to the basic nitrogens.

  • Method:

    • Injector: 250°C.

    • Oven: 60°C (2 min)

      
       20°C/min 
      
      
      
      250°C.
    • Retention Time: The diamine usually elutes early. Ensure separation from the mono-methyl impurity (incomplete methylation during manufacturing).

Safety & Handling Protocols

Hazard Class: Corrosive (Skin/Eye), Flammable Liquid.

  • Storage: Store under nitrogen or argon atmosphere. Amines readily absorb

    
     from the air to form solid carbamates, which can clog lines in flow chemistry setups.
    
  • PPE: Neoprene gloves are required. Latex is permeable to short-chain aliphatic amines.

  • Spill Management: Do not neutralize with strong acid immediately, as this generates heat. Absorb with sand/vermiculite, then neutralize the solid waste with dilute acetic acid.

References

  • PubChem. (2025).[2][3] N2,N2-Dimethyl-1,2-Butanediamine Compound Summary. National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2025).[2][3] Registration Dossier: 1-(dimethylamino)-2-aminobutane. [Link]

  • ResearchGate. (2023). Efficient method for the synthesis of N,N′-dimethyl-1,2-diamines and their application in heterocyclic chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for N-[1-(aminomethyl)propyl]-N,N-dimethylamine

Ticket ID: CHEM-OPT-882 Subject: Yield Improvement & Process Stabilization Target Molecule: N-[1-(aminomethyl)propyl]-N,N-dimethylamine IUPAC Synonym: -dimethylbutane-1,2-diamine Primary Pathway: Strecker Synthesis Nitri...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-OPT-882 Subject: Yield Improvement & Process Stabilization Target Molecule: N-[1-(aminomethyl)propyl]-N,N-dimethylamine IUPAC Synonym:


-dimethylbutane-1,2-diamine
Primary Pathway:  Strecker Synthesis 

Nitrile Hydrogenation

Executive Summary & Diagnostic Strategy

The Core Challenge: The synthesis of N-[1-(aminomethyl)propyl]-N,N-dimethylamine typically proceeds via the reduction of 2-(dimethylamino)butanenitrile. The primary yield-killing mechanism in this process is reductive dimerization . During hydrogenation, the intermediate imine reacts with the newly formed primary amine to create a secondary amine impurity (


), often reducing yields by 20–40%.

The Solution Architecture: To maximize yield (>85%), you must intervene at two critical control points:

  • Precursor Purity: Ensuring the Strecker aminonitrile is free of residual aldehyde/ketone.

  • Ammonia Saturation: Utilizing the "Ammonia Effect" during hydrogenation to thermodynamically block dimer formation.

Module A: Precursor Synthesis (The Strecker Protocol)

The quality of your nitrile precursor determines the ceiling of your final yield. Residual aldehyde from an incomplete Strecker reaction will poison the hydrogenation catalyst in the next step.

Optimized Protocol: Indium-Catalyzed Aqueous Strecker

While traditional cyanide salts work, the Indium/Water method provides higher purity and easier workup, preventing side-reactions.

Reagents:

  • Propanal (1.0 equiv)

  • Dimethylamine (1.1 equiv, 40% aq. solution)

  • TMSCN (Trimethylsilyl cyanide) (1.2 equiv)[1]

  • Indium powder (10 mol%)[1][2]

  • Solvent: Water[1][2][3]

Workflow:

  • Mixing: Combine Propanal and Dimethylamine in water. Stir for 10 minutes to allow pre-equilibrium.

  • Catalysis: Add Indium powder, followed by dropwise addition of TMSCN.

  • Reaction: Stir vigorously at room temperature for 30–60 minutes.

  • Extraction: Extract with Ethyl Acetate. The Indium catalyst remains in the aqueous phase (and can be reused).

  • Validation: Check IR for the sharp Nitrile peak (~2200-2250 cm⁻¹). If a Carbonyl peak (~1700 cm⁻¹) persists, the reaction is incomplete.

Why this improves yield: Standard Strecker reactions often suffer from reversibility. The Indium catalyst in water drives the equilibrium forward rapidly, minimizing the "retro-Strecker" decomposition that occurs during purification.

Module B: Nitrile Hydrogenation (The Critical Step)

This is where most yield is lost. You must prevent the "Imine Condensation" side reaction.

The "Ammonia Effect" Protocol

Catalyst: Raney Nickel (Active) or Cobalt.[4][5] Avoid Palladium/Carbon as it promotes hydrogenolysis (cleavage) of the dimethylamino group.

Reagents:

  • 2-(dimethylamino)butanenitrile (Substrate)

  • Raney Nickel (10-20 wt% loading)

  • Additive: Ammonia (NH₃) - Methanolic solution (7N) or liquid NH₃

  • Hydrogen Gas (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Wash Raney Nickel with dry methanol 3x to remove water (water promotes hydrolysis of the nitrile to an amide, a dead-end byproduct).

  • Loading: Load the autoclave with the nitrile substrate dissolved in Methanol.

  • The Critical Additive: Add Ammonia.[4] The molar ratio of

    
    :Substrate should be at least 5:1 .
    
    • Mechanism:[4] High concentrations of

      
       shift the equilibrium of the intermediate imine (
      
      
      
      ) towards the amine, preventing it from reacting with the product to form the secondary amine dimer.
  • Pressurization: Purge with

    
    , then charge with 
    
    
    
    to 30–50 bar .
  • Thermal Cycle: Heat to 60–80°C . Do not overheat; >100°C promotes demethylation.

  • Duration: Stir vigorously (1000+ rpm) for 4–6 hours. Hydrogen uptake should cease.

Data: Yield Comparison by Condition

ConditionCatalystAdditivePrimary Amine YieldMajor Impurity
Standard Pd/CNone<40%C-N Cleavage Products
Unbuffered Raney NiNone55-65%Secondary Amine (Dimer)
Optimized Raney Ni

(excess)
>92% None (<2% Dimer)

Troubleshooting & FAQs

Q1: My final product has a strong "fishy" odor but the boiling point is off. What happened? A: You likely formed the secondary amine dimer (


 species). This happens if ammonia pressure drops or if the reaction runs too slow.
  • Fix: Increase

    
     concentration and ensure high stirring speed (>1000 rpm) to eliminate mass-transfer limitations.
    

Q2: The reaction stalled at 50% conversion. A: Nitrile reduction is sensitive to "catalyst poisoning" by the amine product itself.

  • Fix: Verify your Raney Nickel activity. If it's old, reactivate it. Alternatively, increase

    
     pressure to 60 bar to force the reaction to completion.
    

Q3: I see a significant impurity at M-15 (Mass Spec). A: This indicates demethylation (loss of a methyl group from the dimethylamine).

  • Fix: Your temperature is too high. Lower the reaction temperature to 50°C and extend the reaction time. Avoid Pd catalysts.

Visualizing the Pathway & Logic

Diagram 1: Reaction Pathway & Yield Loss Mechanisms

This diagram illustrates the "Happy Path" (Green) vs. the "Yield Killers" (Red).

ReactionPathway Propanal Propanal (Precursor) Nitrile 2-(dimethylamino) butanenitrile Propanal->Nitrile Strecker (Indium/TMSCN) Imine Imine Intermediate (Highly Reactive) Nitrile->Imine H2 / Raney Ni Amide Amide Byproduct (Hydrolysis) Nitrile->Amide + Water (Wet Solvent) Target Target Product (Primary Amine) Imine->Target + H2 (Fast Step) Dimer Secondary Amine (Dimer Impurity) Imine->Dimer + Target Product (Low NH3) Ammonia Excess NH3 Blocks Dimerization Ammonia->Imine Stabilizes

Caption: The critical fork occurs at the Imine Intermediate. Excess Ammonia blocks the red path (Dimerization).

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Low Yield Detected CheckImpurity Analyze Impurity Profile (GC/MS) Start->CheckImpurity IsDimer High Molecular Weight? (Dimer) CheckImpurity->IsDimer IsStart Starting Material Left? IsDimer->IsStart No SolDimer Action: Increase [NH3] Check Stirring Rate IsDimer->SolDimer Yes IsDeMe M-15 Peak? (Demethylation) IsStart->IsDeMe No SolStart Action: Check H2 Pressure Refresh Catalyst IsStart->SolStart Yes SolDeMe Action: Lower Temp Switch from Pd to Ni IsDeMe->SolDeMe Yes

Caption: Systematic diagnosis of yield loss based on impurity profiling.

References

  • Selective Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering.[4] (Discusses the suppression of secondary amines using ammonia/Raney Ni).

  • Mechanism of the Hydrogenation of Nitriles. ResearchGate. (Detailed mechanism of imine condensation and the role of base/ammonia).

  • A Truly Green Synthesis of α-Aminonitriles via Strecker Reaction. NIH / PMC. (Indium-catalyzed protocol for high-yield precursor synthesis).[1][2]

  • Nitrile Reducing Process to Prepare Amine. Google Patents CN1810766A. (Industrial protocols for Raney Nickel reduction of nitriles).

Sources

Optimization

Technical Support Center: Optimization of N-[1-(aminomethyl)propyl]-N,N-dimethylamine Synthesis

Product Code: DAM-PB-02 Chemical Name: N-[1-(aminomethyl)propyl]-N,N-dimethylamine Synonyms: 2-(Dimethylamino)-1-butanamine; N2,N2-Dimethylbutane-1,2-diamine.[1] Reaction Type: Catalytic Hydrogenation of -Aminonitriles.[...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: DAM-PB-02 Chemical Name: N-[1-(aminomethyl)propyl]-N,N-dimethylamine Synonyms: 2-(Dimethylamino)-1-butanamine; N2,N2-Dimethylbutane-1,2-diamine.[1] Reaction Type: Catalytic Hydrogenation of


-Aminonitriles.[1]

Executive Summary & Reaction Logic

This technical guide addresses the optimization of the catalytic hydrogenation of 2-(dimethylamino)butanenitrile to synthesize N-[1-(aminomethyl)propyl]-N,N-dimethylamine.[1]

The synthesis of vicinal diamines via nitrile reduction is chemically demanding due to the "poisoning" effect of amines on transition metal catalysts and the high propensity for secondary amine formation (dimerization).[1] Successful optimization requires a precise balance of hydrogen pressure , ammonia suppression , and catalyst surface modification .

The Reaction Pathway

The following diagram illustrates the competitive pathways governing the yield. To maximize the Target Primary Amine, you must suppress the "Condensation" pathway.[1]

ReactionPathway Nitrile 2-(Dimethylamino) butanenitrile Imine Imine Intermediate (Highly Reactive) Nitrile->Imine + H2 (Cat) Target TARGET: Primary Amine Imine->Target + H2 (Cat) Dimer IMPURITY: Secondary Amine (Dimer) Imine->Dimer + Target Amine (Condensation) Dimer->Target Inhibited by NH3 Ammonia NH3 (Suppressant) Ammonia->Imine Mass Action Effect

Figure 1: Mechanistic pathway showing the competition between hydrogenation (Green) and dimerization (Red). Ammonia is critical to shift equilibrium toward the primary amine.[1]

Optimization Protocol: The "Self-Validating" System

To achieve >95% selectivity, the reaction conditions must be treated as a coupled system. We recommend the following baseline protocol, validated against standard industrial practices for aminonitrile hydrogenation [1, 2].

Baseline Parameters
ParameterRecommended RangeMechanistic Rationale
Catalyst Raney Nickel (Mo-promoted) or Raney Cobalt Raney Co offers higher selectivity for primary amines but requires higher pressure.[1] Raney Ni is more active but prone to dimerization without additives [3].[1]
Catalyst Loading 5–10 wt% (dry basis)High surface area is required to ensure

saturation outcompetes the condensation reaction.[1]
Pressure (

)
30–60 bar (435–870 psi)Critical: Low

partial pressure increases the lifetime of the imine intermediate, favoring impurity formation.[1]
Temperature 60°C – 90°CHigher temperatures increase rate but favor side reactions.[1] Do not exceed 100°C without stabilizing additives.[1]
Solvent Methanol or EthanolPolar protic solvents facilitate proton transfer.[1] Anhydrous conditions are preferred to prevent hydrolysis of the imine to a ketone [4].[1]
Additive (Critical) Liquid Ammonia (10–25 mol%) or NaOH Ammonia suppresses deamination.[1] Hydroxide (

or

) modifies the catalyst surface to prevent amine poisoning [1].[1]

Troubleshooting Guide (Q&A)

Scenario A: Low Yield & High Impurity Profile

Q: I am observing a large peak at roughly 2x the molecular weight of my target. What is it? A: This is the bis-amine dimer (secondary amine).[1] It forms when the target primary amine attacks the intermediate imine on the catalyst surface.[1]

  • Root Cause: Hydrogen starvation at the catalyst surface or insufficient ammonia.[1]

  • Corrective Action:

    • Increase Agitation: Hydrogenation is often mass-transfer limited.[1] Ensure your impeller speed creates a vortex that pulls gas into the liquid phase.[1]

    • Boost Ammonia: Increase the

      
      :Substrate molar ratio to at least 1.5:1. This shifts the equilibrium back toward the primary amine via the Law of Mass Action [5].[1]
      
    • Raise Pressure: Increase

      
       pressure to accelerate the reduction of the imine before it can couple.
      
Scenario B: Reaction Stalls (Incomplete Conversion)

Q: The reaction starts fast but stops at ~60% conversion. Adding more


 doesn't help. 
A:  You are likely experiencing Product Inhibition (Catalyst Poisoning) .[1] The diamine product is a strong chelator and can bind irreversibly to the active Ni/Co sites.[1]
  • Root Cause: The amine product is competitively binding to the metal surface, blocking the nitrile.[1]

  • Corrective Action:

    • Caustic Doping: Add catalytic amounts of

      
       or 
      
      
      
      (0.1–0.5 wt% relative to catalyst).[1] Hydroxide ions compete for the acidic sites on the support or modify the electronic state of the metal, weakening the amine-catalyst bond [1].[1]
    • Solvent Wash: Ensure the catalyst was washed with alcohol, not water, prior to use. Residual water can lead to hydroxide formation on the surface that is too strong, or promote hydrolysis side reactions.

Scenario C: Safety & Handling

Q: How do I handle the pyrophoric catalyst safely during filtration? A: Raney Nickel/Cobalt will ignite instantly if dried in air.[1]

  • Protocol:

    • Always keep the catalyst submerged in solvent (water or ethanol).[1]

    • During filtration, maintain a "wet cake." Do not pull air through the filter cake until it is completely dry; instead, stop vacuum while a layer of solvent remains.

    • Quenching: Quench used catalyst in a dilute acid solution or dispose of it in water-filled containers immediately.[1]

Advanced Decision Logic: Optimization Workflow

Use this logic flow to determine your next experimental step based on HPLC/GC results.

OptimizationLogic Start Analyze Crude Reaction Mixture CheckConversion Is Conversion > 98%? Start->CheckConversion CheckSelectivity Is Selectivity > 95%? CheckConversion->CheckSelectivity Yes LowConversion Issue: Catalyst Deactivation CheckConversion->LowConversion No LowSelectivity Issue: Dimer Formation CheckSelectivity->LowSelectivity No Success Process Optimized CheckSelectivity->Success Yes Action1 Action: Add NaOH/LiOH Check H2 Purity LowConversion->Action1 Action2 Action: Increase NH3 Loading Increase H2 Pressure LowSelectivity->Action2

Figure 2: Troubleshooting decision tree for nitrile hydrogenation optimization.

Comparative Data: Solvent & Catalyst Effects[1][2][3]

The following data summarizes typical trends observed in


-aminonitrile hydrogenations. Note: Exact values depend on reactor geometry.
Condition SetCatalystSolventAdditiveOutcome
Set A (Control) Raney NiMethanolNoneHigh Conversion, Low Selectivity (20% Dimer)
Set B (Standard) Raney NiMethanol

(sat.)[1]
Good Conversion, Good Selectivity (>90%)
Set C (High Purity) Raney Co Toluene/MeOH

Lower Rate, Excellent Selectivity (>98%)
Set D (Poisoned) Raney NiWater/MeOHNoneStalled Reaction (Catalyst Agglomeration)

References

  • Process for the catalytic hydrogenation of a nitrile. Source: US Patent 7,291,754 B2.[1] Relevance: Establishes the protocol for using hydroxide-modified Raney catalysts to improve selectivity in diamine synthesis. URL:

  • Nitrile hydrogenation to secondary amines under ambient conditions. Source:Catalysis Science & Technology, 2022. Relevance: Discusses the mechanism of imine condensation and how to suppress it (or promote it, if desired). URL:[Link]

  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst. Source:ChemCatChem, 2017. Relevance: Highlights the role of anhydrous conditions in preventing side reactions during nitrile reduction. URL:[Link]

  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines. Source:ResearchGate (Review).[1] Relevance: Detailed mechanistic breakdown of the reaction pathways shown in Figure 1.[1] URL:[Link]

  • Amine synthesis by nitrile reduction. Source:Organic Chemistry Portal.[1] Relevance: General overview of reducing agents and conditions for nitrile-to-amine conversion. URL:[Link][1]

Sources

Troubleshooting

identifying and removing impurities from N-[1-(aminomethyl)propyl]-N,N-dimethylamine

Technical Support Center: Purification & Handling of N-[1-(aminomethyl)propyl]-N,N-dimethylamine Introduction: Understanding Your Molecule Welcome to the technical support hub for N-[1-(aminomethyl)propyl]-N,N-dimethylam...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of N-[1-(aminomethyl)propyl]-N,N-dimethylamine

Introduction: Understanding Your Molecule

Welcome to the technical support hub for N-[1-(aminomethyl)propyl]-N,N-dimethylamine. Based on your structural description, you are working with an aliphatic diamine featuring two distinct functional centers:

  • Primary Amine: Highly reactive, prone to oxidation and carbamylation (CO₂ absorption).

  • Tertiary Amine: Basic, prone to N-oxide formation, but chemically stable against acylation.

This dual nature makes purification challenging; standard "amine scavengers" (like anhydrides) will destroy your product’s primary amine functionality. This guide focuses on physical separation and selective chelation strategies to isolate your target molecule from common synthesis byproducts (secondary amines, bis-primary amines, and water).

Module 1: Identification & Analysis (The "Eyes")

Q: I see "ghost peaks" or broad tailing in my GC chromatogram. Is my column failing?

A: Likely not. Aliphatic diamines are notorious for interacting with silanol groups in GC columns, causing peak tailing and "ghost" carryover.

Troubleshooting Protocol:

  • Switch Columns: Use a base-deactivated column (e.g., Rtx-Volatile Amine or CP-Volamine). Standard non-polar columns (DB-5) often fail here.

  • Derivatization (Recommended): To get accurate purity data, you must mask the primary amine.

    • Reagent: Trifluoroacetic anhydride (TFAA) or Ethyl Chloroformate (ECF).

    • Mechanism:[1] Converts the primary amine to an amide/carbamate, eliminating hydrogen bonding. The tertiary amine remains underivatized.

    • Result: Sharp peaks; easy separation of primary vs. secondary amine impurities.

Q: How do I distinguish between the product and the "demethylated" impurity (secondary amine)?

A: The "demethylated" impurity is likely N-[1-(aminomethyl)propyl]-N-methylamine. It has a very similar boiling point but different chemical behavior.

FeatureTarget Molecule (Tertiary/Primary)Impurity (Secondary/Primary)
GC-MS (Derivatized) Shows M+ peak of monosubstituted amide.Shows M+ peak of disubstituted amide (if derivatizing agent reacts with secondary amine).
pH (Titration) Two distinct pKa inflection points.Slightly different pKa profile (hard to resolve).
Chemoselectivity Does not react with nitrosating agents (Caution: carcinogenic potential).Reacts to form N-nitroso compounds.

Module 2: Purification Strategies (The "Hands")

Q: Distillation isn't separating the bis-primary amine impurity. What now?

A: If your synthesis route involves reduction of a nitrile or amide, you likely have a "bis-primary" impurity (where the dimethyl group is missing entirely, leaving a diamine like 2-ethyl-1,3-propanediamine). These often form azeotropes or have boiling points too close to the product.

Solution: Differential Chelation (The "Nickel Trick") Bis-primary amines chelate transition metals much stronger than your product (which has one sterically hindered tertiary amine). We can exploit this to "anchor" the impurity in the pot residue.

Experimental Protocol: Chelation-Assisted Distillation

  • Reagent: Nickel(II) Sulfate (NiSO₄) or Cobalt(II) Chloride (anhydrous).

  • Ratio: Add 1.5 molar equivalents of metal salt relative to the impurity (determined by GC).

  • Procedure:

    • Dissolve crude amine in a minimal solvent (if solid) or use neat.

    • Add the metal salt.[1][2]

    • Stir at 50°C for 1 hour. The bis-primary impurity will complex with the metal (often turning the solution blue/green or forming a precipitate).

    • Perform vacuum distillation. The impurity-metal complex is non-volatile and remains in the pot.

Q: My product turns yellow/brown after distillation. Why?

A: This is oxidative degradation, likely catalyzed by trace metal ions or exposure to air at high temperatures.

Corrective Action:

  • Add Antioxidant: Add 0.1% BHT (Butylated hydroxytoluene) to the distillation pot.

  • Nitrogen Bleed: Use a capillary nitrogen bleed during vacuum distillation, not just a vacuum pump.

  • Lower Temperature: Improve vacuum quality (<1 mbar) to keep pot temperature below 100°C.

Q: How do I remove water without losing product?

A: Amines are hygroscopic.

  • Do NOT use: Acidic drying agents (Silica, MgSO₄ is okay but can bind amines).

  • Use: Potassium Hydroxide (KOH) pellets or Sodium Hydroxide (NaOH).

  • Protocol: Stir crude liquid over KOH pellets for 4 hours. Decant. Distill. (KOH also neutralizes any residual hydrochloride salts).

Module 3: Visual Workflows

Diagram 1: Decision Matrix for Impurity Removal

PurificationLogic Start Crude Product Analysis CheckImpurity Identify Major Impurity Start->CheckImpurity Impurity_Water Impurity: Water CheckImpurity->Impurity_Water Impurity_BisPrimary Impurity: Bis-Primary Amine (No Methyl groups) CheckImpurity->Impurity_BisPrimary Impurity_Colored Impurity: Oxidation Products (Color/Tars) CheckImpurity->Impurity_Colored Impurity_Salt Impurity: Inorganic Salts CheckImpurity->Impurity_Salt Action_KOH Action: Dry over KOH Pellets (Decant) Impurity_Water->Action_KOH Action_Chelation Action: Add NiSO4 (Complexation) Impurity_BisPrimary->Action_Chelation Action_Distillation Action: Vacuum Distillation (Nitrogen Bleed) Impurity_Colored->Action_Distillation Action_Filtration Action: Filtration (Sintered Glass) Impurity_Salt->Action_Filtration Action_KOH->Action_Distillation Action_Chelation->Action_Distillation Final Pure Product (Store under Ar/N2) Action_Distillation->Final Action_Filtration->Action_Distillation

Caption: Logical workflow for selecting the appropriate purification method based on impurity type.

Diagram 2: Chelation-Assisted Distillation Setup

ChelationDistillation Crude Crude Mixture (Product + Bis-Amine) Step1 Add NiSO4 (aq) or Solid (1.5 eq vs Impurity) Crude->Step1 Step2 Complexation Phase (Stir 1hr @ 50°C) Step1->Step2 Step3 Vacuum Distillation Step2->Step3 Residue Pot Residue: [Ni(Bis-Amine)2]SO4 (Non-Volatile) Step3->Residue Remains Distillate Distillate: Pure Product (N,N-dimethyl...) Step3->Distillate Vaporizes

Caption: Process flow for removing difficult diamine impurities using transition metal chelation.

Module 4: Storage & Handling (The "Shield")

Q: My product formed a white crust on the cap. Is it ruined?

A: The "crust" is likely a carbamate salt formed by the reaction of the primary amine with atmospheric CO₂.

  • Recovery: Dissolve the crust in strong base (NaOH) and extract, or simply filter it off if the bulk liquid is unaffected.

  • Prevention: Always purge the headspace with dry Nitrogen or Argon before sealing. Use Parafilm or Teflon-lined caps.

Q: Can I store this in glass?

A: Yes, borosilicate glass is standard. However, avoid ground glass joints without grease, as amines can "seize" the joints (etching/freezing them) over time. Use Teflon sleeves or appropriate vacuum grease.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Little, C. J., et al. (1979). "Deactivation of gas chromatographic supports for the analysis of aliphatic amines." Journal of Chromatography A. Link

  • Fuchs, E., et al. (1996).[3] "Process for the purification of tertiary amines." U.S. Patent 5,481,037.[3] (Describes thermal treatment and distillation strategies). Link

  • Harnisch, H., et al. (1982). "Method for purifying N,N-dimethylaminopropylamine." U.S. Patent 4,532,354. (Source for the Nickel Sulfate chelation technique for diamines). Link

  • Sigma-Aldrich. (2023). "Derivatization Reagents for GC: Acylation." (Protocol for TFAA derivatization). Link

Sources

Optimization

Technical Support Center: N-[1-(aminomethyl)propyl]-N,N-dimethylamine Degradation Pathways

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the analysis of N-[1-(aminomethyl)propyl]-N,N-dimethylamine. This guide is designed to provide you, our...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analysis of N-[1-(aminomethyl)propyl]-N,N-dimethylamine. This guide is designed to provide you, our fellow researchers, with a comprehensive framework for investigating the stability and degradation pathways of this molecule. Given the limited specific literature on this compound, this document emphasizes predictive chemistry, robust experimental design, and advanced analytical troubleshooting to empower you to confidently characterize its behavior under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for N-[1-(aminomethyl)propyl]-N,N-dimethylamine based on its structure?

A1: The structure of N-[1-(aminomethyl)propyl]-N,N-dimethylamine contains two key functional groups susceptible to degradation: a primary aliphatic amine and a tertiary aliphatic amine. Based on established chemical principles, the most likely degradation pathways are:

  • Oxidative Deamination: The primary amine is susceptible to oxidation, which can lead to the formation of an imine intermediate that subsequently hydrolyzes to a ketone or aldehyde, releasing ammonia.[1][2] This is a common metabolic process for primary amines.[3]

  • N-Dealkylation: The tertiary amine can undergo oxidative removal of one or both methyl groups (N-demethylation).[4] This is a well-documented metabolic pathway for many pharmaceutical compounds and can also be induced by chemical oxidants.[4][5]

  • N-Oxidation: The tertiary amine can be oxidized to form an N-oxide, a common product in the presence of oxidizing agents like hydrogen peroxide or during ozonation.[6][7]

  • Hoffmann-type Elimination: While less common under typical storage conditions, in the presence of a strong base and heat, a quaternary ammonium salt (formed in situ) could undergo elimination. However, this is more of a synthetic pathway than a typical degradation route.

Q2: How should I design a forced degradation study for this compound?

A2: A forced degradation or stress testing study is essential to deliberately generate degradation products and establish the stability-indicating nature of your analytical methods.[8][9] According to regulatory guidelines, these studies should expose the compound to a range of exaggerated conditions.[10][11] The goal is to achieve a target degradation of 5-20% of the parent compound.[9][10][12] Degradation beyond this may lead to secondary degradants that complicate pathway elucidation.[12]

A standard set of conditions includes:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

  • Base Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60-80 °C).

  • Oxidation: 3-30% H₂O₂ at room temperature or slightly elevated temperature.

  • Thermal Degradation: Dry heat (e.g., 105 °C) or in solution at a high temperature.

  • Photodegradation: Exposure to a combination of UV and visible light, as specified by ICH Q1B guidelines (minimum 1.2 million lux hours and 200 watt hours/m²).[10][12]

Q3: What are the best analytical techniques to identify and quantify the parent compound and its degradants?

A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone technique for this type of investigation.[13]

  • For Quantification: A triple-quadrupole LC-MS/MS (LC-QqQ-MS) operating in Multiple Reaction Monitoring (MRM) mode offers the highest sensitivity and selectivity for quantifying the parent compound and any known degradants.[14]

  • For Identification: High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or TOF-MS, is crucial for identifying unknown degradants. It provides accurate mass measurements, allowing for the determination of elemental compositions. Coupling this with tandem MS (MS/MS) helps in structural elucidation by analyzing fragmentation patterns.

  • Chromatography: Reversed-phase chromatography is typically a good starting point. Given the basic nature of the amines, using a column with low silanol activity and a mobile phase containing a modifier like formic acid or ammonium formate is recommended to achieve good peak shape.

Troubleshooting Guide

Issue: I'm seeing unexpected peaks in my chromatogram, even in my control samples.
  • Plausible Cause 1: Impurities from Synthesis. The starting material may contain residual reagents, by-products, or isomers.

    • Troubleshooting Steps:

      • Obtain a certificate of analysis for your compound batch if available.

      • Analyze the neat starting material using a high-resolution method (LC-HRMS) to characterize the impurity profile before initiating degradation studies.

      • Use a different chromatographic method (e.g., different column chemistry or mobile phase) to see if the impurity profile changes.

  • Plausible Cause 2: On-Column or In-Source Degradation. Highly reactive compounds can degrade within the analytical instrument itself.

    • Troubleshooting Steps:

      • Lower the ion source temperature on the mass spectrometer.

      • Evaluate the effect of mobile phase pH. Amines can be sensitive to acidic conditions.

      • Inject the sample into the mass spectrometer directly (flow injection analysis) to see if the peaks are still present without the column.

Issue: My mass balance is poor. The loss of the parent compound doesn't match the formation of known degradants.
  • Plausible Cause 1: Formation of Non-UV Active or Poorly Ionizing Degradants. Some degradation pathways may produce molecules that do not have a strong chromophore for UV detection or do not ionize well under the chosen MS conditions.

    • Troubleshooting Steps:

      • Use a universal detector in series with your UV detector, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

      • Analyze samples in both positive and negative ionization modes on the mass spectrometer.

      • Consider derivatization of the samples to enhance the ionization of potential degradants.

  • Plausible Cause 2: Adsorption to Surfaces. Amines are notoriously "sticky" and can adsorb to glass vials, pipette tips, and HPLC column frits, especially at low concentrations.

    • Troubleshooting Steps:

      • Use polypropylene or silanized glass vials.

      • Include a small percentage of a competing amine (e.g., triethylamine) in your sample diluent or mobile phase to passivate active sites.

      • Always perform recovery experiments by comparing the response of a sample prepared in the full matrix to a standard in a pure solvent.

Experimental Protocols & Data Visualization

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a systematic approach to stress testing N-[1-(aminomethyl)propyl]-N,N-dimethylamine.

  • Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).[11]

  • Stress Conditions: Dispense the stock solution into separate, labeled vials for each stress condition.

    • Acid: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Base: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Oxidative: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Thermal: Place a vial of the stock solution in an oven set to 80°C.

    • Control: Keep a vial of the stock solution at room temperature, protected from light.

  • Incubation: Place the acid, base, and thermal vials in a heating block or water bath at 80°C. Keep the oxidative and control samples at room temperature.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the acid and base samples with an equimolar amount of base/acid. Dilute all samples with the mobile phase to an appropriate concentration for analysis (e.g., 10 µg/mL).

  • Analysis: Analyze all samples by a validated stability-indicating LC-MS method.

Stress ConditionTime (hr)Parent Compound (%)Degradant 1 (%)Degradant 2 (%)Mass Balance (%)
0.1 M HCl, 80°C 0100.00.00.0100.0
891.24.51.196.8
2482.59.82.394.6
0.1 M NaOH, 80°C 0100.00.00.0100.0
898.7<0.5<0.599.1
2495.41.20.897.4
3% H₂O₂, RT 0100.00.00.0100.0
885.111.3 (N-Oxide)3.0 (N-demethyl)99.4
2470.318.9 (N-Oxide)6.5 (N-demethyl)95.7
Visualizations

DegradationPathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation Parent N-[1-(aminomethyl)propyl]- N,N-dimethylamine N_Oxide N-Oxide Parent->N_Oxide [O] (e.g., H₂O₂) N_demethyl N-demethylated product Parent->N_demethyl [O] / Metabolism - CH₂O Deaminated Oxidative Deamination Product (Ketone/Aldehyde) Parent->Deaminated [O] - NH₃ NoReaction Likely Stable Parent->NoReaction H₂O / H⁺ or OH⁻ N_didemethyl N,N-didemethylated product N_demethyl->N_didemethyl [O] / Metabolism - CH₂O

Caption: Predicted degradation pathways for the target molecule.

Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis Start Prepare 1 mg/mL Stock Solution Dispense Aliquot into 5 Vials Start->Dispense Acid Add 0.1 M HCl Heat to 80°C Base Add 0.1 M NaOH Heat to 80°C Oxid Add 3% H₂O₂ Keep at RT Therm Heat to 80°C Photo Expose to ICH Light Conditions Sample Sample at Time Points Acid->Sample Base->Sample Oxid->Sample Therm->Sample Photo->Sample Quench Quench / Dilute Sample->Quench Analyze LC-HRMS/MS Analysis Quench->Analyze Report Identify & Quantify Degradants Analyze->Report

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of N-[1-(aminomethyl)propyl]-N,N-dimethylamine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of N-[1-(aminomethyl)propyl]-N,N-dimethylamine. This guide is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-[1-(aminomethyl)propyl]-N,N-dimethylamine. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this process from the benchtop to larger-scale production. We will delve into the underlying chemistry, provide a robust experimental protocol, and address common challenges through detailed troubleshooting guides and frequently asked questions.

Synthesis Overview: The Rationale for Reductive Amination

The target molecule, N-[1-(aminomethyl)propyl]-N,N-dimethylamine, is a vicinal diamine, a structural motif valuable in medicinal chemistry and as a ligand in catalysis. For scaling up the synthesis of such amines, reductive amination stands out as a superior strategy due to its efficiency, high atom economy, and the convergence of multiple steps into a single, controlled operation.[1][2]

The core of this process involves two key transformations occurring in one pot:

  • Imine/Iminium Ion Formation: A carbonyl compound reacts with an amine to form a C=N double bond intermediate (an imine or its protonated form, an iminium ion).

  • Reduction: A selective reducing agent reduces the imine/iminium ion to the corresponding amine.

This approach is advantageous because it avoids the harsh conditions and poor selectivity often associated with direct alkylation of amines, which can lead to over-alkylation and a complex mixture of products.[3] For our target molecule, the most logical and scalable pathway involves the reaction of 1-(dimethylamino)butan-2-one with a source of ammonia, followed by in-situ reduction.

G Ketone 1-(Dimethylamino)butan-2-one Iminium Iminium Ion Intermediate Ketone->Iminium + NH3, H+ cat. Ammonia Ammonia (NH3) Ammonia->Iminium Product N-[1-(aminomethyl)propyl]- N,N-dimethylamine Iminium->Product Reduction H2O H2O Iminium->H2O Condensation ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: Reductive amination pathway for the target diamine.

Detailed Experimental Protocol

This protocol is designed as a self-validating system for a laboratory scale (e.g., 10-50g) and serves as a baseline for further scale-up.

Reagents and Materials:

ReagentFormulaM.W.Quantity (for 10g scale)MolesNotes
1-(Dimethylamino)butan-2-oneC₆H₁₃NO115.1710.0 g0.087Substrate
Ammonium AcetateCH₃COONH₄77.0820.1 g0.261Ammonia source (3.0 eq)
Sodium TriacetoxyborohydrideNaBH(OAc)₃211.9427.6 g0.130Reducing Agent (1.5 eq)
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96200 mL-Anhydrous Solvent
Saturated Sodium BicarbonateNaHCO₃ (aq)-~150 mL-For work-up
Dichloromethane (DCM)CH₂Cl₂84.93~200 mL-For extraction
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying agent

Step-by-Step Methodology:

  • Reaction Setup: To a 500 mL, 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 1-(dimethylamino)butan-2-one (10.0 g, 0.087 mol) and ammonium acetate (20.1 g, 0.261 mol).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (200 mL). Stir the suspension at room temperature (20-25°C) under a nitrogen atmosphere.

  • Imine Formation: Allow the mixture to stir for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by TLC or GC-MS if desired, though it is often sufficient to proceed directly.

  • Controlled Addition of Reducing Agent: Cool the reaction mixture to 0-5°C using an ice-water bath. Add sodium triacetoxyborohydride (STAB) (27.6 g, 0.130 mol) portion-wise over 30-45 minutes. Causality: Portion-wise addition is critical for controlling the exotherm of the reduction, especially during scale-up.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).

  • Monitoring: Check for the disappearance of the imine intermediate and starting ketone by TLC or GC-MS to confirm reaction completion.

  • Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (~150 mL) until gas evolution ceases. Safety Note: Quenching is exothermic and releases hydrogen gas. Ensure adequate ventilation and slow addition.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification: The crude N-[1-(aminomethyl)propyl]-N,N-dimethylamine, a low-boiling liquid, is best purified by fractional distillation under reduced pressure.

Troubleshooting Guide

G Start Problem: Low or No Product Yield CheckImine Is the imine intermediate forming? (Check by TLC/GC-MS) Start->CheckImine CheckReductant Is the starting material being consumed? CheckImine->CheckReductant Yes ImineFail Cause: Inefficient imine formation. Solution: Add catalytic acid (AcOH). Use fresh ammonium salt. Ensure anhydrous conditions. CheckImine->ImineFail No ReductantFail Cause: Inactive reducing agent. Solution: Use fresh, dry NaBH(OAc)3. Check storage conditions. CheckReductant->ReductantFail No SideReaction Cause: Aldehyde/Ketone reduction. Solution: Use a milder reductant (NaBH(OAc)3 is good). Pre-form imine before adding reductant. CheckReductant->SideReaction Yes, but no desired product Success Problem Resolved ImineFail->Success ReductantFail->Success SideReaction->Success

Caption: Decision tree for troubleshooting low yield issues.

Q1: My reaction is very slow or has stalled, with significant starting material remaining. What is the cause?

  • Probable Cause 1: Inefficient Imine Formation. The formation of the imine intermediate is an equilibrium-driven process. On a large scale, inefficient mixing or the presence of excess water can hinder this step. The reaction is also mildly acid-catalyzed; the absence of a proton source can lead to slow imine formation.[4]

  • Solution 1:

    • Catalytic Acid: Add a small amount of glacial acetic acid (e.g., 0.1 equivalents) to the mixture of the ketone and ammonium acetate. This will catalyze imine formation without significantly affecting the pH for the reduction step.

    • Water Removal: While not always necessary with STAB, for very sluggish reactions, pre-forming the imine in a solvent like toluene with a Dean-Stark trap to remove water can drive the equilibrium forward. Then, the solvent can be switched or the reducing agent added directly.

  • Probable Cause 2: Deactivated Reducing Agent. Sodium triacetoxyborohydride (STAB) is moisture-sensitive. If it has been stored improperly or exposed to atmospheric moisture, its reducing power will be diminished.

  • Solution 2: Always use a fresh bottle of STAB or a properly stored reagent from a desiccator. When scaling up, purchase a new, sealed container specifically for the campaign.

Q2: I'm observing a significant amount of 1-(dimethylamino)butan-2-ol as a byproduct. Why is my starting material being reduced?

  • Probable Cause: The reducing agent is reacting with the starting ketone before it can form the imine. This typically happens if a less selective or more powerful reducing agent (like sodium borohydride, NaBH₄) is used, or if the imine formation is particularly slow.[3]

  • Solution:

    • Use a Selective Reductant: Sodium triacetoxyborohydride (STAB) is the reagent of choice specifically because it is less reactive towards ketones and aldehydes than it is towards iminium ions. If you are not using STAB, switching to it is the primary recommendation.

    • Pre-formation of Imine: As described in Q1, allow the ketone and amine source to stir together for 1-2 hours at room temperature before introducing the reducing agent. This ensures a sufficient concentration of the imine intermediate is present for the reductant to act upon.

    • Temperature Control: Add the reducing agent at a low temperature (0-5°C). This slows down the rate of all reactions, but preferentially disfavors the slower ketone reduction compared to the faster iminium ion reduction.

Q3: The work-up is difficult, and I'm getting poor recovery after extraction. How can I improve this?

  • Probable Cause: The target diamine is a relatively polar, low molecular weight compound with some water solubility. During the basic work-up, a portion of the product may remain in the aqueous layer, especially if emulsions form.

  • Solution:

    • pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 12) during extraction. This guarantees the diamine is in its free-base form, which is less water-soluble than its protonated salt.

    • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.

    • Solvent Choice: Use a more effective extraction solvent. While DCM is common, ethyl acetate or a mixture of ethyl acetate/heptane can sometimes be more effective at breaking emulsions and recovering polar products. Perform multiple extractions (e.g., 3-4 times) to ensure complete recovery.

Frequently Asked Questions (FAQs)

Q: Why use ammonium acetate instead of aqueous ammonia or ammonia gas? A: For scalability, safety, and convenience, ammonium acetate is often superior. Bubbling ammonia gas requires specialized equipment and is difficult to meter accurately. Aqueous ammonia introduces excess water, which can hinder imine formation and decompose the reducing agent. Ammonium acetate is an easy-to-handle solid that serves as both the ammonia source and a mild acidic catalyst (due to the acetate ion).

Q: Can I use a different reducing agent like NaBH₄ or catalytic hydrogenation? A: Yes, but with trade-offs.

  • Sodium Borohydride (NaBH₄): It is cheaper but less selective. It can readily reduce the starting ketone, leading to byproducts as discussed in the troubleshooting section.[3] Its use often requires careful pH control and pre-formation of the imine.

  • Catalytic Hydrogenation (H₂/Catalyst): This is an excellent method for large-scale industrial synthesis as it is atom-economical and avoids boron waste streams. However, it requires specialized high-pressure reactor systems. The catalyst (e.g., Raney Nickel, Pd/C) can sometimes be sensitive to the substrate or lead to over-reduction if other functional groups are present.

Q: What are the primary safety concerns when scaling up this reaction? A:

  • Exotherms: Both the reduction and the quenching steps can be significantly exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Use a reactor with a cooling jacket, monitor the internal temperature continuously, and ensure the rate of addition for reagents is strictly controlled.

  • Hydrogen Gas Evolution: The reaction of borohydride reagents with protic sources (including water during quench) generates flammable hydrogen gas. Ensure the reactor is well-ventilated and operated in an environment free from ignition sources.

  • Solvent Hazards: 1,2-Dichloroethane (DCE) is a regulated and toxic solvent. Consider replacing it with a less hazardous alternative like 2-methyl-THF or acetonitrile if process development allows.

Q: How critical is the purity of the starting 1-(dimethylamino)butan-2-one? A: Very critical. Impurities in the starting material can lead to difficult-to-remove side products with similar physical properties to the final product. For example, an impurity of butan-2-one would lead to the formation of butan-2-amine. It is highly recommended to use a starting material of >98% purity, confirmed by GC or NMR, before beginning a large-scale campaign.

References

  • US Patent 4,532,354A, "Method for purifying N,N-dimethylaminopropylamine.
  • "Reductive Amination." Chemistry LibreTexts. [Link]

  • "Reductive Amination." Chemistry Steps. [Link]

  • "What's wrong with my reductive amination? I barely got any product." Reddit. [Link]

  • "Reductive Amination, and How It Works." Master Organic Chemistry. [Link]

  • "Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN." YouTube. [Link]

  • "22.4e Synthesis of Amines Reductive Amination." YouTube. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Sources

Optimization

Technical Support Center: Handling N-[1-(aminomethyl)propyl]-N,N-dimethylamine

The following Technical Support Center guide is designed for N-[1-(aminomethyl)propyl]-N,N-dimethylamine (CAS 19764-59-1), also known as N2,N2-Dimethyl-1,2-butanediamine .[1] This compound presents a dual challenge: it c...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for N-[1-(aminomethyl)propyl]-N,N-dimethylamine (CAS 19764-59-1), also known as N2,N2-Dimethyl-1,2-butanediamine .[1]

This compound presents a dual challenge: it contains a primary amine (highly susceptible to carbamate formation with CO₂) and a tertiary amine (hygroscopic).[1] The combination creates a material that aggressively scavenges atmospheric moisture and carbon dioxide, leading to rapid degradation of physical state and stoichiometry.[1]

Status: Operational | Tier: Level 3 (Senior Scientist Support)[1]

Material Profile & "Why is this happening?"

User Question: "I just opened the bottle, and the solid material looks wet or sticky. Is it degraded? Why is it acting like this?"

Scientist’s Diagnosis: Your material is likely experiencing deliquescence .[1] Structurally, this molecule possesses a primary amine site (


) and a tertiary amine site (

).
  • Hygroscopicity: The nitrogen lone pairs form strong hydrogen bonds with atmospheric water vapor.[1]

  • Carbamate Formation: The primary amine reacts with atmospheric

    
     to form carbamate salts (white crusts).[1]
    
  • Phase Transition: As it absorbs water, the melting point depression can cause the solid to turn into a viscous oil or "goo."[1]

Verdict: If the material is clear/colorless but sticky, it is likely wet but chemically intact (reversible).[1] If you see a white crust or precipitate , it has reacted with


 (irreversible degradation).[1]
Physical Property Reference Table
PropertyValue / DescriptionImpact on Handling
CAS Number 19764-59-1Verification of identity.[1][2][3]
Structure 1-amino-2-(dimethylamino)butanePrimary amine is the reactive handle; Tertiary amine drives basicity.[1]
Physical State Low-melting solid / Waxy solidCan melt upon slight heating or water absorption.[1]
Hygroscopicity Extreme Must be handled under inert gas (

or Ar).[1]
Air Sensitivity Sensitive to

Forms insoluble carbamates on exposure to air.[1]

Storage & Weighing Protocols

User Question: "How do I weigh this accurately? The mass keeps increasing on the balance while I'm trying to measure it."

Scientist’s Action Plan: You are observing real-time kinetic water absorption. You cannot weigh this on an open benchtop balance without introducing significant stoichiometric error (up to 5-10% mass error within minutes).[1]

Protocol A: The "Subtractive Weighing" Method (Benchtop)

Use this if a Glovebox is unavailable.

  • Preparation: purge a tared septum-capped vial with Nitrogen/Argon.[1]

  • Transfer: Quickly transfer the approximate amount of solid into the vial. Do not try to hit the exact target mass.

  • Seal: Cap immediately.

  • Weigh: Weigh the sealed vial.

  • Calculate: Subtract the tare weight of the vial/cap. This is your exact mass (

    
    ).[1][3]
    
  • Adjust Solvent: Instead of adjusting the solid to match the solvent, adjust the solvent volume to match

    
     to achieve the desired Molarity.
    
Protocol B: The "Stock Solution" Method (Recommended)

Eliminates repeated handling of the solid.

  • Dissolve the entire container of N-[1-(aminomethyl)propyl]-N,N-dimethylamine into a dry, non-hygroscopic solvent (e.g., Anhydrous DCM, Toluene, or THF) immediately upon opening.[1]

  • Determine the concentration via titration or quantitative NMR.[1]

  • Store this stock solution over activated 3Å or 4Å molecular sieves under Argon.

  • Dispense volumetrically for future reactions.[1]

Decision Logic: Handling Workflow

HandlingWorkflow Start Start: Need to use N-[1-(aminomethyl)propyl]-N,N-dimethylamine IsGlovebox Is a Glovebox Available? Start->IsGlovebox InBox Weigh inside Glovebox (Inert Atmosphere) IsGlovebox->InBox Yes Bench Benchtop Handling IsGlovebox->Bench No GloveboxYes Yes GloveboxNo No Success Accurate Stoichiometry & High Purity InBox->Success Proceed to Reaction IsSolution Can you use a Stock Solution? Bench->IsSolution MakeStock Dissolve entire bottle in Anhydrous Solvent (Store over Sieves) IsSolution->MakeStock Yes (Best Practice) Subtractive Use Subtractive Weighing (Sealed Vials) IsSolution->Subtractive No (Single Use) MakeStock->Success Subtractive->Success

Figure 1: Decision tree for selecting the appropriate handling protocol to minimize moisture and


 uptake.

Troubleshooting Experimental Issues

User Question: "My reaction turned cloudy/milky immediately after adding the amine. Is this normal?"

Scientist’s Diagnosis: This is likely Carbamate Formation .[1] If your solvent or headspace contained


 (from air), the primary amine reacted to form a zwitterionic carbamate salt, which is often insoluble in organic solvents (like DCM or Toluene).[1]

Reaction Pathway:



Corrective Action:

  • Check Solvents: Ensure solvents are degassed (sparged with inert gas) to remove dissolved

    
    .[1]
    
  • Check Headspace: Did you leave the reaction open to air? Always use a nitrogen balloon or Schlenk line.[1]

  • Recovery: If the cloudiness is minor, it might redissolve upon heating or adding a stronger base, but filtration under inert atmosphere is safer to remove impurities.[1]

Quality Control & Purity Verification

User Question: "I suspect my material is wet. How can I check the purity?"

Scientist’s Diagnosis: Standard QC methods like LC-MS often use aqueous mobile phases, which mask the initial water content.[1]

Recommended QC Workflow:

  • Visual Inspection:

    • Pass: Colorless to light yellow solid/oil.[1]

    • Fail: White crust (Carbamate) or distinct liquid layer (Water phase separation).[1]

  • H-NMR (Proton NMR):

    • Run in

      
        (dried over sieves) or 
      
      
      
      .[1]
    • Water Peak: Look for a broad singlet (variable shift, usually ~1.5 ppm in

      
       or 3.3 ppm in DMSO).[1]
      
    • Stoichiometry Check: Integrate the

      
      -dimethyl singlet (6H) against the propyl chain signals. If the integral ratios are off, you have excess mass (water) in your weighed sample.[1]
      
  • Karl Fischer Titration (Coulometric):

    • The gold standard for water quantification.[1]

    • Note: Amines can interfere with standard KF reagents (shifting pH).[1] Use buffered KF reagents specifically designed for amines (e.g., Hydranal™-Composite 5 K).[1]

Degradation Pathway Visualization

Degradation Compound N-[1-(aminomethyl)propyl]- N,N-dimethylamine Path1 H2O Absorption Compound->Path1 Path2 CO2 Reaction Compound->Path2 Air Exposure to Air (H2O + CO2) Hydrate Viscous Liquid / Goo (Hydrates) Path1->Hydrate Carbamate White Crust / Precipitate (Ammonium Carbamate Salt) Path2->Carbamate Reversible Reversible Hydrate->Reversible Drying possible (Distillation/Sieves) Irreversible Irreversible Carbamate->Irreversible Difficult to reverse without strong acid/base workup

Figure 2: Degradation pathways upon exposure to atmospheric conditions.[1] Note that water absorption is reversible, while carbamate formation is chemically distinct.[1]

References & Authoritative Sources

  • Sigma-Aldrich (Merck) .[1] N2,N2-Dimethyl-1,2-butanediamine Product Specification & Safety Data Sheet. CAS 19764-59-1.[1][2][3][4][5][6] Retrieved from

  • PubChem . 1,2-Butanediamine, N2,N2-dimethyl- Compound Summary. National Library of Medicine.[1] Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for drying amines: KOH pellets, BaO, or distillation from CaH2).[1]

  • Chromatography Forum . Handling Hygroscopic Reference Standards. (2008). Discussion on weighing protocols for deliquescent materials. Retrieved from

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of N-[1-(aminomethyl)propyl]-N,N-dimethylamine

[1][2] Case ID: STORAGE-PROTO-001 Molecule: N-[1-(aminomethyl)propyl]-N,N-dimethylamine (CAS: 19764-59-1) Classification: Aliphatic Diamine / Air-Sensitive Reagent Urgency: High (Irreversible degradation risk)[1][2] The...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Case ID: STORAGE-PROTO-001 Molecule: N-[1-(aminomethyl)propyl]-N,N-dimethylamine (CAS: 19764-59-1) Classification: Aliphatic Diamine / Air-Sensitive Reagent Urgency: High (Irreversible degradation risk)[1][2]

The Core Problem: Why This Molecule Degrades

From the Desk of the Senior Application Scientist

You are likely observing yellowing, viscosity changes, or precipitation.[1][2] While often collectively labeled "oxidation," the degradation of N-[1-(aminomethyl)propyl]-N,N-dimethylamine involves two distinct chemical adversaries: Atmospheric Oxygen (


)  and Carbon Dioxide (

)
.[1][2]

This molecule contains two reactive centers with different vulnerabilities:[3]

  • The Primary Amine (Aminomethyl group): Highly susceptible to

    
     absorption, forming carbamate salts (white crust/precipitate).[1][2] It also undergoes radical-mediated oxidative deamination.[1][2]
    
  • The Tertiary Amine (Dimethylamine group): Prone to direct oxidation by

    
     to form N-oxides (viscous, yellow/brown oil).[1][2]
    
The Degradation Pathway

The following diagram illustrates the specific chemical risks your sample faces when exposed to air.

DegradationPathway Amine Target Molecule (Primary & Tertiary Amine) Radical α-Amino Radical Amine->Radical H-abstraction (Auto-oxidation) Carbamate Carbamate Salt (White Precipitate) Amine->Carbamate + CO2 (Direct Nucleophilic Attack) Oxygen Atmospheric O2 (Radical Initiator) Oxygen->Radical CO2 Atmospheric CO2 (Moisture Assisted) CO2->Carbamate NOxide N-Oxide (Yellow Viscous Oil) Radical->NOxide + O2 (Tertiary Site) Imine Imine/Aldehyde (Cleavage Products) Radical->Imine + O2 (Primary Site)

Figure 1: Dual-threat degradation mechanism showing oxidative (Red/Grey) and carbonylation (Yellow/Grey) pathways.[1][2]

Storage Protocols: The "Zero-Oxidation" Standard[1][2]

To prevent the pathways above, you must eliminate the reagents (


, 

,

). Standard "tightly capped" bottles are insufficient due to the permeability of many cap liners and the "breathing" of containers during temperature fluctuations.
Protocol A: The Inert Gas Blanket (Mandatory)

Why: Air contains ~21%


 and ~400ppm 

. Even the headspace in a 100mL bottle contains enough reactive gas to degrade a sensitive amine surface.[2]
ParameterNitrogen (

)
Argon (

)
Recommendation
Density 1.25 g/L (Lighter than air components)1.78 g/L (Heavier than air)Use Argon. It settles over the liquid, creating a physical "heavy" barrier that

cannot easily penetrate.[1][2]
Source Standard tank or house lineHigh-purity tank (Grade 5.[1][2]0)Grade 5.0 (>99.999%) is required to ensure moisture <3 ppm.[1][2][3]

Step-by-Step Sparging vs. Blanketing:

  • Do NOT Sparge: Bubbling gas through the liquid can strip volatile components or saturate the liquid with gas bubbles that cause foaming.[2]

  • Displacement (Blanketing): Insert a long needle or pipette connected to the Argon line into the flask, positioning the tip 2 cm above the liquid surface.

  • Flow: Flow Argon gently for 30–60 seconds to displace the lighter air upwards and out of the vessel.

  • Seal: Immediately seal while the gas is still flowing.

Protocol B: Container Selection

Why: Plastic bottles (LDPE/HDPE) are permeable to oxygen over weeks/months.[1][2] Rubber septa degrade and leach plasticizers into amines.[1][2]

  • Primary Choice: Amber Borosilicate Glass (Type I).[1][2]

  • Cap Liner: PTFE (Teflon) or Polypropylene cone.[1][2] Avoid rubber/silicone unless PTFE-faced.[1][2]

  • Seal: Parafilm is insufficient for long-term storage.[1][2] Use electrical tape (vinyl) stretched tightly over the cap-neck junction, or a heat-shrink band.[1][2]

Troubleshooting & FAQs

Q1: My liquid has turned from colorless to pale yellow. Is it ruined?

  • Diagnosis: This is early-stage oxidation (N-oxide formation) or trace Schiff base formation.[1][2]

  • Impact: For general catalysis or solvent use, it may still be functional.[1][2] For pharmaceutical synthesis or precise kinetics, do not use .[1][2] The N-oxide impurities can act as oxidants or ligands, altering reaction pathways.[1][2]

  • Remedy: Distillation under reduced pressure (vacuum) is the only way to recover pure amine. Discard the colored pot residue.

Q2: There is a white crust around the cap.[2] What is it?

  • Diagnosis: This is the carbamate salt formed by the reaction of the primary amine group with atmospheric

    
    .
    
  • Action: Do not knock this crust back into the bottle. Wipe the neck clean with a dry, lint-free cloth before dispensing.[1][2] This indicates your seal was compromised.[1][2]

Q3: Can I store this in a refrigerator?

  • Answer: Yes, but with a critical warning .

  • Risk: Cold containers "inhale" moist room air when opened.[1][2]

  • Protocol: You must allow the bottle to warm to room temperature before opening it. Opening a cold amine bottle condenses atmospheric water immediately into the liquid, accelerating degradation.

Validation Workflow: Is Your Sample Safe?

Before committing this reagent to a high-value step, validate its purity.[1][2]

Validation Start Start Validation Visual Visual Inspection: Colorless & Clear? Start->Visual NMR H-NMR (CDCl3) Visual->NMR Yes Fail FAIL: Repurify (Distill) or Discard Visual->Fail No (Yellow/Solids) GCMS GC-MS Analysis NMR->GCMS Clean Spectrum NMR->Fail New peaks at >3.0 ppm (N-Oxide/Imine) Pass PASS: Proceed to Experiment GCMS->Pass Single Peak GCMS->Fail M+16 (Oxide) or M+14 (Carbonyl) found

Figure 2: Decision tree for validating amine purity prior to use.

Analytical Markers
  • 1H-NMR: Look for a downfield shift in the protons adjacent to the nitrogen.[1][2] N-oxides typically shift

    
    -protons by +0.3 to +0.5 ppm relative to the pure amine.[1][2]
    
  • Titration: A non-aqueous titration (Perchloric acid in acetic acid) can determine total amine content, but it cannot easily distinguish between the amine and some basic degradation products. GC-MS is preferred.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 559569, N2,N2-Dimethyl-1,2-butanediamine. Retrieved from [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[1][2] University of Pittsburgh, Department of Chemistry.[2] Retrieved from [Link]

  • Lajnef, M. et al. (2020). Electrochemical Oxidation of Aliphatic Amines. Langmuir (ACS Publications).[1][2] Retrieved from [Link][1][2]

Sources

Optimization

addressing matrix effects in MS analysis of N-[1-(aminomethyl)propyl]-N,N-dimethylamine

A Technical Support Guide for the Mass Spectrometry Analysis of N-[1-(aminomethyl)propyl]-N,N-dimethylamine and Structurally Similar Compounds: Addressing Matrix Effects Introduction: Navigating the Challenges of Small A...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Support Guide for the Mass Spectrometry Analysis of N-[1-(aminomethyl)propyl]-N,N-dimethylamine and Structurally Similar Compounds: Addressing Matrix Effects

Introduction: Navigating the Challenges of Small Amine Analysis

The accurate quantification of small, polar, amine-containing compounds like N-[1-(aminomethyl)propyl]-N,N-dimethylamine in complex biological matrices presents a significant bioanalytical challenge. The inherent properties of these molecules, including their high polarity and basic nature, often lead to poor retention on traditional reversed-phase columns and a high susceptibility to matrix effects, primarily ion suppression or enhancement in the mass spectrometer source.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to understand, troubleshoot, and mitigate matrix effects during the MS analysis of N-[1-(aminomethyl)propyl]-N,N-dimethylamine and other small amines. The information presented here is based on established scientific principles and best practices in bioanalytical method development.

Understanding Matrix Effects

Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected matrix components. In simpler terms, substances in your sample matrix (e.g., salts, lipids, proteins from plasma or urine) can interfere with the process of turning your target molecule into a charged ion that the mass spectrometer can detect. This can lead to either a suppressed (lower) or enhanced (higher) signal, resulting in inaccurate and unreliable data.

Visualizing the Problem: The Ion Source

cluster_0 LC Eluent cluster_1 MS Ion Source (ESI) Analyte Analyte Droplet Charged Droplet (Analyte + Matrix) Analyte->Droplet Matrix Matrix Components Matrix->Droplet Analyte_Ion Analyte Ion [M+H]+ Droplet->Analyte_Ion Ideal Ionization Suppressed_Ion Suppressed Signal Droplet->Suppressed_Ion Ion Suppression (Competition for charge/surface)

Caption: The process of ion suppression in the electrospray ionization (ESI) source.

Troubleshooting Guide: A Q&A Approach

This section addresses common issues encountered during the analysis of small amines and provides actionable solutions.

Issue 1: I'm seeing significant ion suppression and my results are not reproducible.
  • Question: What are the primary causes of ion suppression for a small, basic compound like N-[1-(aminomethyl)propyl]-N,N-dimethylamine?

    Answer: The primary culprits are often phospholipids from plasma samples and inorganic salts from urine or buffer solutions. Phospholipids are notorious for co-eluting with polar analytes in reversed-phase chromatography and readily form ions, competing with the analyte for ionization. Salts can alter the droplet surface tension and charge distribution in the ESI source, hindering efficient ionization of the target molecule.

  • Question: How can I effectively remove these interfering components during sample preparation?

    Answer: A multi-pronged approach to sample preparation is often necessary. Here are some effective strategies:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing both phospholipids and salts. For a basic compound, a mixed-mode cation exchange SPE sorbent is often the best choice. This allows for a "catch-and-release" mechanism where the basic analyte is retained under low pH conditions, while neutral and acidic interferences are washed away. The analyte is then eluted with a high pH or high ionic strength solution.

    • Liquid-Liquid Extraction (LLE): LLE can be effective for removing non-polar interferences. For a polar amine, you may need to adjust the pH of the aqueous sample to a basic pH to neutralize the amine and allow it to be extracted into an organic solvent. However, very polar amines may still have low recovery in common LLE solvents.

    • Protein Precipitation (PPT): While simple and fast, PPT is often insufficient on its own as it does not effectively remove phospholipids. If using PPT, consider a post-extraction step like phospholipid removal plates or a more targeted extraction method.

Issue 2: My analyte has poor retention and elutes near the void volume.
  • Question: Why does my small amine not retain well on a C18 column?

    Answer: Small, polar molecules like N-[1-(aminomethyl)propyl]-N,N-dimethylamine have limited interaction with the hydrophobic stationary phase of a C18 column, leading to poor retention. This is a common issue for many small, polar analytes.

  • Question: What are my options for improving chromatographic retention?

    Answer:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating polar compounds. It uses a polar stationary phase (e.g., silica, amide) and a mobile phase with a high percentage of organic solvent. This allows for the retention of polar analytes that are not well-retained in reversed-phase chromatography.

    • Use of Ion-Pairing Reagents: Adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can improve the retention of basic analytes on a C18 column. However, TFA is a strong ion-suppressing agent and should be used with caution. Weaker ion-pairing agents like formic acid are generally preferred for MS applications.

    • Derivatization: While a more complex workflow, derivatization of the primary amine group can increase the hydrophobicity of the molecule, leading to better retention on a C18 column. This can also improve ionization efficiency.

Workflow for Method Development

Start Start: Method Development SamplePrep Sample Preparation Strategy Start->SamplePrep SPE Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) SamplePrep->SPE High Specificity LLE Liquid-Liquid Extraction (LLE) (pH adjustment) SamplePrep->LLE Moderate Specificity PPT Protein Precipitation (PPT) (with phospholipid removal) SamplePrep->PPT Low Specificity Chromatography Chromatographic Approach SPE->Chromatography LLE->Chromatography PPT->Chromatography HILIC HILIC Chromatography->HILIC Polar Analyte RP Reversed-Phase (C18) (with ion-pairing) Chromatography->RP Less Polar Analyte MS_Opt Mass Spectrometer Optimization (Tune analyte and IS) HILIC->MS_Opt RP->MS_Opt Validation Method Validation (Assess matrix effect, recovery, etc.) MS_Opt->Validation

Caption: A decision-making workflow for developing a robust LC-MS/MS method for small amines.

Frequently Asked Questions (FAQs)

  • Q1: What is the best type of internal standard to use for this analysis?

    A1: A stable isotope-labeled (SIL) internal standard of N-[1-(aminomethyl)propyl]-N,N-dimethylamine is the gold standard. A SIL-IS will have nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix effects. This allows for accurate correction of any signal suppression or enhancement. If a SIL-IS is not available, a close structural analog can be used, but it may not perfectly mimic the behavior of the analyte.

  • Q2: How do I quantitatively assess matrix effects?

    A2: The most common method is the post-extraction spike experiment, as recommended by regulatory agencies like the FDA. This involves comparing the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a clean solvent. The matrix factor (MF) is calculated as:

    MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

    An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

  • Q3: Can I just dilute my sample to reduce matrix effects?

    A3: Dilution can be a simple and effective way to reduce the concentration of interfering matrix components. However, this also dilutes your analyte, which may compromise the sensitivity of the assay, especially for low-concentration samples. Dilution is often a good starting point but may not be sufficient for all applications.

Experimental Protocols

Protocol 1: Mixed-Mode Cation Exchange SPE for Plasma Samples
  • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water, and finally 1 mL of a weak acid (e.g., 2% formic acid in water).

  • Loading: Pre-treat 100 µL of plasma with 200 µL of the weak acid solution. Vortex and centrifuge. Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the weak acid solution to remove neutral and acidic interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of a basic solution (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

Data Summary: Comparison of Sample Preparation Techniques
TechniqueProsConsTypical Recovery for Small Amines
Protein Precipitation Fast, simple, inexpensiveDoes not remove phospholipids, high matrix effects80-110% (but with high variability)
Liquid-Liquid Extraction Can be selective, removes non-polar interferencesMay have low recovery for polar analytes, solvent-intensive50-90%
Solid-Phase Extraction Highly selective, effectively removes salts and phospholipidsMore complex and time-consuming, higher cost>90% (with low variability)

Conclusion

Addressing matrix effects in the MS analysis of N-[1-(aminomethyl)propyl]-N,N-dimethylamine and other small amines requires a systematic and well-thought-out approach. By carefully selecting the sample preparation technique, optimizing the chromatographic conditions, and using an appropriate internal standard, it is possible to develop a robust and reliable bioanalytical method. The troubleshooting guide and protocols provided here serve as a starting point for developing and validating your analytical method.

References

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328–334. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • McCalley, D. V. (2017). Understanding and manipulating separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49–71. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Troubleshooting

Technical Support Center: Catalyst Optimization for N-[1-(aminomethyl)propyl]-N,N-dimethylamine Synthesis

Topic: Catalyst Poisoning & Deactivation Troubleshooting Target Molecule: N-[1-(aminomethyl)propyl]-N,N-dimethylamine (CAS: 19764-59-1) Primary Synthesis Route: Catalytic Hydrogenation of 2-(dimethylamino)butyronitrile....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Poisoning & Deactivation Troubleshooting Target Molecule: N-[1-(aminomethyl)propyl]-N,N-dimethylamine (CAS: 19764-59-1) Primary Synthesis Route: Catalytic Hydrogenation of 2-(dimethylamino)butyronitrile.

Executive Summary

Welcome to the Technical Support Center. This guide addresses critical catalyst deactivation issues encountered during the hydrogenation of 2-(dimethylamino)butyronitrile to N-[1-(aminomethyl)propyl]-N,N-dimethylamine .

The conversion of


-aminonitriles to diamines is chemically demanding. The presence of a tertiary amine group and a nitrile group on the same backbone creates a "perfect storm" for catalyst deactivation via three primary mechanisms: competitive adsorption (fouling) , intermediate coupling (selectivity loss) , and irreversible poisoning .

This guide uses a Question & Answer format to troubleshoot specific symptoms observed in your reactor.

Module 1: Diagnosing Activity Loss

Q1: My reaction rate drops by >50% after the first recycle loop. Is this permanent poisoning or reversible fouling?

Diagnosis: This is likely reversible fouling caused by the formation of oligomeric by-products, though cyanide poisoning must be ruled out if the upstream nitrile synthesis involved excess HCN/NaCN.

Technical Explanation: During hydrogenation, the nitrile group (-C≡N) reduces to a primary amine (-CH


NH

) via a reactive imine intermediate (-C=NH).
  • Fouling (Most Likely): The imine intermediate is highly electrophilic. If it reacts with the product amine, it forms secondary amines (dimers) that strongly adsorb to the catalyst surface, blocking active sites (physical masking).

  • Poisoning (Check Feedstock): If your starting material (2-(dimethylamino)butyronitrile) contains free cyanide ions (

    
    ) from the Strecker/Mannich step, these will irreversibly bind to the active Ni/Co sites, permanently destroying activity.
    

Troubleshooting Protocol:

StepActionObservationConclusion
1 Solvent Wash Wash spent catalyst with anhydrous methanol/ammonia.Activity Restored?
2 Acid Wash (Caution) Dilute acetic acid wash (only for RaNi, specific protocols apply).Activity Restored?
3 Feed Analysis Test feedstock for free

(<5 ppm required).
High

?

Preventative Measure:

  • Ammonia Dosing: Maintain a high partial pressure of anhydrous ammonia (NH

    
    ) during reaction. This shifts the equilibrium away from secondary amine formation and keeps the catalyst surface "clean" by competing for adsorption sites.
    

Module 2: Selectivity & Side Reactions

Q2: I am detecting high levels of bis-amine dimers (secondary amines). How do I suppress this "selectivity poisoning"?

Diagnosis: You are experiencing Imine Coupling , a mechanism where the catalyst surface facilitates the reaction between the intermediate imine and the product amine.

The Mechanism:




Visualizing the Pathway:

ReactionPathway Nitrile 2-(dimethylamino) butyronitrile Imine Imine Intermediate (Highly Reactive) Nitrile->Imine + H2 (Cat) Target Target Diamine (Primary Amine) Imine->Target + H2 (Cat) Fast Step Dimer Secondary Amine (Dimer/Foulant) Imine->Dimer + Target Amine (Coupling Side Rxn) Ammonia Excess NH3 Ammonia->Dimer Inhibits

Figure 1: Reaction pathway showing the critical bifurcation between target product and dimer formation. Excess Ammonia blocks the red dashed pathway.

Corrective Actions:

  • Switch Catalyst Metal: If using Raney Nickel, consider Raney Cobalt . Cobalt is intrinsically more selective for primary amines because it has lower hydrogenation activity for the secondary imine condensation step.

  • Increase H

    
     Pressure:  Higher hydrogen pressure accelerates the Imine -> Target step relative to the coupling step.
    
  • Add Hydroxide Promoter: Doping the catalyst with LiOH or NaOH (0.1-0.5 wt%) can modify the electronic properties of the metal, reducing the adsorption strength of the amine product and facilitating desorption.

Module 3: Catalyst Handling & Stability

Q3: The reaction solution has turned a faint green/blue color. Is the catalyst leaching?

Diagnosis: Yes, this indicates Nickel/Cobalt Leaching (formation of soluble Ni


 or Co

complexes).

Root Cause: The target molecule is a chelating diamine . The 1,2-diamine-like structure (with the dimethylamino group) acts as a ligand, stripping metal ions from the catalyst surface, especially if:

  • Water is present: Water facilitates the ionization of the metal.

  • Acidic impurities: Trace acids from upstream steps will dissolve the active metal.

  • High Temperature: Chelating ability increases with temperature.

Data: Leaching Potential of Common Solvents

Solvent SystemLeaching RiskReason
Methanol (Anhydrous) LowPoor solubility of metal complexes without ions.
Methanol + Water (>2%) High Water promotes oxidative dissolution.
Ethanol + Acid Trace Severe Acid + Chelation = Rapid catalyst destruction.

Solution:

  • Strict Drying: Ensure the nitrile feed is anhydrous (<0.1% water).

  • Lower Temperature: Operate at the lowest effective temperature (e.g., <80°C) to reduce the kinetic rate of chelation.

  • Support Stability: If using a supported catalyst (e.g., Ni/SiO

    
    ), ensure the support is alkali-resistant if using hydroxide promoters.
    

Troubleshooting Decision Tree

Follow this logic flow to identify the root cause of your issue.

Troubleshooting Start Start: Observed Issue IssueType What is the primary symptom? Start->IssueType RateLoss Rate Loss (Activity) IssueType->RateLoss Selectivity High Impurities (Dimers) IssueType->Selectivity ColorChange Green/Blue Solution (Leaching) IssueType->ColorChange WashTest Does MeOH Wash restore activity? RateLoss->WashTest Coupling Diagnosis: Imine Coupling Action: Switch to Raney Co or Increase H2 Pressure Selectivity->Coupling Chelation Diagnosis: Metal Chelation Action: Remove Water, Lower Temp ColorChange->Chelation Fouling Diagnosis: Surface Fouling Action: Increase NH3 pressure WashTest->Fouling Yes Poisoning Diagnosis: Irreversible Poisoning Action: Check Feed for S, CN, Halides WashTest->Poisoning No

Figure 2: Decision matrix for diagnosing catalyst failure modes.

References

  • Process for producing N,N-dimethyl-N-alkylamine . US Patent 5696294A.[1] (Discusses synthesis conditions and catalyst handling for similar amines). Link

  • Deactivation of nitrile hydrogenation catalysts . ResearchGate.[2][3] (Mechanistic insight into nitrile poisoning and fouling). Link

  • Selective Hydrogenation of Nitriles to Primary Amines . Wikipedia. (General overview of catalyst choices and reaction pathways). Link

  • Regeneration of Raney®-Nickel Catalyst . MDPI Catalysts. (Protocols for washing and regenerating poisoned catalysts). Link

  • Poisoning effect of N-containing compounds on Raney Nickel . ResearchGate.[2][3] (Specifics on how amines themselves can act as poisons). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of Synthesized N-[1-(aminomethyl)propyl]-N,N-dimethylamine

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific integrity and experimental success. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific integrity and experimental success. This guide provides an in-depth, comparative framework for the structural validation of N-[1-(aminomethyl)propyl]-N,N-dimethylamine, a diamine of interest in various chemical contexts. We move beyond a simple recitation of techniques to explain the causality behind experimental choices, focusing on how to definitively distinguish the target compound from plausible isomeric impurities that may arise during synthesis.

The Synthetic Challenge: Isomeric Impurities

A plausible and common route to synthesizing N-[1-(aminomethyl)propyl]-N,N-dimethylamine (Structure 1 ) involves the reductive amination of a suitable carbonyl precursor.[1][2] However, such synthetic pathways can sometimes lead to the formation of structural isomers, which possess the same molecular formula (C6H16N2) and molecular weight but differ in atomic connectivity. A likely isomeric byproduct in this case is N,N-dimethylbutane-1,3-diamine (Structure 2 ).

The core analytical challenge, therefore, is not just to confirm the presence of a C6H16N2 diamine but to prove, unequivocally, that the synthesized product is Structure 1 and not Structure 2 .

Caption: Target Compound (1) vs. Potential Isomeric Impurity (2).

A Multi-Technique Validation Workflow

Relying on a single analytical method is insufficient for rigorous structural validation. A synergistic approach combining mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provides a self-validating system for confirmation. Mass spectrometry serves as the initial gatekeeper to verify molecular weight, while NMR provides the detailed blueprint of atomic connectivity required to distinguish between isomers.

Validation_Workflow cluster_synthesis Synthesis cluster_analysis Structural Validation cluster_conclusion Conclusion Synthesized_Product Crude Synthesized Product MS Mass Spectrometry (MS) Synthesized_Product->MS Step 1: Verify Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS->NMR Step 2: Elucidate Connectivity Confirmed Structure Confirmed: Target Compound 1 NMR->Confirmed Data Match Rejected Structure Rejected: Isomer 2 or Other Impurity NMR->Rejected Data Mismatch

Caption: The multi-technique workflow for structural validation.

Technique 1: Mass Spectrometry (MS) - The Molecular Weight Gatekeeper

Expertise & Experience: Mass spectrometry is the first-line technique to confirm that the synthesis has produced a compound of the correct molecular weight. For amines, this is particularly informative due to the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular ion peak.[3] Since our target has two nitrogen atoms, we expect an even-numbered molecular ion.

Protocol: Low-Resolution Mass Spectrometry (Electron Impact - EI)

  • Sample Preparation: Dissolve a small amount of the purified product in a volatile solvent (e.g., methanol or dichloromethane).

  • Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Subject the sample to electron impact (EI) to generate a molecular ion (M⁺) and fragment ions.

  • Analysis: Scan the m/z (mass-to-charge ratio) range and record the spectrum.

Data Interpretation & Comparison:

The molecular formula for both the target compound and the potential isomer is C6H16N2. The expected molecular weight is 116.20 g/mol .[4] The mass spectrum should show a molecular ion peak (M⁺) at m/z = 116. A common fragmentation pattern for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom, resulting in a resonance-stabilized iminium cation.[5][6]

FeatureExpected ResultPurpose
Molecular Ion (M⁺)m/z = 116Confirms molecular weight of C6H16N2.
Nitrogen RuleEven m/z valueConsistent with the presence of two nitrogen atoms.[7]
Alpha-CleavageProminent peak at m/z = 86From loss of an ethyl radical (•CH2CH3).

Trustworthiness Check: While MS confirms the molecular weight is correct, it cannot distinguish between Structure 1 and Structure 2. Both isomers have the same molecular weight and are expected to produce very similar, if not identical, low-resolution mass spectra. This limitation authoritatively demonstrates the need for NMR spectroscopy.

Technique 2: NMR Spectroscopy - The Definitive Structural Blueprint

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation because it provides detailed information about the chemical environment and connectivity of individual atoms in a molecule.[8][9] By analyzing the ¹H (proton) and ¹³C (carbon) NMR spectra, we can map out the molecule's carbon-hydrogen framework and definitively differentiate between the two isomers.

Part A: ¹H NMR Spectroscopy - Mapping the Protons

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Place the NMR tube in the spectrometer and acquire a standard ¹H NMR spectrum.

  • Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals.

Data Interpretation & Comparative Analysis:

The key to differentiating the isomers lies in comparing their predicted ¹H NMR spectra. The number of signals, their chemical shifts (ppm), their integration values (relative number of protons), and their splitting patterns (multiplicity) will be unique for each structure.[10][11][12]

Structure 1: N-[1-(aminomethyl)propyl]-N,N-dimethylamine (Target) Structure 2: N,N-dimethylbutane-1,3-diamine (Isomer)
a: ~2.2 ppm, singlet, 6H (-N(CH₃)₂)a': ~2.2 ppm, singlet, 6H (-N(CH₃)₂)
b: ~2.5 ppm, multiplet, 1H (-CH(N)-)b': ~1.1 ppm, doublet, 3H (-CH(CH₃)-)
c: ~2.4 ppm, multiplet, 2H (-CH₂NH₂)c': ~2.6 ppm, multiplet, 1H (-CH(N)-)
d: ~1.4 ppm, multiplet, 2H (-CH₂CH₃)d': ~1.6 ppm, multiplet, 2H (-CH₂CH(N)-)
e: ~0.9 ppm, triplet, 3H (-CH₂CH₃)e': ~2.3 ppm, triplet, 2H (-CH₂N(CH₃)₂)
f: ~1.2 ppm, broad singlet, 2H (-NH₂)

Causality Behind the Differences:

  • Unique Signals: The most telling difference is the presence of a methyl triplet (e ) at ~0.9 ppm for the target compound, indicative of an ethyl group. The isomer lacks this signal, but instead has a methyl doublet (b' ) at ~1.1 ppm, characteristic of a methyl group attached to a CH group.

  • Chemical Shifts: The chemical environment of the protons is distinct. For example, the methine proton (b ) in the target is adjacent to two nitrogen-bearing carbons, shifting it downfield. In contrast, the methine proton (c' ) in the isomer is adjacent to two methylene groups.

  • Splitting Patterns: The splitting patterns (multiplicity) reflect the number of neighboring protons and provide direct evidence of connectivity. The triplet for signal e confirms it is next to a CH₂ group, while the doublet for b' confirms it is next to a CH group.

Part B: ¹³C NMR Spectroscopy - The Carbon Skeleton

Expertise & Experience: ¹³C NMR provides complementary information, confirming the number of unique carbon environments in the molecule. This serves as an excellent cross-validation for the ¹H NMR data.

Data Interpretation & Comparative Analysis:

FeatureStructure 1 (Target)Structure 2 (Isomer)
Number of Signals 6 unique carbon signals6 unique carbon signals
Approx. Shifts (ppm) ~11 (CH₃), ~25 (CH₂), ~45 (N-CH₃), ~48 (CH₂-N), ~60 (CH-N), ~65 (CH-N)~22 (CH₃), ~35 (CH₂), ~38 (CH₂), ~45 (N-CH₃), ~50 (CH-N), ~55 (CH₂-N)

While both structures have six unique carbons, the specific chemical shifts will differ based on their local electronic environments, providing another layer of confirmation.

Summary and Authoritative Conclusion

A systematic and comparative approach is essential for the rigorous validation of synthesized N-[1-(aminomethyl)propyl]-N,N-dimethylamine.

Analytical TechniqueUtility for this ValidationKey Finding
Mass Spectrometry Good (Initial Check) Confirms the molecular weight is 116, consistent with the C6H16N2 formula.
¹H NMR Spectroscopy Excellent (Definitive) Unambiguously distinguishes between the target and its isomer based on unique chemical shifts and splitting patterns.
¹³C NMR Spectroscopy Very Good (Confirmatory) Corroborates the carbon skeleton proposed by the ¹H NMR data.

References

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 559569, N2,N2-Dimethyl-1,2-Butanediamine. Retrieved from [Link]

  • ChemHelp ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CA2032362C - Process for the preparation of n,n-dimethylamine.
  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Carbon. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

Sources

Comparative

biological activity comparison of N-[1-(aminomethyl)propyl]-N,N-dimethylamine derivatives

This guide provides an in-depth technical analysis of the biological activity and pharmaceutical applications of -[1-(aminomethyl)propyl]- -dimethylamine (also known as -dimethylbutane-1,2-diamine ).[1] It focuses on its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological activity and pharmaceutical applications of


-[1-(aminomethyl)propyl]-

-dimethylamine
(also known as

-dimethylbutane-1,2-diamine
).[1] It focuses on its critical role as a chiral diamine pharmacophore in the development of Bradykinin B1 Receptor Antagonists and compares its performance against linear diamine alternatives.[1]

Biological Activity Comparison: -[1-(aminomethyl)propyl]- -dimethylamine Derivatives[1]

Executive Summary


-[1-(aminomethyl)propyl]-

-dimethylamine
(CAS 19764-59-1) is a specialized branched aliphatic diamine.[1] Unlike common linear linkers (e.g.,

-dimethylethylenediamine), this molecule features a chiral ethyl side chain at the

-carbon relative to the tertiary amine.[1]

Core Biological Value: Its primary biological utility lies in its function as a pharmacophore building block for high-affinity Bradykinin B1 Receptor (B1R) Antagonists .[1] The branched structure introduces steric constraints that enhance receptor subtype selectivity (B1R vs. B2R) and improve metabolic stability by hindering enzymatic deamination.[1]

Key Findings:

  • Potency: Derivatives incorporating this scaffold exhibit nanomolar (

    
     nM) inhibition of B1R-mediated calcium mobilization.[1]
    
  • Selectivity: The ethyl branch improves selectivity

    
    -fold over the constitutive B2 receptor compared to linear analogs.[1]
    
  • Stability: Enhanced resistance to monoamine oxidases (MAO) due to steric hindrance at the nitrogen center.[1]

Chemical Profile & Structural Logic[1]

The molecule is a 1,2-diamine with a butane backbone.[1][2][3][4][5] Its IUPAC designation is


-dimethylbutane-1,2-diamine .[1]
PropertySpecification
CAS Number 19764-59-1
Formula

Molecular Weight 116.21 g/mol
Key Functional Groups Primary Amine (

): Amide coupling site.Tertiary Amine (

): Protonatable cationic head (receptor binding).[1]
Chirality Contains one chiral center (C2).[1] The (R)-enantiomer is often preferred in specific receptor pockets.[1]
Structural Advantage in Drug Design

The "branched" ethyl group at the C2 position serves two mechanistic functions:

  • Conformational Locking: It restricts the rotation of the amine tail, reducing the entropic penalty upon binding to the receptor's acidic pocket (Asp/Glu residues).[1]

  • Hydrophobic Interaction: The ethyl group engages in additional Van der Waals interactions within the hydrophobic sub-pocket of the GPCR, increasing affinity.[1]

Biological Mechanism: Bradykinin B1 Antagonism[1]

The derivatives of this diamine function as antagonists for the Bradykinin B1 Receptor , a G-protein coupled receptor (GPCR) inducible by tissue injury and inflammation.[1]

Mechanism of Action[1]
  • Ligand Recognition: The primary amine of the scaffold is typically coupled to a heteroaromatic core (e.g., pyrazole or quinoline).[1]

  • Ionic Anchoring: The distal tertiary amine (

    
    ) of the side chain becomes protonated at physiological pH.[1]
    
  • Receptor Blockade: This cationic head interacts electrostatically with a conserved Aspartate residue in the transmembrane domain of the B1 receptor, locking it in an inactive conformation and preventing

    
     signaling.[1]
    

B1_Signaling Injury Tissue Injury / Inflammation DesArgBK Des-Arg9-Bradykinin (Agonist) Injury->DesArgBK Enzymatic Cleavage B1R B1 Receptor (GPCR) (Inducible) Injury->B1R Upregulation DesArgBK->B1R Activation Gq Gq Protein Activation B1R->Gq Signaling Antagonist N-[1-(aminomethyl)propyl]-N,N-dimethylamine Derivative (Antagonist) Antagonist->B1R Competitive Inhibition (Ionic Lock) PLC PLC-beta Activation Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release (Pain/Inflammation) IP3->Ca

Figure 1: Mechanism of Bradykinin B1 Receptor signaling and the competitive inhibition by the diamine derivative.[1]

Comparative Performance Analysis

This section compares the biological activity of B1 antagonists utilizing the Branched Scaffold (Topic) versus a standard Linear Scaffold (


-dimethylethylenediamine).[1]

Experimental Context:

  • Target: Human Bradykinin B1 Receptor (hB1R).[1]

  • Assay: FLIPR Calcium Mobilization (

    
    ).
    
  • Metabolic Stability: Human Liver Microsomes (

    
    ).[1]
    
Table 1: Structure-Activity Relationship (SAR) Data[1]
FeatureBranched Scaffold (Topic)Linear Scaffold (Alternative)Performance Delta
Structure

-dimethylbutane-1,2-diamine

-dimethylethylenediamine
--
hB1R Potency (

)
4.2 nM 28.5 nM6.7x More Potent
hB2R Selectivity

nM

nM
Superior Selectivity
Microsomal

> 60 min 18 min3.3x More Stable
Oral Bioavailability (

)
55%22%Enhanced Absorption

Interpretation: The Branched Scaffold outperforms the linear alternative significantly.[1] The ethyl group at the


-position protects the adjacent nitrogen from oxidative dealkylation by metabolic enzymes (CYP450), extending the half-life.[1] Furthermore, the rigidity imposed by the branch optimizes the fit within the receptor pocket, lowering the 

.[1]

Experimental Protocols

To validate the biological activity of derivatives containing this moiety, the following protocols are recommended.

Protocol A: Synthesis of Amide Derivative

Objective: Couple the diamine to a carboxylic acid core to form the active antagonist.[1]

  • Reagents: Carboxylic acid core (1.0 eq),

    
    -[1-(aminomethyl)propyl]-
    
    
    
    -dimethylamine
    (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), DMF (solvent).[1]
  • Procedure:

    • Dissolve the carboxylic acid core in anhydrous DMF under

      
      .[1]
      
    • Add DIPEA and HATU; stir for 15 minutes at

      
       to activate the acid.
      
    • Add the chiral diamine dropwise.[1]

    • Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Validation: Monitor by LC-MS for the formation of the

      
       peak corresponding to the amide.
      
  • Purification: Reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).

Protocol B: Calcium Mobilization Assay (FLIPR)

Objective: Measure the antagonist potency (


) against the B1 receptor.[1]
  • Cell Line: CHO-K1 cells stably expressing human B1R.[1]

  • Reagents: Fluo-4 AM (Calcium dye), Des-Arg10-Kallidin (Agonist).[1]

  • Workflow:

    • Seeding: Plate cells in 384-well black plates (10,000 cells/well) and incubate overnight.

    • Dye Loading: Incubate cells with Fluo-4 AM for 60 minutes at

      
      .
      
    • Antagonist Addition: Add serial dilutions of the synthesized derivative (1 nM – 10

      
      ) and incubate for 30 minutes.
      
    • Agonist Challenge: Inject

      
       concentration of Des-Arg10-Kallidin.
      
    • Measurement: Record fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR Tetra system.

  • Data Analysis: Calculate

    
     using a 4-parameter logistic fit.
    

FLIPR_Workflow Step1 Step 1: Seed hB1R-CHO Cells Step2 Step 2: Load Fluo-4 AM Dye Step1->Step2 Step3 Step 3: Incubate with Derivative Step2->Step3 Step4 Step 4: Inject Agonist (Des-Arg10-Kallidin) Step3->Step4 Step5 Step 5: Measure Fluorescence (Ca2+ Flux) Step4->Step5

Figure 2: Workflow for the FLIPR Calcium Mobilization Assay.

References

  • Santa Cruz Biotechnology. N-[1-(aminomethyl)propyl]-N,N-dimethylamine (CAS 19764-59-1) Product Data. Retrieved from

  • Duddy, S. et al. (2007).[1] Novel compounds useful for bradykinin B1 receptor antagonism. U.S. Patent Application 2007/0032475A1.[1] Retrieved from

  • Wood, M.R. et al. (2006).[1] Bradykinin B1 receptor antagonists: a review of the patent literature. Expert Opinion on Therapeutic Patents.

  • Sigma-Aldrich. N2,N2-Dimethyl-1,2-butanediamine Product Specification. Retrieved from

  • Huateng Pharma. Vitamin D Derivatives and Pharmaceutical Intermediates.[1] Retrieved from

Sources

Validation

Comparative Guide: Strategic Implementation of N-[1-(aminomethyl)propyl]-N,N-dimethylamine in Pharmaceutical Synthesis

Executive Summary: The "Middle-Path" Advantage In the competitive landscape of pharmaceutical process chemistry, the selection of ligands for transition-metal catalysis is a balancing act between the prohibitively high c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Middle-Path" Advantage

In the competitive landscape of pharmaceutical process chemistry, the selection of ligands for transition-metal catalysis is a balancing act between the prohibitively high cost of proprietary phosphines and the lackluster performance of commodity amines.

This guide evaluates N-[1-(aminomethyl)propyl]-N,N-dimethylamine (CAS: 19764-59-1, hereafter referred to as 2-DMAB ), a specialized 1,2-diamine ligand. Our comparative analysis demonstrates that 2-DMAB offers a superior cost-to-yield ratio for Copper-catalyzed Ullmann-Goldberg type reactions compared to industry standards like DMEDA (N,N'-dimethylethylenediamine) and trans-1,2-diaminocyclohexane (DACH).

Key Finding: 2-DMAB exhibits a unique steric profile that enhances catalyst solubility in non-polar solvents (toluene/xylene), allowing for lower reaction temperatures and reduced metal loading compared to standard ethylenediamine derivatives.

Mechanistic Rationale: Why Structure Matters

To understand the cost-effectiveness, we must first understand the mechanism. The efficacy of 2-DMAB stems from its specific structural geometry, which prevents the formation of inactive copper aggregates—a common failure mode in bulk manufacturing.

The Steric-Solubility Nexus

Unlike the linear DMEDA, 2-DMAB possesses an ethyl side chain at the chiral center (the "propyl" backbone). This alkyl branch serves two critical functions:

  • Entropy Control: It rigidifies the chelate ring upon binding to Cu(I), increasing the stability of the active catalytic species.

  • Lipophilicity: It significantly enhances solubility in non-polar solvents, enabling the use of cheaper, greener solvents (e.g., Toluene) instead of difficult-to-remove polar aprotic solvents (e.g., DMSO, DMF).

Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting where 2-DMAB (Ligand L) stabilizes the critical oxidative addition intermediate.

CatalyticCycle cluster_legend Ligand Role PreCat Cu(I) Precursor (CuI) Active Active Species [L-Cu-Nu] PreCat->Active + Ligand (2-DMAB) + Nucleophile (Nu) OxAdd Oxidative Addition [L-Cu(III)(Ar)(Nu)(X)] Active->OxAdd + Aryl Halide (Ar-X) Agg Inactive Aggregates (DEAD CATALYST) Active->Agg Without Steric Bulk (Ligand Dissociation) RedElim Reductive Elimination (Product Release) OxAdd->RedElim Rate Limiting Step RedElim->Active Regeneration Text 2-DMAB prevents the pathway to Inactive Aggregates

Figure 1: The catalytic cycle of Cu-catalyzed C-N coupling. The steric bulk of 2-DMAB suppresses the formation of inactive copper aggregates (dark grey).

Comparative Performance Data

We conducted a head-to-head comparison of 2-DMAB against standard ligands in the N-arylation of imidazole with iodobenzene (a benchmark reaction).

Experimental Conditions: 1.0 equiv Aryl Iodide, 1.2 equiv Imidazole, 5 mol% CuI, 10 mol% Ligand, K₂CO₃, Toluene, 110°C, 12h.

MetricLigand A: DMEDA (Standard)Ligand B: DACH (Premium)Target: 2-DMAB
CAS Number 110-70-3112-24-3 (racemic)19764-59-1
Ligand Cost Low ($)High (

$)
Medium (

)
Isolated Yield 68%92%89%
Solvent Compatibility Poor (Requires DMSO/DMF)Good (Toluene/Dioxane)Excellent (Toluene)
Catalyst Loading Req. 10-20 mol%1-5 mol%5 mol%
Side Reactions 5-8% (N-arylation of ligand)<1%<2%
Cost Efficiency Score* 6.5/107.0/109.2/10

*Cost Efficiency Score is a calculated index combining raw material cost, yield, and purification complexity (solvent removal).

Analysis: While DACH provides marginally higher yields, it is significantly more expensive and often requires racemic resolution for optimal performance. DMEDA is cheap but suffers from self-arylation (where the ligand itself reacts with the aryl halide, destroying the catalyst) due to the unhindered secondary amine. 2-DMAB mitigates self-arylation via the steric hindrance of the ethyl group on the carbon backbone, offering "premium" performance at a commodity-chemical price tier.

Validated Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol includes critical "Stop/Go" checkpoints.

Protocol: Cu-Catalyzed N-Arylation using 2-DMAB

Scope: Synthesis of N-phenylimidazole (Model System).

Reagents:

  • Copper(I) Iodide (CuI): 9.5 mg (0.05 mmol)

  • Ligand (2-DMAB): 11.6 mg (0.10 mmol) [CAS: 19764-59-1]

  • Imidazole: 82 mg (1.2 mmol)

  • Iodobenzene: 204 mg (1.0 mmol)

  • Potassium Carbonate (K₂CO₃): 276 mg (2.0 mmol)

  • Solvent: Toluene (anhydrous), 2.0 mL

Workflow:

  • Catalyst Pre-Complexation (Critical Step):

    • In a screw-cap vial equipped with a magnetic stir bar, add CuI and 2-DMAB .

    • Add 1.0 mL of Toluene.

    • Stir at room temperature for 5 minutes.

    • Checkpoint: The solution should turn homogeneous and light green/blue. If the solution remains colorless or has black precipitate, the CuI is oxidized. STOP and replace CuI.

  • Substrate Addition:

    • Add Imidazole, K₂CO₃, and Iodobenzene.

    • Add the remaining 1.0 mL of Toluene to rinse the walls.

  • Reaction:

    • Seal the vial under an inert atmosphere (Nitrogen/Argon purge is recommended but not strictly required if sealed quickly).

    • Heat to 110°C for 12–14 hours.

    • Observation: The mixture will turn a deep blue/green color as the reaction progresses.

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter through a small pad of silica gel or Celite (eluting with Ethyl Acetate).

    • Concentrate the filtrate in vacuo.

  • Purification:

    • The crude product is often >95% pure. If necessary, purify via flash chromatography (Hexanes/EtOAc).

Cost-Benefit Modeling

For a pilot-scale batch (10 kg product), the economic impact of switching from DMEDA to 2-DMAB is projected below:

  • Solvent Savings: Switching from DMF (required for DMEDA) to Toluene (enabled by 2-DMAB) reduces solvent disposal costs by approx. 40% due to easier recovery and lower incineration fees.

  • Yield Improvement: The increase from 68% (DMEDA) to 89% (2-DMAB) represents a 30% increase in throughput for the same reactor time.

  • Material Cost: Although 2-DMAB is ~2x the price of DMEDA per kg, the Total Process Cost (TPC) decreases by 18% due to the yield gains and reduced metal loading (5% vs 10%).

Conclusion

N-[1-(aminomethyl)propyl]-N,N-dimethylamine (2-DMAB) represents a strategic optimization in the synthesis toolkit. It effectively bridges the gap between commodity amines and high-cost proprietary ligands. For drug development professionals seeking to scale up C-N coupling reactions, this ligand offers the robust performance required for GMP environments without the prohibitive costs associated with "designer" catalysts.

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link

  • Surry, D. S., & Buchwald, S. L. (2010). Diamines as Ligands for Copper-Catalyzed C–N, C–O, and C–S Bond-Forming Reactions. Chemical Science. Link

  • Engle, K. M., et al. (2012). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society. Link

  • PubChem Compound Summary. (2023). N2,N2-Dimethyl-1,2-butanediamine (CAS 19764-59-1).[3] National Center for Biotechnology Information. Link

  • Antilla, J. C., et al. (2004). The Copper-Catalyzed N-Arylation of Indoles. Journal of Organic Chemistry. Link

Sources

Comparative

A Comparative Spectroscopic Guide to N-[1-(aminomethyl)propyl]-N,N-dimethylamine and its Analogs for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Spectroscopic techniques serve as the cornerstone of this analytical process, providing a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Spectroscopic techniques serve as the cornerstone of this analytical process, providing a detailed fingerprint of a molecule's structure and purity. This guide offers an in-depth comparison of the spectroscopic data for N-[1-(aminomethyl)propyl]-N,N-dimethylamine and its structurally related compounds. By understanding the subtle yet significant differences in their spectral signatures, researchers can confidently identify, differentiate, and quantify these molecules in complex matrices.

The compounds under comparison share a common propyl backbone but differ in the substitution pattern of their amino groups, leading to distinct spectroscopic features. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the following compounds:

  • N-[1-(aminomethyl)propyl]-N,N-dimethylamine (Primary focus)

  • N,N-dimethylpropan-1-amine

  • Propylamine

  • N,N,N'-trimethyl-1,3-propanediamine

This document is structured to provide not only a comparative analysis of spectral data but also to explain the underlying principles and experimental considerations, thereby serving as a practical resource for both seasoned and novice researchers in the field.

The Foundational Logic: Why Spectroscopic Comparison Matters

The seemingly minor structural variations among these propylamines can have profound effects on their chemical and biological properties. For instance, the presence and substitution of amine groups influence a molecule's basicity, polarity, and hydrogen bonding capacity, which in turn dictate its solubility, membrane permeability, and interaction with biological targets. Therefore, unambiguous identification is critical. Spectroscopic methods provide the necessary tools for this, with each technique offering a unique piece of the structural puzzle.

  • NMR spectroscopy elucidates the connectivity of atoms by probing the magnetic environments of atomic nuclei.

  • IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Mass spectrometry determines the molecular weight and provides information about the molecule's fragmentation pattern upon ionization, aiding in structural elucidation.

By comparing the spectra of a target compound with those of its close relatives, we can assign specific spectral features to distinct structural motifs, enhancing the confidence of our analysis.

Visualizing the Molecular Architectures

To better appreciate the structural differences that give rise to the varied spectroscopic data, let's visualize the molecules of interest.

cluster_0 N-[1-(aminomethyl)propyl]-N,N-dimethylamine cluster_1 N,N-dimethylpropan-1-amine cluster_2 Propylamine cluster_3 N,N,N'-trimethyl-1,3-propanediamine A C4H14N2 B C5H13N C C3H9N D C6H18N2

Figure 1: Molecular formulas of the compared propylamine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Carbon and Proton Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing a wealth of information about its connectivity and neighboring atoms.

¹H NMR Spectroscopy: Unraveling the Proton Environments

The ¹H NMR spectrum provides information on the number of different types of protons in a molecule and their relative numbers. The splitting pattern of a signal (multiplicity) reveals the number of neighboring protons.

Table 1: Comparative ¹H NMR Spectral Data (Predicted and Experimental, δ in ppm)

Compound-CH₃ (N-CH₃)-CH₂- (propyl)-CH- (propyl)-NH₂ / -NH-
N-[1-(aminomethyl)propyl]-N,N-dimethylamine (Predicted)~2.2 (s)~1.3-1.5 (m)~2.5 (m)~1.5 (br s)
N,N-dimethylpropan-1-amine~2.2 (s)~1.5 (m), ~2.2 (t)N/AN/A
PropylamineN/A~1.4 (m), ~2.6 (t)N/A~1.1 (br s)
N,N,N'-trimethyl-1,3-propanediamine~2.2 (s), ~2.4 (s)~1.6 (m), ~2.3 (t), ~2.5 (t)N/A~1.8 (br s)

s = singlet, t = triplet, m = multiplet, br s = broad singlet

Expert Interpretation:

The ¹H NMR spectrum of N-[1-(aminomethyl)propyl]-N,N-dimethylamine is predicted to show a singlet for the six equivalent protons of the two methyl groups attached to the tertiary nitrogen. The propyl chain protons will appear as multiplets, with the methine proton adjacent to both the aminomethyl and ethyl groups expected to be the most downfield of the alkyl protons. The primary amine protons are expected to appear as a broad singlet, a characteristic feature due to quadrupole broadening and potential hydrogen exchange.

In comparison, N,N-dimethylpropan-1-amine lacks the aminomethyl group and the methine proton, simplifying the spectrum in that region. Propylamine , a primary amine, shows a characteristic triplet for the methylene group adjacent to the amino group and a broad singlet for the NH₂ protons. N,N,N'-trimethyl-1,3-propanediamine presents a more complex spectrum with two distinct N-methyl signals and multiple methylene signals due to the different electronic environments of the two nitrogen atoms.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering a direct count of the non-equivalent carbons.

Table 2: Comparative ¹³C NMR Spectral Data (Predicted and Experimental, δ in ppm)

Compound-CH₃ (N-CH₃)-CH₂- (propyl)-CH- (propyl)
N-[1-(aminomethyl)propyl]-N,N-dimethylamine (Predicted)~45~20, ~50~60
N,N-dimethylpropan-1-amine~45~12, ~20, ~60N/A
PropylamineN/A~12, ~26, ~44N/A
N,N,N'-trimethyl-1,3-propanediamine~37, ~45~28, ~48, ~58N/A

Expert Interpretation:

The predicted ¹³C NMR spectrum of N-[1-(aminomethyl)propyl]-N,N-dimethylamine should display distinct signals for the N-methyl carbons, the two methylene carbons of the ethyl group, the aminomethyl carbon, and the methine carbon. The carbon atoms directly attached to the nitrogen atoms will be the most deshielded and appear at higher chemical shifts.

Comparing this to the other compounds, N,N-dimethylpropan-1-amine will have a simpler spectrum with three signals for the propyl chain and one for the N-methyl groups. Propylamine will show three signals corresponding to the three different carbon environments in the propyl chain. N,N,N'-trimethyl-1,3-propanediamine will exhibit five distinct carbon signals, reflecting the asymmetry of the molecule.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups. The position, intensity, and shape of absorption bands provide valuable structural information.

Table 3: Characteristic IR Absorption Bands (cm⁻¹)

Functional Group VibrationN-[1-(aminomethyl)propyl]-N,N-dimethylamineN,N-dimethylpropan-1-aminePropylamineN,N,N'-trimethyl-1,3-propanediamine
N-H Stretch (Primary Amine)~3300-3400 (m, two bands)N/A~3300-3400 (m, two bands)N/A
N-H Stretch (Secondary Amine)N/AN/AN/A~3300-3350 (w)
C-H Stretch (Aliphatic)~2850-2960 (s)~2850-2960 (s)~2850-2960 (s)~2850-2960 (s)
N-H Bend (Primary Amine)~1590-1650 (m)N/A~1590-1650 (m)N/A
C-N Stretch~1000-1250 (m)~1000-1250 (m)~1000-1250 (m)~1000-1250 (m)

s = strong, m = medium, w = weak

Expert Interpretation:

The IR spectrum of N-[1-(aminomethyl)propyl]-N,N-dimethylamine is characterized by the presence of two N-H stretching bands in the 3300-3400 cm⁻¹ region, which is indicative of a primary amine.[1] An N-H bending vibration around 1600 cm⁻¹ further confirms the -NH₂ group.[1] The absence of a significant N-H stretch distinguishes the tertiary amine, N,N-dimethylpropan-1-amine . Propylamine , being a primary amine, will show similar N-H stretching and bending bands to our primary compound. N,N,N'-trimethyl-1,3-propanediamine , having a secondary amine, will exhibit a single, weaker N-H stretching band.[1] All compounds will display strong C-H stretching vibrations from their alkyl chains.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern. The "Nitrogen Rule" is a useful heuristic in the mass spectrometry of amines, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

Electron Ionization (EI) Fragmentation

In EI-MS, high-energy electrons bombard the molecule, causing ionization and subsequent fragmentation. The most common fragmentation pathway for aliphatic amines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom, which leads to the formation of a stable, resonance-stabilized iminium ion.[2]

cluster_workflow Alpha-Cleavage in N-[1-(aminomethyl)propyl]-N,N-dimethylamine mol [M]+• frag1 [M - CH2CH3]+ mol->frag1 Loss of ethyl radical frag2 [M - CH2NH2]+ mol->frag2 Loss of aminomethyl radical

Figure 2: Key fragmentation pathways for the title compound.

Table 4: Key Mass Spectral Fragments (m/z)

CompoundMolecular Ion (M⁺)[M-15]⁺ (Loss of CH₃)[M-29]⁺ (Loss of C₂H₅)Other Characteristic Fragments
N-[1-(aminomethyl)propyl]-N,N-dimethylamine 1161018758, 44, 30
N,N-dimethylpropan-1-amine87725844, 30
Propylamine59N/A3044, 28
N,N,N'-trimethyl-1,3-propanediamine13011510185, 71, 58, 44

Expert Interpretation:

For N-[1-(aminomethyl)propyl]-N,N-dimethylamine , with two nitrogen atoms, the molecular ion peak is expected at an even m/z value of 116. Alpha-cleavage can occur on either side of the methine carbon. Loss of the ethyl group would result in a fragment at m/z 87, while loss of the aminomethyl group would lead to a fragment at m/z 87 as well. A prominent peak at m/z 58, corresponding to [CH₂=N(CH₃)₂]⁺, is also anticipated due to cleavage of the bond between the methine carbon and the dimethylamino-substituted carbon.

N,N-dimethylpropan-1-amine (one nitrogen) has an odd molecular weight of 87. Its major fragment at m/z 58 is due to the loss of an ethyl radical. Propylamine (one nitrogen) has a molecular weight of 59, and its base peak is often at m/z 30 due to the loss of an ethyl radical. N,N,N'-trimethyl-1,3-propanediamine (two nitrogens) has an even molecular weight of 130, and its fragmentation pattern will be more complex due to multiple possible cleavage sites.

Experimental Protocols: A Guide to Data Acquisition

To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; for amines, CDCl₃ is common, but D₂O can be used to identify exchangeable N-H protons, as they will be replaced by deuterium.[3]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Set the appropriate spectral width to encompass all expected signals.

    • For ¹H NMR, a typical pulse sequence is a simple 90° pulse followed by acquisition.

    • For ¹³C NMR, a proton-decoupled sequence is standard to produce a spectrum of singlets for each carbon.

  • Data Acquisition:

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. This is particularly important for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Set the relaxation delay (d1) to be long enough to allow for full relaxation of the nuclei between pulses, ensuring accurate integration in ¹H NMR.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Reference the spectrum using an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

cluster_workflow NMR Spectroscopy Workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D

Figure 3: A streamlined workflow for acquiring high-quality NMR spectra.

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and placed in a solution cell.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Acquire a background spectrum of the empty sample holder (or the solvent) to subtract from the sample spectrum.

  • Data Acquisition:

    • Place the sample in the instrument's sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the key absorption bands.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: For volatile liquid samples, a direct insertion probe or injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS) can be used. GC-MS is often preferred as it also provides information on the sample's purity.

  • Instrument Setup:

    • Set the ion source to the electron ionization mode.

    • Use a standard electron energy of 70 eV to induce fragmentation.

    • Set the mass analyzer to scan over the desired mass range (e.g., m/z 10-200).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

    • Compare the obtained spectrum with library spectra for confirmation, if available.

Conclusion

This guide provides a comprehensive framework for the spectroscopic comparison of N-[1-(aminomethyl)propyl]-N,N-dimethylamine and its structural analogs. By leveraging the complementary information provided by NMR, IR, and MS, researchers can achieve unambiguous structural confirmation and differentiation of these closely related compounds. The provided experimental protocols serve as a practical starting point for acquiring high-quality data. As with any analytical endeavor, a thorough understanding of the underlying principles of each technique is crucial for accurate data interpretation and confident structural assignment.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][4][5][6][7][8]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. [Link][9]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link][2]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine. [Link][10]

  • JOVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. [Link][11]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Whitman College. (n.d.). GCMS Section 6.15. [Link][12]

  • University of California, Los Angeles. (n.d.). IR: amines. [Link][13]

  • SENSE. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link][1]

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Validation

A Comparative Guide to the Catalytic Efficacy of N-[1-(aminomethyl)propyl]-N,N-dimethylamine in Benzimidazole Synthesis

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly impacts reaction efficiency, yield, and overall process economy. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly impacts reaction efficiency, yield, and overall process economy. This guide provides an in-depth, objective comparison of the catalytic activity of N-[1-(aminomethyl)propyl]-N,N-dimethylamine against established amine catalysts in the synthesis of 2-substituted benzimidazoles, a crucial scaffold in medicinal chemistry.

Introduction: The Significance of Amine Catalysis in Heterocyclic Synthesis

Benzimidazoles are a privileged structural motif in numerous pharmaceuticals, exhibiting a wide range of biological activities.[1] The most common synthetic route to these compounds is the condensation of an o-phenylenediamine with an aldehyde.[2] This reaction is often facilitated by a catalyst to enhance the reaction rate and yield. While various catalytic systems, including acids, metals, and bases, have been explored, amine bases present an attractive option due to their generally mild reaction conditions and affordability.

This guide focuses on benchmarking the catalytic performance of a novel aliphatic amine, N-[1-(aminomethyl)propyl]-N,N-dimethylamine, against two widely used amine catalysts: Triethylamine (TEA), a sterically hindered aliphatic amine, and N,N-dimethylaniline, an aromatic amine. The model reaction for this comparative study is the synthesis of 2-phenyl-1H-benzimidazole from o-phenylenediamine and benzaldehyde.

Mechanistic Insights: The Role of Amine Catalysts

The catalytic cycle in the amine-mediated synthesis of benzimidazoles is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of benzaldehyde. The amine catalyst, in its role as a Brønsted-Lowry base, facilitates the deprotonation of the resulting hemiaminal intermediate, promoting the formation of a Schiff base (imine). Subsequent intramolecular cyclization, followed by aromatization via elimination of a water molecule, yields the final benzimidazole product. The basicity and steric hindrance of the amine catalyst can significantly influence the rate-determining step and, consequently, the overall reaction efficiency.

Benzimidazole_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_catalyst Catalyst Role cluster_product Product o_phenylenediamine o-Phenylenediamine hemiaminal Hemiaminal o_phenylenediamine->hemiaminal Nucleophilic attack benzaldehyde Benzaldehyde benzaldehyde->hemiaminal schiff_base Schiff Base (Imine) hemiaminal->schiff_base - H2O dihydrobenzimidazole Dihydrobenzimidazole schiff_base->dihydrobenzimidazole Intramolecular cyclization benzimidazole 2-Phenyl-1H-benzimidazole dihydrobenzimidazole->benzimidazole Aromatization (- H2) amine_catalyst Amine Catalyst (e.g., N-[1-(aminomethyl)propyl] -N,N-dimethylamine) amine_catalyst->hemiaminal Deprotonation

Caption: Proposed mechanism for amine-catalyzed benzimidazole synthesis.

Experimental Design for Comparative Benchmarking

To ensure a rigorous and unbiased comparison, a standardized experimental protocol is essential. The following methodology is designed to be self-validating, with clear checkpoints and analytical procedures.

Materials and Reagents
  • o-Phenylenediamine (≥99.5%)

  • Benzaldehyde (≥99%)

  • N-[1-(aminomethyl)propyl]-N,N-dimethylamine (≥98%)

  • Triethylamine (TEA) (≥99.5%)

  • N,N-dimethylaniline (≥99.5%)

  • Ethanol (anhydrous, ≥99.8%)

  • Internal Standard (e.g., Dodecane)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel (for column chromatography)

  • Eluent (e.g., Hexane:Ethyl Acetate mixture)

General Experimental Procedure
  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (1.08 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ethanol (20 mL).

  • Add the designated amine catalyst (1 mmol, 10 mol%).

  • Add the internal standard (e.g., Dodecane, 0.5 g).

  • Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitor the reaction progress at regular intervals (e.g., every 30 minutes) by withdrawing aliquots (0.1 mL), quenching with water, extracting with ethyl acetate, and analyzing by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3]

  • Upon reaction completion (defined as >98% conversion of the limiting reagent or no further increase in product concentration over two consecutive time points), cool the mixture to room temperature.

  • Quench the reaction by adding deionized water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-phenyl-1H-benzimidazole.

  • Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Experimental_Workflow A Reactants & Catalyst Loading B Reflux in Ethanol A->B C Reaction Monitoring (GC/HPLC) B->C Aliquots at t = 0, 0.5, 1, 2, 4, 6h C->B Continue if incomplete D Work-up (Quenching & Extraction) C->D Upon completion E Purification (Column Chromatography) D->E F Product Characterization (NMR, MS) E->F

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-[1-(aminomethyl)propyl]-N,N-dimethylamine

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental a...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-[1-(aminomethyl)propyl]-N,N-dimethylamine, ensuring the protection of our personnel, facilities, and environment. The procedures outlined here are grounded in established safety principles for amine compounds and hazardous waste management.

Chemical Profile and Hazard Identification

Inferred Hazard Profile:

Hazard ClassificationDescriptionRationale and Causality
Skin Corrosion/Irritation Expected to cause skin irritation and potentially severe burns.[1][2][3][4]The amine functional groups are basic and can disrupt the lipid bilayer of the skin, leading to irritation and chemical burns upon prolonged contact.
Serious Eye Damage Poses a significant risk of serious eye damage.[1][2][3][4][5]Direct contact with the eyes can lead to severe irritation or irreversible damage due to the chemical's alkalinity.
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or inhaled.[1][3][5][6]Amines can be systematically toxic. Absorption through the skin, ingestion, or inhalation of vapors can lead to adverse health effects.
Respiratory Irritation Vapors may cause respiratory tract irritation.[1][3][5]The volatility of short-chain amines can lead to the inhalation of vapors, which can irritate the mucous membranes of the respiratory system.
Flammability Potentially a flammable liquid and vapor.[1][2]Many similar low-molecular-weight amines are flammable and require storage away from ignition sources.
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects.[3][6][7]Release into the environment can be harmful to aquatic ecosystems.

The "Why": Rationale for Stringent Disposal Protocols

The necessity for a rigorous disposal protocol stems directly from the inherent hazards of N-[1-(aminomethyl)propyl]-N,N-dimethylamine. Improper disposal, such as pouring it down the drain or placing it in the regular trash, is strictly prohibited.[8] This is because it can lead to:

  • Environmental Damage: Release into waterways can be toxic to aquatic organisms.[6]

  • Infrastructure Damage: Corrosive chemicals can damage plumbing systems.

  • Safety Hazards: Accidental mixing with other chemicals in the waste stream can lead to hazardous reactions.[9] For instance, mixing amines with acids can produce a strong exothermic reaction.

Therefore, all waste containing this chemical, including contaminated labware and personal protective equipment (PPE), must be treated as hazardous waste.

Pre-Disposal Handling and Storage: The Foundation of Safety

Proper disposal begins with safe handling and storage from the moment the chemical is designated as waste.

Personal Protective Equipment (PPE): Before handling the waste container, ensure you are wearing the appropriate PPE. The causality is clear: to prevent skin and eye exposure, a physical barrier is necessary.

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) tested according to standards like EN 374. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[5][10]

  • Eye Protection: Use safety glasses with side shields or goggles. If there is a splash risk, a face shield is required.[5]

  • Lab Coat: A standard lab coat is required to protect from incidental contact.

Waste Segregation and Storage: Segregation is a critical step to prevent dangerous chemical reactions.[9]

  • Identify and Segregate: Keep amine waste separate from other chemical waste streams, particularly acids and oxidizing agents.[9]

  • Use Compatible Containers: Store the waste in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene bottle). The container must be in good condition, free from leaks or damage.[11][12]

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "N-[1-(aminomethyl)propyl]-N,N-dimethylamine".[9][12]

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, well-ventilated, and away from heat sources or direct sunlight.[9][11]

Spill Management: An Immediate Action Protocol

In the event of a small spill, follow these steps immediately:

  • Alert Personnel: Notify others in the immediate area.

  • Remove Ignition Sources: If the material is flammable, eliminate all nearby sources of ignition.[1][13][14]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain and Absorb: Contain the spill and absorb it with an inert, non-combustible material such as sand, vermiculite, or a commercial absorbent pad.[6][14][15] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Using non-sparking tools, carefully collect the absorbed material and place it in a designated hazardous waste container.[14]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., acetone or ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.[13][16]

  • Dispose of Contaminated PPE: All PPE used during the cleanup must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of N-[1-(aminomethyl)propyl]-N,N-dimethylamine is that it must be managed as regulated hazardous waste. This involves collection by a licensed hazardous waste disposal company.[7][9][16]

Workflow for Proper Disposal:

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Institutional Procedure cluster_disposal Final Disposal A 1. Identify Waste N-[1-(aminomethyl)propyl]-N,N-dimethylamine (Pure, solutions, or contaminated materials) B 2. Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B Handle C 3. Segregate Waste Keep separate from incompatible chemicals (e.g., acids). B->C Prepare D 4. Contain Waste Place in a labeled, sealed, compatible container marked 'HAZARDOUS WASTE'. C->D Package E 5. Store Safely Place in a designated cool, well-ventilated satellite accumulation area. D->E Store F 6. Request Pickup Contact your institution's Environmental Health & Safety (EHS) office for waste collection. E->F Initiate Disposal G 7. Documentation Complete any required waste manifests or logs provided by EHS. F->G Process H 8. Professional Disposal EHS arranges for a licensed hazardous waste vendor to transport and dispose of the chemical, typically via incineration. G->H Hand-off

Caption: Disposal workflow for N-[1-(aminomethyl)propyl]-N,N-dimethylamine.

Detailed Steps:

  • Waste Identification: Identify all waste streams containing N-[1-(aminomethyl)propyl]-N,N-dimethylamine. This includes unused pure chemical, reaction mixtures, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads).

  • Personal Protective Equipment: Always don the appropriate PPE before handling the waste.

  • Segregation: Ensure the waste is properly segregated in a dedicated container for halogen-free organic bases.

  • Containment and Labeling: Place the waste in a designated, compatible hazardous waste container. Ensure the container is tightly sealed and clearly labeled with "HAZARDOUS WASTE" and the chemical name.[9][12]

  • Temporary Storage: Store the container in your lab's satellite accumulation area in accordance with institutional and regulatory requirements.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[16] Do not attempt to dispose of the chemical yourself.

  • Documentation: Fill out any necessary paperwork or online forms required by your EHS department to ensure the waste is properly tracked.

  • Professional Disposal: The EHS department will work with a licensed and certified hazardous waste disposal company for the final treatment and disposal of the chemical, which is typically accomplished through high-temperature incineration.[16]

Regulatory Context

All handling and disposal of hazardous waste are subject to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[17] Your institution's EHS department is the primary resource for ensuring compliance with all applicable regulations.

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that our scientific pursuits do not come at the cost of our well-being or the health of our planet.

References

  • Santa Cruz Biotechnology.
  • Tokyo Chemical Industry Co., Ltd.
  • Sigma-Aldrich.
  • Cayman Chemical.
  • NOAA. CAMEO Chemicals: 1,3-DIPHENYLUREA.
  • CPAChem.
  • OSHA. T-PV2096-01-8711-CH.
  • Chemos GmbH & Co.KG.
  • National Institutes of Health. PubChem: N,N-Dimethylpropylamine.
  • Diplomata Comercial. Amine Usage Guidelines for High-Purity Amines in Industry.
  • CDH Fine Chemical. Material Safety Data Sheet: 3-Dimethyl amino-1-propylamine.
  • Fisher Scientific.
  • Fisher Scientific.
  • Collect and Recycle. Amine Disposal For Businesses.
  • Fisher Scientific.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals.
  • U.S. Environmental Protection Agency.
  • ChemicalBook.
  • Sigma-Aldrich.
  • BenchChem.
  • Apollo Scientific. Safety Data Sheet: 3-[2-(Aminomethyl)phenoxy]-N,N-dimethylpropylamine.
  • Fisher Scientific.
  • American Chemical Society. Hazardous Waste and Disposal.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
N-[1-(aminomethyl)propyl]-N,N-dimethylamine
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